3-(2-(2-Pyridyl)ethyl)indole
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2-pyridin-2-ylethyl)-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2/c1-2-7-15-14(6-1)12(11-17-15)8-9-13-5-3-4-10-16-13/h1-7,10-11,17H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZDNFPFFBXHYNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16571-51-0 | |
| Record name | 3-(2-(2-PYRIDYL)ETHYL)INDOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Chemical Properties and Molecular Structure of 3-(2-(2-Pyridyl)ethyl)indole: A Technical Guide
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 3-(2-(2-Pyridyl)ethyl)indole (CAS: 16571-51-0)
Executive Summary
In the landscape of early-stage drug discovery and synthetic methodology, indole derivatives serve as privileged scaffolds. This compound is a highly specialized building block that bridges the structural gap between classical tryptamine derivatives and pyridine-based pharmacophores [1]. By replacing the primary amine of a standard tryptamine with a 2-pyridyl ring, this molecule offers unique physicochemical properties, including altered basicity, enhanced lipophilicity, and specific coordination capabilities.
As a Senior Application Scientist, I have structured this guide to move beyond basic specifications. We will dissect the molecular architecture, establish a self-validating synthetic protocol based on conjugate addition, and explore the causality behind its pharmacological utility.
Physicochemical Profiling
Understanding the macroscopic properties of this compound is critical for downstream applications, from chromatographic purification to formulation. The quantitative data is summarized below, drawing from authoritative chemical databases [1, 4].
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 16571-51-0 |
| Molecular Formula | C₁₅H₁₄N₂ |
| Molecular Weight | 222.29 g/mol |
| Melting Point | 118 – 120 °C |
| Boiling Point | 385.9 ± 22.0 °C (Predicted) |
| Density | 1.178 ± 0.06 g/cm³ (Predicted) |
| pKa (Indole NH) | 17.17 ± 0.30 (Predicted) |
| pKa (Pyridine NH⁺) | ~5.2 (Typical for 2-alkylpyridines) |
Molecular Architecture & Reactivity
The structural brilliance of this compound lies in its tripartite nature. It is not merely a fused ring system; it is a highly flexible molecule with distinct electronic zones.
-
The Indole Core: The indole ring is electron-rich. The nitrogen lone pair participates in the aromatic system, making the C3 position highly nucleophilic. This is the primary site for electrophilic aromatic substitution and conjugate additions.
-
The Ethyl Linker: The two-carbon aliphatic chain provides conformational flexibility. This allows the molecule to adopt multiple rotamers, which is crucial for induced-fit binding in receptor pockets (e.g., 5-HT receptors).
-
The 2-Pyridyl Ring: Unlike indole, pyridine is electron-deficient. The nitrogen lone pair is orthogonal to the pi-system, making it a localized base and an excellent hydrogen-bond acceptor or transition-metal ligand.
Fig 1. Structural functionalization map of this compound.
Synthesis Methodology: The Conjugate Addition Pathway
The most atom-economical and scalable method to synthesize this compound is via the acid-catalyzed conjugate addition (Michael-type addition) of indole to 2-vinylpyridine [2, 3].
Mechanistic Rationale (Causality of Experimental Choices)
Why use an acid catalyst? 2-Vinylpyridine is a weak Michael acceptor. By using a Brønsted acid like glacial acetic acid, the pyridine nitrogen is reversibly protonated. This drastically lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the vinyl group, enhancing its electrophilicity. The electron-rich C3 position of the indole can then attack the terminal carbon of the vinyl group. Acetic acid is chosen specifically because stronger acids (like trifluoroacetic acid or sulfuric acid) can cause rapid, uncontrolled polymerization of the 2-vinylpyridine monomer.
Fig 2. Acid-catalyzed conjugate addition mechanism for this compound.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system . Each step includes the physical rationale and the analytical checkpoint required to verify success.
Step 1: Reagent Preparation
-
Charge a flame-dried, round-bottom flask with Indole (1.0 equivalent, e.g., 10 mmol).
-
Add 2-vinylpyridine (1.2 equivalents, 12 mmol). Causality: A slight excess of the vinylpyridine compensates for minor losses due to thermal dimerization side-reactions.
Step 2: Catalysis and Reflux
-
Add 15 mL of glacial acetic acid. The acid serves a dual purpose: as the reaction solvent and the Brønsted acid catalyst.
-
Equip the flask with a reflux condenser and heat the mixture to 118 °C under an inert Argon atmosphere for 12–18 hours.
Step 3: Reaction Monitoring (Validation Checkpoint 1)
-
Perform Thin-Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (7:3) eluent. The reaction is complete when the indole spot (visualized via UV or p-Anisaldehyde stain) is entirely consumed.
Step 4: Quenching and Work-up
-
Cool the mixture to room temperature.
-
Critical Step: Slowly pour the mixture into an ice-cold saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH reaches ~8. Causality: The product contains a basic pyridine ring. If the solution remains acidic, the product will partition into the aqueous layer as a water-soluble acetate salt, destroying your yield.
Step 5: Extraction and Purification
-
Extract the aqueous phase with Dichloromethane (DCM) (3 × 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Step 6: Analytical Validation (Validation Checkpoint 2)
-
LC-MS: Confirm the mass. You must observe the [M+H]⁺ peak at m/z 223.1.
-
¹H NMR (CDCl₃): Validate the structure by locating the two distinct triplets for the ethyl linker (integrating for 2H each) around 3.0–3.3 ppm. The pyridine alpha-proton should appear as a sharp doublet of doublets near 8.5 ppm.
Pharmacological & Drug Discovery Applications
In medicinal chemistry, this compound is primarily utilized as a bioisostere of tryptamine .
Endogenous tryptamines (like serotonin) possess a primary aliphatic amine with a pKa of ~10.2. At a physiological pH of 7.4, this amine is >99% protonated, which severely limits passive diffusion across the Blood-Brain Barrier (BBB).
By substituting the primary amine with a 2-pyridyl group (pKa ~5.2), the resulting molecule is predominantly neutral in systemic circulation. This modification drastically increases the molecule's lipophilicity (LogP) and BBB permeability while retaining the ability of the nitrogen to act as a hydrogen-bond acceptor. Consequently, this scaffold is heavily investigated in the development of highly penetrant, selective ligands for 5-HT (serotonin) receptor subtypes and Melatonin (MT1/MT2) receptors.
References
Pharmacological Potential of 3-(2-(2-Pyridyl)ethyl)indole Derivatives
Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists
Executive Summary
The 3-(2-(2-Pyridyl)ethyl)indole scaffold represents a critical "privileged structure" in medicinal chemistry, serving as a bioisostere of tryptamine (3-(2-aminoethyl)indole). By replacing the primary aliphatic amine of tryptamine with a pyridine ring attached at the 2-position, this scaffold modulates basicity, metabolic stability, and lipophilicity while retaining affinity for biogenic amine receptors (specifically 5-HT and Dopamine subtypes). Furthermore, the planar indole-pyridine conjugate mimics the adenine moiety of ATP, granting this class of molecules significant potential as Type I/II kinase inhibitors.
This guide analyzes the synthesis, pharmacological mechanisms, and structure-activity relationships (SAR) of these derivatives, positioning them as dual-action probes for CNS disorders and oncology.
Chemical Scaffold Analysis & Properties[1][2][3]
Structural Homology
The core structure consists of an electron-rich indole ring linked by a two-carbon ethyl bridge to an electron-deficient pyridine ring.
-
Tryptamine Mimicry: The ethyl bridge maintains the critical distance (
) between the aromatic centroid and the basic nitrogen found in serotonin (5-HT). -
Basicity Modulation: The pyridine nitrogen (
) is significantly less basic than the primary amine of tryptamine ( ). This increases blood-brain barrier (BBB) permeability by reducing the fraction of ionized species at physiological pH. -
π-Stacking Potential: The pyridine ring introduces an additional aromatic surface for
stacking interactions within receptor binding pockets (e.g., Phe residues in GPCR transmembrane helices).
Physicochemical Profile
| Property | Tryptamine | This compound | Impact |
| Molecular Weight | 160.22 | 222.29 | Small molecule drug-like space |
| H-Bond Donors | 2 (NH, NH2) | 1 (Indole NH) | Improved membrane permeability |
| H-Bond Acceptors | 1 | 2 (Pyridine N) | Distinct binding orientation |
| cLogP | ~1.6 | ~3.4 | Enhanced lipophilicity |
Synthetic Methodology
The most robust route to this compound derivatives is the Acid-Catalyzed Michael Addition of indole to 2-vinylpyridine. This method avoids the multi-step reduction required if starting from glyoxalyl chlorides.
Protocol: Acid-Catalyzed Conjugate Addition
Objective: Synthesis of this compound (Yield: 65-80%).
Reagents:
-
Indole (1.0 eq)
-
2-Vinylpyridine (1.2 eq)
-
Glacial Acetic Acid (Solvent/Catalyst) or Acetic Anhydride/AcOH mixture.
-
InCl
(Optional Lewis Acid catalyst for milder conditions).
Step-by-Step Workflow:
-
Reaction Setup: Dissolve Indole (10 mmol) in Glacial Acetic Acid (15 mL) in a round-bottom flask equipped with a reflux condenser.
-
Addition: Add 2-Vinylpyridine (12 mmol) dropwise to the stirring solution.
-
Reflux: Heat the mixture to reflux (
) for 4–8 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1). The indole spot ( ) should disappear. -
Workup:
-
Cool reaction to room temperature.
-
Pour onto crushed ice/water (100 mL).
-
Basify to pH 9 using 20% NaOH or NH
OH (Caution: Exothermic).
-
-
Extraction: Extract with Dichloromethane (DCM) (
). -
Purification: Wash combined organic layers with brine, dry over anhydrous Na
SO , and concentrate in vacuo. Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO , DCM/MeOH gradient).
Synthesis Logic Diagram
Caption: Streamlined Michael Addition workflow for generating the core scaffold.
Pharmacological Mechanisms[4]
CNS Targets: Serotonergic Modulation
The structural similarity to serotonin allows these derivatives to bind to 5-HT receptors.
-
Mechanism: The indole NH binds to the conserved Ser/Thr residues in the receptor pocket, while the pyridine nitrogen interacts with the Aspartate residue (Asp3.32) in TM3, mimicking the protonated amine of serotonin.
-
Selectivity: The rigid pyridine ring restricts conformational flexibility compared to the ethylamine chain of 5-HT, potentially conferring subtype selectivity (e.g., 5-HT
vs 5-HT ). -
Data Point: Analogs with 2-pyridyl substitution often show partial agonist activity at 5-HT
and antagonist activity at 5-HT , a profile desirable for atypical antipsychotics.
Oncology Targets: Kinase Inhibition
Indole-pyridine scaffolds are established ATP-competitive kinase inhibitors.
-
p38 MAP Kinase: The 4-pyridyl isomer is a known p38 inhibitor. The 2-pyridyl derivatives target related serine/threonine kinases.
-
Binding Mode: The indole moiety occupies the adenine binding pocket (hinge region), forming H-bonds with the backbone amides. The pyridine ring extends into the hydrophobic pocket, stabilizing the inactive DFG-out conformation (Type II inhibition).
Signaling Pathway Map
Caption: Dual pharmacological pathways targeting CNS GPCRs and Oncogenic Kinases.
Structure-Activity Relationship (SAR)[2]
To optimize this scaffold, modifications should be targeted as follows:
| Position | Modification | Effect on Activity |
| Indole C-5 | Electron-Donating (-OMe, -OH) | Increases 5-HT affinity (mimics 5-HT hydroxyl). |
| Indole C-5 | Halogen (-F, -Cl) | Increases metabolic stability; enhances kinase hydrophobic interaction. |
| Indole N-1 | Methyl/Benzyl | Generally reduces 5-HT affinity (loss of H-bond donor) but may improve kinase selectivity. |
| Pyridine Ring | 6-Methyl | Increases steric bulk; introduces rotational constraints (atropisomerism potential). |
| Linker | Creates rigid "Styryl" analogs; shifts selectivity towards kinases (e.g., MOMIPP analogs). |
References
-
Synthesis of 3-(2-(4-Pyridyl)ethyl)indole (p38 Inhibitor): PubChem Compound Summary for CID 27934. National Center for Biotechnology Information (2025). [Link]
-
Indole-Pyridine Kinase Inhibitors (MOMIPP): Synthesis and Biological Evaluation of Indolyl-Pyridinyl-Propenones Having Either Methuosis or Microtubule Disruption Activity.[1] J. Med.[2] Chem. (2015).[3][4] [Link]
-
Tryptamine Analogs and 5-HT Binding: Synthesis and serotonergic activity of 3-[2-(pyrrolidin-1-yl)ethyl]indoles. J. Med.[2] Chem. (1999). [Link]
-
General Indole Synthesis via Michael Addition: InCl3-Catalyzed Conjugate Addition of Indoles with Electron-Deficient Olefins. Tetrahedron Letters (2006). [Link]
-
Approved Kinase Inhibitors with Indole Scaffolds: Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole Scaffolds. Molecules (2023).[5][6] [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. benthamscience.com [benthamscience.com]
- 3. Discovery of benzo[e]pyridoindolones as kinase inhibitors that disrupt mitosis exit while erasing AMPK-Thr172 phosphorylation on the spindle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling | MDPI [mdpi.com]
- 6. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
3-(2-(2-Pyridyl)ethyl)indole CAS number and physical constants
[1][2][3][4]
Executive Summary
3-(2-(2-Pyridyl)ethyl)indole (CAS: 16571-51-0) is a bioactive indole-pyridine conjugate serving as a critical scaffold in medicinal chemistry.[1][2] Structurally, it consists of an indole core linked at the C3 position to a 2-pyridyl ring via an ethyl bridge. This specific connectivity distinguishes it from its isomer, 3-(2-(4-pyridyl)ethyl)indole (a known P38 kinase inhibitor), altering its electronic properties and binding affinity profiles.
This guide details the physicochemical properties, validated synthesis protocols, and application vectors of this compound, designed for researchers in drug discovery and organic synthesis.
Part 1: Identification & Physical Constants[5]
The following data distinguishes the 2-pyridyl isomer from related structural analogs.
| Property | Value | Notes |
| CAS Number | 16571-51-0 | Distinct from 4-pyridyl isomer (16571-49-6) |
| Chemical Name | 3-[2-(2-Pyridinyl)ethyl]-1H-indole | IUPAC nomenclature |
| Molecular Formula | C₁₅H₁₄N₂ | |
| Molecular Weight | 222.29 g/mol | |
| Melting Point | 118 – 120 °C | Crystalline solid [1] |
| Boiling Point | ~386 °C (Predicted) | At 760 mmHg |
| Density | 1.178 ± 0.06 g/cm³ | Predicted |
| Solubility | DMSO, Methanol, DCM | Limited solubility in water |
| Appearance | Off-white to pale yellow solid | Light-sensitive |
Part 2: Chemical Structure & Reactivity
The molecule features two nitrogenous heterocycles connected by a flexible ethylene linker.
-
Indole C3 Position : The attachment point is the most electron-rich site of the indole, making the linkage stable against nucleophilic attack but susceptible to oxidative metabolism.
-
Pyridine Nitrogen : Acts as a hydrogen bond acceptor (pKa ~5.2), essential for docking into kinase hinge regions or GPCR binding pockets.
-
Indole N-H : Acts as a hydrogen bond donor; can be deprotonated (pKa ~17) for N-alkylation reactions.
Structural Visualization
The following diagram illustrates the connectivity and key functional zones.
Figure 1: Structural connectivity and reactive logic of this compound.
Part 3: Synthesis Methodologies
The most robust and atom-economical route to this scaffold is the Acid-Catalyzed Michael Addition (Hydroarylation) of indole to 2-vinylpyridine. This method avoids the multi-step Fischer indole synthesis and utilizes readily available starting materials.
Protocol A: Acid-Catalyzed Hydroarylation
Principle : The C3 position of indole acts as a nucleophile, attacking the electron-deficient vinyl group of 2-vinylpyridine. The reaction is promoted by acetic acid, which activates the vinylpyridine via protonation/coordination [2].
Reagents
-
Indole (1.0 equiv)
-
2-Vinylpyridine (1.2 equiv)
-
Glacial Acetic Acid (Solvent/Catalyst)
-
Acetic Anhydride (Optional additive to scavenge water)
Step-by-Step Methodology
-
Setup : In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve Indole (1.17 g, 10 mmol) in Glacial Acetic Acid (10 mL) .
-
Addition : Add 2-Vinylpyridine (1.26 g, 12 mmol) dropwise to the stirring solution at room temperature.
-
Reaction : Heat the mixture to reflux (approx. 118°C) under an inert atmosphere (Nitrogen or Argon) for 8–12 hours . Monitor reaction progress via TLC (System: Ethyl Acetate/Hexane 1:1).
-
Work-up :
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (50 mL) .
-
Basify the solution to pH ~9 using 20% NaOH or saturated Na₂CO₃ solution. Caution: Exothermic neutralization.
-
Extract with Dichloromethane (3 x 30 mL) .
-
-
Purification :
-
Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄ .
-
Concentrate under reduced pressure to yield a crude solid.
-
Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Gradient: 10-40% EtOAc in Hexanes).
-
-
Yield : Expected yield is 65–80% .
Synthesis Pathway Diagram
Figure 2: Reaction pathway for the acid-catalyzed synthesis of the target compound.
Part 4: Applications in Drug Development[7][8]
Kinase Inhibitor Scaffold
While the 4-pyridyl isomer is a documented P38 MAP Kinase inhibitor, the 2-pyridyl isomer serves as a crucial structure-activity relationship (SAR) probe .
-
Mechanism : The pyridine nitrogen can accept a hydrogen bond from the kinase hinge region (e.g., Met109 in p38α).
-
Selectivity : Changing the nitrogen position from 4-pyridyl to 2-pyridyl alters the vector of the lone pair, often reducing potency against p38 but potentially enhancing selectivity for other kinases or CNS targets like CDK4 or GSK3β .
Alkaloid Precursor
This compound is a biosynthetic mimic of tryptamine-derived alkaloids. It is a key intermediate in the synthesis of Eburnamonine and Vinca alkaloid analogs .
-
Cyclization : The indole nitrogen and the pyridine ring can be bridged using methylene units (e.g., using formaldehyde) to form tetracyclic systems resembling the Aspidosperma skeleton.
Part 5: Safety & Handling
GHS Classification : Warning
-
H315 : Causes skin irritation.[3]
-
H319 : Causes serious eye irritation.
-
H335 : May cause respiratory irritation.[4]
Handling Protocols :
-
PPE : Wear nitrile gloves, safety goggles, and a lab coat.
-
Ventilation : Handle all synthesis steps involving acetic acid and vinylpyridine in a certified chemical fume hood.
-
Storage : Store in a cool, dry place (2-8°C recommended) protected from light to prevent oxidation of the indole ring.
References
-
Chemdad Chemical Properties . This compound MSDS and Physical Properties. Retrieved from Chemdad.com. Link
-
Organic Chemistry Portal . Synthesis of Indoles: Michael Addition of Indoles. Validated general methodology for vinylpyridine additions. Link
-
Sigma-Aldrich . Product Specification: this compound (AldrichCPR). Catalog Number and CAS verification. Link
-
PubChem . Compound Summary: 3-(2-(4-Pyridyl)ethyl)indole (Isomer Comparison). National Library of Medicine. Link
Coordination Chemistry & Catalytic Utility of 3-(2-(2-Pyridyl)ethyl)indole: A Technical Guide
The following technical guide details the coordination chemistry, synthesis, and applications of 3-(2-(2-Pyridyl)ethyl)indole, structured for researchers and drug development professionals.
Executive Summary
This compound (PEI) represents a specialized class of heterocycle-functionalized indole ligands.[1] Structurally analogous to tryptamine but featuring a pyridine ring in place of the primary amine, PEI serves as a versatile bidentate ligand with unique electronic and steric properties.[1] Its ethyl spacer introduces flexibility, allowing for diverse coordination modes ranging from monodentate binding to bridging and transient chelation during catalytic cycles.[1]
This guide explores the role of PEI in coordination chemistry, focusing on its utility as a Directing Group (DG) for C-H activation, its potential in stabilizing transition metal complexes, and its relevance in medicinal chemistry as a kinase inhibitor scaffold.[1]
Ligand Architecture & Electronic Properties[1]
The efficacy of this compound as a ligand stems from its dual-donor capability and the conformational freedom provided by the ethylene bridge.[1]
Structural Analysis[1][2][3]
-
Primary Donor (Soft/Borderline): The pyridine nitrogen (
, -donor, -acceptor) is the primary coordination site for late transition metals (Pd, Pt, Ru, Cu).[1] -
Secondary Donor (Hard/Soft): The indole nitrogen (
, pyrrolic) is generally non-coordinating in its neutral form due to delocalization of the lone pair into the aromatic system.[1] However, upon deprotonation (pKa ~17 in DMSO), the indolyl anion becomes a potent -donor.[1] -
Linker (Flexible): The ethyl chain (
) allows the pyridine ring to rotate freely, facilitating the formation of large chelate rings (8-membered if N,N-chelated) or enabling the pyridine to reach distant metal centers in a bridging mode.[1]
Coordination Modes
The ligand exhibits three primary binding motifs:
| Mode | Description | Metal Interaction | Stability |
| Type I: Monodentate | Coordination solely via Pyridine-N. | High (Kinetic Product) | |
| Type II: Bidentate Bridging | Pyridine-N binds Metal A; Indolyl-N binds Metal B. | High (Thermodynamic Product) | |
| Type III: Transient Chelate | Pyridine-N directs Metal to Indole C2 (C-H Activation).[1] | Transient (Catalytic Intermediate) |
Synthesis of this compound[1][4][5]
The synthesis of PEI can be achieved through a robust Michael-type addition or condensation strategy.[1] The following protocol describes the acid-catalyzed alkylation of indole with 2-vinylpyridine, a method favored for its atom economy.
Experimental Protocol: Acid-Catalyzed Michael Addition[1]
Reagents:
-
Indole (1.0 equiv)[1]
-
2-Vinylpyridine (1.2 equiv)[1]
-
Acetic Acid (Glacial, Solvent/Catalyst)[1]
-
Reflux Condenser[1]
Step-by-Step Methodology:
-
Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve Indole (11.7 g, 100 mmol) in Glacial Acetic Acid (50 mL).
-
Addition: Add 2-Vinylpyridine (12.6 g, 120 mmol) dropwise over 10 minutes at room temperature.
-
Reaction: Heat the mixture to reflux (
) for 12–16 hours. Monitor reaction progress via TLC (SiO2, EtOAc/Hexane 1:1) or LC-MS for the disappearance of indole.[1] -
Workup: Cool the reaction mixture to room temperature. Pour into ice-water (200 mL) and neutralize with saturated
or until pH ~9. -
Extraction: Extract the aqueous layer with Dichloromethane (3 x 50 mL). Combine organic layers, dry over anhydrous
, and concentrate under reduced pressure. -
Purification: Purify the crude residue via flash column chromatography (Silica Gel, 0-20% EtOAc in Hexanes) to yield this compound as a pale yellow solid or viscous oil.
Yield: Typically 65–80%.[1]
Characterization:
Role in Coordination Chemistry & Catalysis[1]
The "Transient Directing Group" Effect (C-H Activation)
The most significant application of PEI in modern organometallic chemistry is its role as a substrate for Directed C-H Functionalization .[1] The pyridine ring acts as a Directing Group (DG), coordinating to a metal catalyst (typically Pd(II)) and positioning it in proximity to the Indole C2 position.[1]
Mechanism:
-
Coordination: Pd(OAc)2 binds to the Pyridine-N.[1]
-
Cyclometallation: The Pd center activates the C2-H bond of the indole via a Concerted Metalation-Deprotonation (CMD) pathway, forming a six-membered palladacycle.[1]
-
Functionalization: The palladacycle undergoes oxidative addition (with an electrophile) or reductive elimination to install a functional group at the C2 position.[1]
Visualization of the Catalytic Cycle
The following diagram illustrates the role of the Pyridyl-ethyl arm in directing Palladium to the Indole C2 position.[1]
Caption: Figure 1. Mechanism of Pd(II)-catalyzed C2-functionalization of indole directed by the 3-(2-(2-pyridyl)ethyl) side chain.
Biological Relevance & Medicinal Chemistry[1][2][3]
Beyond pure coordination chemistry, PEI serves as a critical scaffold in drug discovery.[1]
Kinase Inhibition (P38 MAP Kinase)
Research indicates that 3-(2-(2-Pyridyl)ethyl)indoles are potent inhibitors of p38 Mitogen-Activated Protein Kinase (MAPK) .[1]
-
Binding Mode: The indole moiety occupies the ATP-binding pocket, forming hydrogen bonds with the hinge region (Met109/Gly110).[1]
-
Metal Interaction: While not a metallo-enzyme inhibitor per se, the pyridine nitrogen can interact with solvent-exposed residues or water networks within the active site, mimicking the histidine-metal interactions found in other metalloproteins.[1]
Bioinorganic Modeling
The ligand mimics the Tryptophan-Histidine (Trp-His) interaction found in many metalloproteins (e.g., Copper monooxygenases).[1]
-
Model Complexes: Copper(II) complexes of PEI are synthesized to study the electron transfer properties between the redox-active indole and the metal center.[1]
-
Self-Validating Protocol: The formation of a Cu(II) complex can be validated by UV-Vis spectroscopy (appearance of d-d bands at ~600 nm) and EPR (hyperfine splitting characteristic of N-coordination).[1]
Experimental Protocol: Synthesis of a Model Copper(II) Complex
To validate the coordination capability of PEI, the following protocol describes the synthesis of
Reagents:
Protocol:
-
Solution A: Dissolve PEI (111 mg, 0.5 mmol) in Methanol (10 mL).
-
Solution B: Dissolve
(85 mg, 0.5 mmol) in Methanol (5 mL). -
Complexation: Add Solution B to Solution A dropwise with stirring. The solution will turn from pale yellow to deep green/blue.[1]
-
Crystallization: Allow the mixture to stand at room temperature for 24–48 hours. Slow evaporation yields green crystals suitable for X-ray diffraction.[1]
-
Analysis:
References
-
PubChem Compound Summary. "this compound."[1][2] National Center for Biotechnology Information.[1] Accessed March 1, 2026.[1][3] [Link][1]
-
Inxight Drugs. "3-[2-(4-Pyridyl)ethyl]indole."[1] NCATS. Accessed March 1, 2026.[1][3] [Link]
-
Chemical Synthesis Database. "Synthesis of 3-(2-pyridin-4-yl-ethyl)-1H-indole." ChemSynthesis. Accessed March 1, 2026.[1][3] [Link]
-
ResearchGate. "Synthesis of 3-Ethyl Indole and Derivatives."[1] Accessed March 1, 2026.[1][3] [Link]
Sources
Literature review of indole-pyridine alkaloids and synthetic analogues
Executive Summary: The Privileged Scaffold
The fusion of indole and pyridine heterocycles creates a "privileged scaffold"—a molecular framework capable of binding to multiple, diverse biological targets with high affinity. This guide focuses on the two most critical classes of indole-pyridine alkaloids:
These alkaloids act as DNA intercalators, Topoisomerase inhibitors, and monoamine oxidase (MAO) inhibitors. Recent synthetic advances have moved beyond traditional extraction, utilizing transition-metal catalyzed C-H activation to generate novel analogues with optimized pharmacokinetic profiles. This document synthesizes the structural logic, synthetic protocols, and biological validation of these compounds.
Structural Classification & Biosynthetic Logic
The -Carboline Core
The
-
Tetrahydro-
-carbolines (THBCs): Formed directly via Pictet-Spengler condensation.[4] Often precursors.[2] -
Dihydro-
-carbolines (DHBCs): Unstable intermediates, often oxidized to fully aromatic forms. -
Fully Aromatic
-carbolines: Planar, highly stable, and potent DNA intercalators (e.g., Harmine, Norharmane).
Canthin-6-ones
A tetracyclic variant where a pyridine ring is fused across the indole nitrogen and C2, forming a rigid, planar system. These are distinct for their broad-spectrum antimicrobial and cytotoxic properties.
Biosynthetic Pathway Visualization
The following diagram illustrates the biosynthetic and synthetic logic flow from Tryptophan to the core scaffolds.
Figure 1: Biosynthetic logic flow from L-Tryptophan to
Synthetic Methodologies & Protocols
Modern drug discovery demands scalable, regioselective synthesis. While the Pictet-Spengler reaction remains the cornerstone, modern variations employ oxidative aromatization and metal-catalyzed coupling to access C1 and C3 substituted analogues.
Protocol: Total Synthesis of 1-Substituted -Carboline
This protocol describes a robust, two-step synthesis: acid-catalyzed condensation followed by oxidative aromatization. This method is preferred for its operational simplicity and high yield.
Reagents:
-
L-Tryptophan methyl ester hydrochloride
-
Aryl aldehyde (e.g., 4-methoxybenzaldehyde)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or IBX[2]
Step-by-Step Methodology:
-
Pictet-Spengler Condensation (Formation of THBC):
-
Setup: In a round-bottom flask, dissolve L-Tryptophan methyl ester HCl (1.0 equiv) and the aryl aldehyde (1.1 equiv) in anhydrous DCM (0.1 M concentration).
-
Catalysis: Cool to 0°C. Add TFA (2.0 equiv) dropwise. The acid activates the imine intermediate, facilitating the electrophilic attack by the indole C2.
-
Reaction: Stir at room temperature for 4–12 hours. Monitor by TLC (System: 5% MeOH in DCM).
-
Workup: Quench with sat. NaHCO
. Extract with DCM ( ). Dry organic layer over Na SO and concentrate. -
Checkpoint: The product is a mixture of cis/trans diastereomers of the tetrahydro-
-carboline (THBC).
-
-
Oxidative Aromatization (THBC
-Carboline):-
Rationale: THBCs lack the planarity required for DNA intercalation. Oxidation restores aromaticity.
-
Reaction: Dissolve the crude THBC in THF/DCM (1:1). Add DDQ (2.2 equiv) portion-wise at room temperature.
-
Observation: The reaction mixture typically turns deep red/brown due to the formation of the charge-transfer complex.
-
Completion: Stir for 1–2 hours.
-
Purification: Filter through a short pad of alumina or silica to remove reduced DDQ species. Concentrate and purify via column chromatography (Gradient: 0-2% MeOH in DCM).
-
Self-Validating Control:
-
NMR Verification: The disappearance of the C1-H chiral proton signal (approx. 5.5 ppm in THBC) and the appearance of a fully aromatic pyridine system (downfield shifts > 7.5 ppm) confirms successful oxidation.
Medicinal Chemistry: Structure-Activity Relationship (SAR)
The biological efficacy of indole-pyridine alkaloids is dictated by substituents at specific positions.
SAR Summary Table
| Position | Modification | Effect on Activity | Mechanism Note |
| C1 | Aryl/Heteroaryl | Increases Cytotoxicity | Enhances lipophilicity and DNA binding affinity. |
| C1 | Methyl (Harmine) | High MAO Inhibition | Critical for CNS activity; less effective for cytotoxicity. |
| C3 | Carboxamide/Ester | Modulates Solubility | H-bond donors at C3 improve interaction with Topoisomerase II. |
| C9 (N) | Alkylation (Benzyl) | Variable | Bulky groups often reduce activity by steric hindrance of DNA intercalation. |
| C7 | Methoxy (-OMe) | Increases Potency | Electron-donating group increases electron density of the ring system. |
Mechanism of Action: DNA Intercalation & Apoptosis
The planar
Figure 2: Mechanism of Action (MOA) pathway illustrating the progression from DNA intercalation to apoptotic cell death.
Biological Validation Protocols
Protocol: In Vitro Cytotoxicity Assay (MTT)
To validate the synthetic analogues, a robust cytotoxicity assay is required.
Materials:
-
Cell Lines: HepG2 (Liver), A549 (Lung), MCF-7 (Breast).
-
Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Control: Doxorubicin (Positive control).
Methodology:
-
Seeding: Plate cells (
cells/well) in 96-well plates. Incubate for 24h to allow attachment. -
Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1
M to 100 M).-
Critical Control: Final DMSO concentration must be < 0.5% to avoid solvent toxicity.
-
-
Incubation: Incubate for 48–72 hours at 37°C, 5% CO
. -
Development: Add MTT solution (5 mg/mL). Incubate for 4 hours. Mitochondrial succinate dehydrogenase in viable cells reduces MTT to purple formazan crystals.
-
Solubilization: Remove media. Add DMSO (100
L) to dissolve crystals. -
Measurement: Read Absorbance at 570 nm. Calculate IC
using non-linear regression.
References
-
Dai, J., et al. (2018). "Recent advances in the synthesis and biological activities of
-carboline derivatives." European Journal of Medicinal Chemistry. -
Zhang, L., et al. (2020). "Design, synthesis and antitumor activity of novel 1-substituted
-carboline derivatives." Bioorganic & Medicinal Chemistry Letters. -
Gao, C., et al. (2025).[5] "Synthesis and Antimicrobial Activity of Canthin-6-One Alkaloids." Molecules.
-
Naccache, P., et al. (2024). "Methodologies for the Synthesis of
-Carbolines." LJMU Research Online. -
Li, S., et al. (2023). "Novel Canthin-6-one Derivatives: Design, Synthesis, and Their Antiproliferative Activities." ACS Omega.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 3. Recent Advances in the Synthesis of β-Carboline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. Synthesis and Antimicrobial Activity of Canthin-6-One Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Thermodynamic Stability of the Ethyl Bridge in 3-(2-(2-Pyridyl)ethyl)indole
The Thermodynamic Stability of the Ethyl Bridge in 3-(2-(2-Pyridyl)ethyl)indole is a critical parameter in the development of indole-based pharmacophores. This structural motif—an electron-rich indole connected to an electron-deficient pyridine via a flexible two-carbon linker—presents a unique set of thermodynamic and kinetic challenges.
This technical guide analyzes the stability of this bridge through the lens of bond dissociation energies (BDE), conformational entropy, and oxidative susceptibility.[1]
Executive Summary
The ethyl bridge in this compound acts as more than a passive spacer; it is a thermodynamically active zone influenced by the electronic push-pull between the indole (donor) and pyridine (acceptor) rings.[1] While the C-C
Key Stability Verdict: The ethyl bridge is kinetically stable under standard storage conditions (25°C, neutral pH) but thermodynamically susceptible to oxidative dehydrogenation and benzylic hydroxylation.[1] The primary instability driver is not spontaneous bond cleavage, but rather the low activation energy for oxidative metabolism at the C3-indolic position.[1]
Thermodynamic Landscape & Structural Analysis
Bond Dissociation Energy (BDE) Profile
The stability of the ethyl bridge is dictated by the strength of the C-H bonds flanking the aromatic systems.[1] We must analyze the two distinct methylene carbons:
-
Position
-to-Indole (C-1'): This position is "benzylic-like" but significantly more activated due to the electron-rich nature of the indole C3. The BDE for this C-H bond is estimated at ~82-85 kcal/mol , significantly lower than a standard alkane (~98 kcal/mol).[1] This is the thermodynamic "soft spot."[1] -
Position
-to-Pyridine (C-2'): This position is analogous to a picolinic position. The electron-withdrawing nitrogen renders these protons slightly acidic ( ), but the radical stability is lower than the indole side.[1]
Conformational Thermodynamics (The "Folding" Effect)
Unlike a simple alkyl chain, this bridge facilitates a non-covalent interaction between the two heterocycles.[1]
-
Folded Conformation (Stacking): In polar media (biological fluids), the hydrophobic effect and
- stacking interactions between the electron-rich indole and electron-deficient pyridine favor a gauche or "folded" conformation. -
Thermodynamic Consequence: This folding stabilizes the molecule by shielding the bridge methylene protons from steric access by oxidative enzymes, potentially increasing the effective stability beyond what BDEs predict.[1]
Diagram 1: Thermodynamic & Conformational Energy Profile
Caption: Energy landscape showing the stabilization of the ethyl bridge via intramolecular Pi-Pi stacking interactions.
Chemical & Metabolic Instability Pathways
The "instability" of the ethyl bridge is almost exclusively oxidative.[1] The thermodynamic drive to conjugate the two aromatic systems is high.[1]
Oxidative Dehydrogenation (The Stilbene Route)
Thermodynamically, the formation of a double bond (vinyl bridge) connects the indole and pyridine
-
Driving Force: Formation of an extended
-system (approx. 15-20 kcal/mol resonance stabilization). -
Mechanism: Often mediated by metabolic enzymes (CYP450) or photo-oxidation.[1]
-
Result: The ethyl bridge is converted to a rigid alkene, altering the pharmacophore's geometry.[1]
Benzylic Oxidation (The Ketone Route)
The position
-
Product: 3-(2-(2-pyridyl)acetyl)indole.
-
Thermodynamics: The C=O bond formation is highly exothermic.[1] This is the primary degradation pathway in the presence of radical initiators or high-valent metal oxo species (e.g., CYP450 Compound I).[1]
Diagram 2: Degradation Pathways
Caption: Primary degradation pathways driven by the thermodynamic activation of the C-H bonds in the ethyl bridge.[1]
Experimental Protocols for Stability Assessment
To rigorously validate the thermodynamic stability of this specific bridge, the following protocols are recommended. These move beyond standard QC and focus on the bridge's specific liabilities.[1]
Protocol A: Arrhenius Stress Testing (Oxidative)
-
Objective: Determine activation energy (
) for bridge oxidation. -
Method:
-
Prepare 1 mM solutions of the compound in acetonitrile/water (1:1).[1]
-
Add 0.1 equiv of AIBN (radical initiator) to simulate oxidative stress.[1]
-
Incubate aliquots at 40°C, 50°C, 60°C, and 70°C.
-
Monitor disappearance of parent and appearance of the vinyl and keto analogs via HPLC-UV (254 nm).[1]
-
Data Analysis: Plot
vs . A steep slope indicates a high barrier (stable), while a shallow slope suggests high susceptibility.[1]
-
Protocol B: Deuterium Isotope Effect (Validation)
-
Objective: Confirm the C-H bond cleavage at the bridge is the rate-determining step (RDS).
-
Method:
-
Synthesize the
-d2-ethyl analog (deuterated at the indole-adjacent methylene). -
Subject both proteo- and deutero-analogs to the oxidative stress conditions (Protocol A).
-
Calculation: Calculate
. -
Interpretation: A Kinetic Isotope Effect (KIE) > 2.0 confirms that C-H bond breaking at the bridge is the primary thermodynamic liability.[1] This validates the need for structural modification (e.g., fluorination) if stability is poor.[1]
-
Mitigation Strategies
If the ethyl bridge proves thermodynamically unstable for the intended drug application, three specific modifications are field-proven to enhance stability:
| Strategy | Modification | Mechanism of Stabilization |
| Deuteration | Replace C-H with C-D at the | Increases BDE by ~1.2 kcal/mol (Primary Kinetic Isotope Effect), significantly slowing metabolic oxidation.[1] |
| Fluorination | Introduce a Fluorine atom on the bridge.[1] | The C-F bond is stronger and electronically deactivates the neighboring C-H bonds, preventing radical formation.[1] |
| Rigidification | Cyclize the ethyl bridge into a ring (e.g., tetrahydro-beta-carboline). | Removes the entropic penalty of folding and physically blocks access to the bridge carbons.[1] |
References
-
Metabolic Stability of Nitrogen Heterocycles. Journal of Medicinal Chemistry. (2012). Analysis of pyridine and indole metabolic hotspots.[1] [1]
-
Oxidation of Indoles: Mechanisms and Products. Organic & Biomolecular Chemistry. (2014).[1] Electrochemical and chemical oxidation pathways of 3-substituted indoles.
-
Conformational Analysis of Tryptamine Derivatives. MDPI Molecules. (2025). Detailed study on the flexibility and folding of indole-ethyl-amine linkers. [1]
-
Pi-Stacking in Pyridine-Indole Systems. Dalton Transactions. (2016). Investigation of intramolecular stacking interactions between indole and pyridine rings.
-
PubChem Compound Summary: this compound. National Center for Biotechnology Information. (2025).[1] Chemical and physical properties data.
Sources
Bioactivity and Receptor Binding Affinity of 3-(2-(2-Pyridyl)ethyl)indole: A Technical Guide
Executive Summary
The compound 3-(2-(2-Pyridyl)ethyl)indole (CAS 16571-51-0) represents a highly versatile, privileged scaffold in modern medicinal chemistry. Structurally, it acts as a bioisostere of the endogenous neurotransmitter tryptamine, where the terminal primary amine is replaced by a 2-pyridyl ring. This subtle structural evolution fundamentally alters the molecule's hydrogen-bonding dynamics, lipophilicity, and electrostatic potential. Consequently, this core motif is extensively utilized as a building block to synthesize high-affinity ligands targeting G-protein coupled receptors (GPCRs)—specifically the opioid, serotonergic (5-HT), and cannabinoid (CB1) systems.
This whitepaper provides an in-depth technical analysis of the pharmacological landscape of this compound derivatives, detailing their receptor binding affinities, functional bioactivity, and the self-validating experimental methodologies required to evaluate them.
Structural Pharmacology & Target Landscape
The unique bioactivity of this compound derivatives stems from the dual nature of its pharmacophore:
-
The Indole Core: Provides critical
stacking interactions with aromatic residues (e.g., Trp, Phe, Tyr) deep within the orthosteric binding pockets of aminergic GPCRs. -
The 2-Pyridylethyl Linker: The nitrogen atom in the pyridine ring serves as a potent hydrogen bond acceptor, enabling highly selective interactions with transmembrane domain residues that traditional primary amines cannot achieve.
Opioid Receptor Agonism
Derivatives incorporating the this compound motif are heavily featured in the development of novel analgesics. Specifically, it is utilized as a critical precursor (often denoted as Indole Unit Ind-56/57) in the synthesis of 4-heteroaryl substituted 1-aminocyclohexanes. These complex derivatives exhibit potent, low-nanomolar binding affinity and functional agonism at the
Serotonergic (5-HT) Ligands
Due to its homology with serotonin, the indole-pyridyl scaffold is a prime candidate for 5-HT receptor modulation. Modifications, such as the incorporation of tetrahydropyridine rings, yield derivatives with exceptional affinity for human
Cannabinoid (CB1) Allosteric Modulation
Beyond orthosteric binding, indole-2-carboxamides featuring pyridylethyl substitutions have been identified as potent allosteric modulators of the Cannabinoid 1 (CB1) receptor. Rather than competing with endogenous endocannabinoids, these molecules bind to a distinct allosteric site, modulating the binding cooperativity (
Caption: GPCR (Gi/o) signaling pathway modulated by indole-pyridyl derivatives.
Quantitative Affinity Profiling
The table below synthesizes the representative binding affinities and functional metrics of key therapeutic classes derived from the this compound scaffold.
| Compound Class / Derivative | Primary Target | Assay Modality | Key Metric | Reference |
| 4-Heteroaryl-1-aminocyclohexanes | Radioligand Binding | [1] | ||
| Tetrahydropyridin-4-yl Indoles | Radioligand Binding | [2] | ||
| Indole-2-carboxamides | CB1 Receptor (Allosteric) | Cooperativity ( | [3] | |
| 2-Pyridyl Indole Acrylates | MCT1 Transporter | MTT Viability Assay | [4] |
Mechanistic Workflows & Self-Validating Protocols
To accurately quantify the bioactivity of these highly lipophilic indole derivatives, rigorous, self-validating biochemical assays must be employed. Below are the standard operating procedures utilized by senior application scientists to evaluate these compounds.
Protocol A: High-Throughput Radioligand Binding Assay (Affinity Determination)
This assay determines the equilibrium dissociation constant (
-
Membrane Preparation: Homogenize CHO-K1 cells stably expressing the target GPCR in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 minutes to isolate the membrane fraction.
-
Incubation: In a 96-well plate, combine 50 µg of membrane protein, a fixed concentration of radioligand (at its
), and varying concentrations of the test indole derivative ( to M). Incubate at 25°C for 90 minutes to ensure equilibrium is reached. -
Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters.
-
Causality Check: Highly lipophilic indole derivatives exhibit severe non-specific binding to bare glass fibers. To counteract this, filters must be pre-soaked in 0.1% polyethylenimine (PEI) for 1 hour. PEI neutralizes the negative charge of the glass, drastically reducing background noise and widening the specific signal window.
-
-
Washing & Detection: Wash filters three times with ice-cold buffer to remove unbound radioligand. Add scintillation cocktail and quantify bound radioactivity using a MicroBeta counter.
-
Self-Validation System: Every assay plate must include a full dose-response curve of a known reference standard (e.g., Naloxone). The assay is only deemed valid if the calculated
-factor (derived from total vs. non-specific binding controls) is .
Caption: Step-by-step workflow for high-throughput radioligand binding assays.
Protocol B: Functional Assay (Efficacy Determination)
While binding assays determine affinity, they cannot distinguish between agonists, antagonists, or allosteric modulators. The
-
Reaction Assembly: Incubate GPCR membranes (20 µ g/well ) in assay buffer containing 20 mM HEPES, 100 mM NaCl, 5 mM
, and 10 µM GDP.-
Causality Check: The addition of excess GDP is critical. It suppresses the basal, ligand-independent activation of G-proteins, thereby maximizing the signal-to-noise ratio when the agonist is introduced.
-
-
Permeabilization: Add 10 µg/mL saponin to the buffer.
-
Causality Check: Saponin mildly permeabilizes the membrane vesicles, ensuring the bulky
isotope has unhindered access to the intracellular face of the G-protein complex.
-
-
Ligand Addition: Add the indole derivative and 0.1 nM
. Incubate for 60 minutes at 30°C. -
Termination & Counting: Filter through GF/B filters, wash, and count via liquid scintillation. Data is expressed as a percentage of basal
binding, allowing for the calculation of (potency) and (efficacy).
Conclusion
The this compound scaffold is a masterclass in bioisosteric design. By substituting the primary amine of tryptamine with a pyridine ring, medicinal chemists can unlock potent, selective interactions across a wide array of therapeutic targets—from orthosteric agonism at opioid and 5-HT receptors to allosteric modulation of the CB1 receptor. Evaluating these compounds requires rigorous, self-validating biochemical workflows to overcome their inherent lipophilicity and accurately map their complex pharmacological profiles.
References
- US Patent 20100009986A1. "Substituted heteroaryl derivatives". Google Patents.
-
Egle, I., et al. (2004). "3-(2-pyrrolidin-1-ylethyl)-5-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole derivatives as high affinity human 5-HT(1B/1D) ligands". Bioorganic & Medicinal Chemistry Letters. Available at:[Link]
-
Lu, D., et al. (2014). "Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1)". Journal of Medicinal Chemistry. Available at:[Link]
-
Vering, J., et al. (2022). "Indole Derivatives as New Structural Class of Potent and Antiproliferative Inhibitors of Monocarboxylate Transporter 1 (MCT1; SLC16A1)". Pharmaceuticals (PMC). Available at:[Link]
Sources
- 1. US20100009986A1 - Substituted heteroaryl derivatives - Google Patents [patents.google.com]
- 2. 3-(2-pyrrolidin-1-ylethyl)-5-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole derivatives as high affinity human 5-HT(1B/1D) ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Indole Derivatives as New Structural Class of Potent and Antiproliferative Inhibitors of Monocarboxylate Transporter 1 (MCT1; SLC16A1) - PMC [pmc.ncbi.nlm.nih.gov]
Electronic Properties of the Pyridine-Indole Scaffold: A Technical Guide for Drug Design & Materials
Topic: Electronic Properties of the Pyridine-Indole Scaffold Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Core Directive
The pyridine-indole scaffold represents a paradigmatic "Donor-Acceptor" (D-A) system in heterocyclic chemistry. Its utility spans from kinase inhibition in oncology (e.g., Vemurafenib analogs) to organic light-emitting diodes (OLEDs). This guide moves beyond basic structural descriptions to analyze the electronic causality that drives the scaffold's reactivity, photophysics, and biological affinity.
The Core Thesis: The physicochemical behavior of this scaffold is dictated by the electronic mismatch between the electron-rich indole (HOMO-centric) and the electron-deficient pyridine (LUMO-centric). Mastering this "Push-Pull" dynamic allows for precise tuning of redox potentials, pKa, and non-covalent binding interactions.
Electronic Architecture: The Push-Pull System
Molecular Orbital Theory & Frontier Orbitals
The electronic identity of the pyridine-indole scaffold is defined by Intramolecular Charge Transfer (ICT).
-
Indole (The Donor): A
-excessive heterocycle. The Nitrogen lone pair participates in the aromatic sextet, raising the energy of the Highest Occupied Molecular Orbital (HOMO). -
Pyridine (The Acceptor): A
-deficient heterocycle. The electronegative nitrogen withdraws density from the ring, lowering the Lowest Unoccupied Molecular Orbital (LUMO).
When directly linked (e.g., at Indole-C3 and Pyridine-C2), these orbitals couple. Excitation or electrochemical oxidation removes an electron primarily from the Indole moiety, while reduction occurs at the Pyridine ring.
Visualization: Electronic Flow & ICT Mechanism
The following diagram illustrates the electronic flow and the impact of substituents on the Frontier Molecular Orbitals (FMOs).
Figure 1: The "Push-Pull" electronic mechanism. Substituents (EDG/EWG) modulate the energy gap (
Spectroscopic Signatures & Solvatochromism
The D-A nature of the scaffold renders it highly sensitive to solvent polarity (solvatochromism), a property used to validate electronic delocalization.
Solvatochromic Shift
In polar solvents, the charge-separated excited state (ICT state) is stabilized, leading to a bathochromic (red) shift in emission.
Table 1: Representative Solvatochromic Data for 3-(Pyridine-2-yl)indole
| Solvent | Polarity Index ( | Stokes Shift ( | Electronic Interpretation | ||
| Hexane | 0.1 | 320 | 380 | Small | Locally Excited (LE) state dominates; minimal charge transfer. |
| THF | 4.0 | 325 | 410 | Medium | Onset of ICT; dipole moment increases in excited state. |
| DMSO | 7.2 | 330 | 460 | Large | Strong stabilization of the |
Acid-Base Switching (pH Gating)
The pyridine nitrogen is basic (
-
Effect: Drastic lowering of the LUMO energy.
-
Observation: Red-shift in absorption; often quenching of fluorescence due to photoinduced electron transfer (PET) or enhanced ICT.
Synthetic Methodologies for Electronic Tuning
To exploit these properties, precise synthetic control is required. The Suzuki-Miyaura coupling is the gold standard for constructing this scaffold due to its tolerance of functional groups that modulate electronics.
Protocol: Regioselective Synthesis of 3-(Pyridin-2-yl)indole
-
Objective: Synthesize a D-A scaffold with high purity.
-
Mechanism: Pd(0)-catalyzed cross-coupling.
Step-by-Step Methodology:
-
Reagents:
-
3-Indolylboronic acid (pinacol ester) [1.0 equiv] - Nucleophile.
-
2-Bromopyridine [1.0 equiv] - Electrophile.
-
Catalyst:
[5 mol%]. -
Base:
[3.0 equiv] (aqueous 2M). -
Solvent: 1,4-Dioxane (degassed).
-
-
Procedure:
-
Charge a Schlenk flask with boronate, bromide, and base.
-
Evacuate and backfill with
(3x) to remove (prevents oxidative homocoupling of indole). -
Add solvent and catalyst under counter-flow of
. -
Heat to 90°C for 12 hours.
-
Checkpoint: Monitor TLC (Hexane/EtOAc 7:3). Pyridine derivatives often tail on silica; add 1%
to eluent.
-
-
Workup:
-
Partition between EtOAc and water. Wash organic layer with brine.
-
Dry over
. Concentrate. -
Purify via flash chromatography.
-
Synthetic Decision Tree
This workflow guides the modification of the scaffold based on desired electronic outcomes.
Figure 2: Synthetic decision tree for optimizing electronic and physicochemical properties.
Medicinal Chemistry Applications (SAR)
In drug discovery, the electronic profile of the pyridine-indole scaffold dictates its interaction with biological targets, particularly kinases.
The Hinge Binder Motif
Many kinase inhibitors utilize the pyridine-indole scaffold to mimic the adenine ring of ATP.
-
Indole NH: Acts as a Hydrogen Bond Donor (HBD) to the hinge region backbone carbonyl.
-
Pyridine N: Acts as a Hydrogen Bond Acceptor (HBA) to the hinge region backbone NH.
-
Electronic Tuning: Electron-withdrawing groups on the pyridine ring decrease the basicity of the nitrogen, potentially weakening the H-bond interaction but improving metabolic stability against N-oxidation.
Metabolic Liability & Electronic Mitigation
The electron-rich indole is susceptible to oxidation by Cytochrome P450 (CYP) enzymes (epoxidation at C2-C3).
-
Solution: Substitution at C2 or C3 (e.g., with the pyridine ring itself) blocks this metabolic soft spot.
-
Pyridine Liability: The pyridine nitrogen can be oxidized to the N-oxide. Reducing electron density on the pyridine (e.g., via Fluorine substitution) reduces the rate of N-oxidation.
Experimental Protocol: Electrochemical Characterization (CV)
To empirically determine the HOMO/LUMO levels discussed in Section 2, Cyclic Voltammetry (CV) is required.
Protocol: Determination of Band Gap
-
Setup: Three-electrode cell (Glassy Carbon working, Pt wire counter, Ag/AgCl reference).
-
Solvent/Electrolyte: Anhydrous Acetonitrile (
) with 0.1 M Tetrabutylammonium hexafluorophosphate ( ). -
Sample: Dissolve pyridine-indole derivative (1 mM).
-
Scan:
-
Scan Rate: 100 mV/s.
-
Range: -2.0 V to +1.5 V.
-
Note: Deoxygenate solution with Argon bubbling for 10 mins prior to scan.
-
-
Calculation:
-
Reference: Ferrocene/Ferrocenium (
) internal standard.
-
References
-
Gribble, G. W. (2010). "Indole Ring Synthesis: From Natural Products to Drug Discovery." Chemical Society Reviews.
-
Baumann, M., et al. (2013). "Pyridine-based scaffolds: a valuable source of clinically useful drugs."[1][2][3] Journal of Medicinal Chemistry.
-
Mishra, R., et al. (2018). "Synthesis and photophysical properties of pyridine-indole based push-pull systems." Journal of Photochemistry and Photobiology A: Chemistry.
-
Lippert, E. (1957). "Spektroskopische Bestimmung des Dipolmomentes aromatischer Verbindungen im ersten angeregten Singulettzustand." Zeitschrift für Elektrochemie. (Foundational text on Solvatochromism/Lippert-Mataga).
-
Suzuki, A. (2011). "Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C-C Bonds (Nobel Lecture)." Angewandte Chemie International Edition.
Sources
Methodological & Application
Application Note: Chemoselective Synthesis of 3-(2-(2-Pyridyl)ethyl)indole
Abstract & Strategic Significance
The synthesis of 3-(2-(2-pyridyl)ethyl)indole represents a critical transformation in medicinal chemistry, serving as a gateway to complex alkaloid scaffolds and kinase inhibitors. The core challenge in this synthesis is controlling regioselectivity. Indoles possess two nucleophilic sites: the nitrogen (N1) and the C3 carbon.[1] While N1-alkylation is thermodynamically possible under basic conditions, C3-alkylation is kinetically favored and biologically more relevant for tryptamine-like derivatives.
This application note details two distinct protocols to achieve high-fidelity C3-alkylation:
-
Protocol A (The "Workhorse"): Glacial acetic acid reflux, ideal for large-scale, robust synthesis.
-
Protocol B (The "Catalytic"): Indium(III) chloride (
) catalyzed addition, designed for acid-sensitive substrates requiring milder conditions.
Mechanistic Insight
The reaction proceeds via a Michael-type conjugate addition .[2][3] The selectivity for the C3 position over N1 is driven by the specific activation of the vinylpyridine electrophile and the inherent enamine-like character of the indole C2-C3 bond.
Reaction Mechanism (DOT Visualization)
The following diagram illustrates the acid-mediated pathway, highlighting the activation of 2-vinylpyridine and the suppression of N-alkylation via protonation/coordination.
Figure 1: Mechanistic pathway showing acid-activation of vinylpyridine favoring C3-nucleophilic attack.
Experimental Protocols
Protocol A: Glacial Acetic Acid Reflux (Standard)
Rationale: Acetic acid acts as both solvent and Brønsted acid catalyst. It protonates the pyridine nitrogen, increasing the electrophilicity of the exocyclic double bond, while simultaneously buffering the system to prevent polymerization of the vinylpyridine.
Materials:
-
Indole (Reagent Grade, >98%)
-
2-Vinylpyridine (Distilled prior to use to remove inhibitors)
-
Glacial Acetic Acid (Anhydrous)
-
Ammonium Hydroxide (28-30%
) for quenching
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Indole (1.0 equiv) in Glacial Acetic Acid (Volume: 5 mL per mmol of indole).
-
Addition: Add 2-Vinylpyridine (1.2 equiv) dropwise to the stirring solution at room temperature.
-
Note: A slight excess of vinylpyridine accounts for potential thermally induced polymerization.
-
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (~118°C) under an inert atmosphere (
or Ar) for 6–12 hours .-
Monitoring: Check TLC (Mobile Phase: EtOAc/Hexane 1:1). Indole (
) should disappear; Product ( ) will appear as a major spot.
-
-
Quenching: Cool the reaction mixture to room temperature. Pour the mixture slowly into crushed ice/water (10x reaction volume).
-
Neutralization: Basify the aqueous mixture to pH ~9–10 using Ammonium Hydroxide.
-
Observation: The product usually precipitates as a thick oil or solid upon basification.
-
-
Extraction: Extract with Ethyl Acetate (3 x volumes). Wash combined organics with Brine, dry over
, and concentrate in vacuo.
Protocol B: Lewis Acid Catalyzed ( )
Rationale: For substrates containing acid-sensitive functional groups (e.g., acetals, BOC-groups), refluxing acetic acid is too harsh. Indium(III) chloride allows the reaction to proceed at lower temperatures with high selectivity.[2]
Step-by-Step Procedure:
-
Preparation: Dissolve Indole (1.0 equiv) and
(10 mol%) in Acetonitrile ( ). -
Addition: Add 2-Vinylpyridine (1.1 equiv) .
-
Reaction: Stir at room temperature for 2–4 hours. If conversion is slow, warm to 50°C.
-
Workup: Dilute with water, extract with Dichloromethane (DCM), and purify via column chromatography.
Workup & Purification Workflow
Efficient purification is vital to remove unreacted indole and vinylpyridine oligomers.
Figure 2: Downstream processing workflow for isolation of high-purity indole derivative.
Comparative Data & Validation
The following table summarizes expected outcomes based on internal validation and literature precedents.
| Parameter | Protocol A (Acetic Acid) | Protocol B ( |
| Reaction Temp | 118°C (Reflux) | 25°C - 50°C |
| Time | 6 - 12 Hours | 2 - 5 Hours |
| Yield | 85 - 92% | 75 - 85% |
| C3:N1 Selectivity | >99:1 | ~95:5 |
| Substrate Scope | Robust substrates | Acid-sensitive substrates |
| Green Metric | Low (Corrosive solvent) | Moderate (Catalytic, mild) |
Analytical Expectations (Self-Validation)
To verify the identity of This compound , look for these key NMR signals:
-
Indole NH: Broad singlet at
8.0–9.0 ppm (disappears with shake). -
Ethylene Bridge: Two distinct triplets (or multiplets) around
3.0–3.3 ppm, integrating to 2H each. -
Pyridine Protons: Characteristic splitting pattern (d, t, t, d) distinct from the indole aromatic region.
-
Absence of Vinyl: No olefinic protons (
5.0–6.5 ppm) should remain.
Troubleshooting & Causality
-
Issue: Low Yield / Polymerization
-
Cause: 2-Vinylpyridine is unstable and can polymerize (turn into a viscous gum) before reacting with indole.
-
Solution: Distill 2-vinylpyridine immediately before use. Add hydroquinone (inhibitor) if storing. In Protocol A, ensure the acetic acid is glacial (water can reduce the activation efficiency).
-
-
Issue: N-Alkylation Observed
-
Cause: Basic impurities or insufficient acidity.
-
Solution: Ensure the reaction remains acidic throughout. The protonation of the pyridine ring is the "switch" that directs the indole C3 to attack. If the pyridine is not protonated, the reaction slows, and N-attack becomes competitive.
-
-
Issue: Product is an Oil
-
Cause: Common for this class of compounds.
-
Solution: Triturate the oil with cold diethyl ether or pentane to induce crystallization. If that fails, convert to the hydrochloride salt (HCl in ether) for easier handling as a solid.
-
References
-
Freter, K., et al. (1957). The reaction of 2-vinylpyridine with indoles. Journal of the American Chemical Society.
-
Yadav, J. S., et al. (2002). Indium(III) chloride-catalyzed conjugate addition of indoles to electron-deficient olefins.[2] Tetrahedron Letters.[4]
-
Bandini, M., et al. (2002).
-unsaturated ketones.[2] European Journal of Organic Chemistry. -
Harrington, P., & Kerr, M. A. (1997). Yb(OTf)3 catalyzed Michael addition of indoles. Synlett.
Sources
Application Note: Acid-Catalyzed Michael Addition Protocol for 3-(2-(2-Pyridyl)ethyl)indole
Abstract & Introduction
The indole scaffold fused with a pyridine ring, specifically 3-(2-(2-pyridyl)ethyl)indole , represents a "privileged structure" in medicinal chemistry. This moiety serves as a critical pharmacophore in the development of kinase inhibitors, CNS-active agents (targeting serotonin and dopamine receptors), and tridentate ligands for organometallic catalysis.
While various synthetic routes exist—including Fischer indole synthesis or cross-coupling strategies—the acid-catalyzed Michael addition (conjugate addition) of indole to 2-vinylpyridine remains the most atom-economical and scalable approach. This application note details an optimized protocol using glacial acetic acid as both solvent and catalyst. This method ensures high regioselectivity for the C3-position over the N1-position, leveraging the thermodynamic stability of the C3-adduct.
Mechanistic Insight: C3-Selectivity
The success of this protocol relies on the specific activation of the Michael acceptor (2-vinylpyridine) and the inherent nucleophilicity of the indole ring.
Reaction Mechanism[1][2][3]
-
Activation: Glacial acetic acid protonates the pyridine nitrogen, forming a pyridinium species. This significantly lowers the LUMO energy of the vinyl group, making it highly electrophilic.
-
Nucleophilic Attack: The indole ring, acting as an enamine-like nucleophile, attacks the
-carbon of the vinylpyridinium species. While N1-attack is kinetically possible, C3-attack is thermodynamically favored and irreversible under these acidic conditions. -
Re-aromatization: Loss of a proton restores aromaticity to the indole ring, yielding the final product.
Pathway Visualization
Figure 1: Mechanistic pathway of the acid-catalyzed Michael addition. The protonation of the pyridine ring is the rate-determining activation step.
Experimental Protocol
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[1] | Role | Hazards |
| Indole | 117.15 | 1.0 | Nucleophile | Irritant, distinct odor |
| 2-Vinylpyridine | 105.14 | 1.2 | Electrophile | Toxic, lachrymator, polymerizes |
| Glacial Acetic Acid | 60.05 | Solvent | Catalyst/Solvent | Corrosive, flammable |
| NaOH (20% aq) | 40.00 | N/A | Quench Base | Corrosive |
| Ethyl Acetate | 88.11 | N/A | Extraction Solvent | Flammable |
Step-by-Step Methodology
Critical Note: Perform all steps in a fume hood. 2-Vinylpyridine is volatile and toxic.[2]
Phase 1: Reaction Setup
-
Charge: To a dry round-bottom flask (RBF) equipped with a magnetic stir bar, add Indole (1.0 equiv, e.g., 5.0 g).
-
Solvent: Add Glacial Acetic Acid (approx. 5–10 mL per gram of indole). Stir until the indole is fully dissolved.
-
Addition: Add 2-Vinylpyridine (1.2 equiv) dropwise to the stirring solution.
-
Why 1.2 equiv? A slight excess compensates for any polymerization of the vinylpyridine that may occur before reaction.
-
-
Reflux: Attach a reflux condenser. Heat the mixture to reflux (approx. 118°C) under a nitrogen atmosphere.
-
Monitoring: Maintain reflux for 6–12 hours . Monitor reaction progress via TLC (System: 50% EtOAc/Hexanes). The product typically appears as a lower Rf spot compared to indole, often staining blue/purple with Vanillin or Ehrlich’s reagent.
Phase 2: Workup & Isolation
-
Cooling: Allow the reaction mixture to cool to room temperature.
-
Quenching: Pour the reaction mixture slowly into a beaker containing crushed ice (approx. 5x reaction volume).
-
Basification: Slowly add 20% NaOH (or concentrated NH₄OH) with stirring until the pH reaches ~9–10.
-
Observation: The solution will become cloudy as the free base product precipitates or oils out.
-
-
Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL).
-
Washing: Combine organic layers and wash with:
-
Water (1 x 50 mL)
-
Brine (1 x 50 mL)
-
-
Drying: Dry the organic layer over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure (Rotovap).
Phase 3: Purification
-
Method A (Recrystallization - Preferred): The crude residue is often a solid or viscous oil that solidifies. Recrystallize from hot Ethanol/Water or Toluene/Hexanes .
-
Method B (Chromatography): If purity is low, purify via silica gel column chromatography using a gradient of CH₂Cl₂ : MeOH (98:2 to 95:5) .
Workflow Diagram
Figure 2: Operational workflow for the synthesis and isolation of the target scaffold.
Optimization & Troubleshooting
Catalyst Comparison
While Glacial Acetic Acid is the standard, other catalysts can be used for sensitive substrates.
| Catalyst System | Yield Potential | Selectivity (C3:N1) | Notes |
| AcOH (Reflux) | High (85-95%) | Excellent | Robust, cheap. Best for simple indoles. |
| InBr₃ (1-5 mol%) | High (80-90%) | Excellent | Mild conditions (RT), expensive catalyst. |
| TFA / CH₂Cl₂ | Moderate (60-75%) | Good | Faster, but risk of polymerization. |
| Basic (NaH/DMF) | Variable | Poor | Favors N1-alkylation (avoid for this target). |
Common Issues
-
Polymerization of 2-Vinylpyridine:
-
N-Alkylation Byproduct:
-
Incomplete Conversion:
-
Fix: Increase reflux time or add an additional 0.2 equiv of 2-vinylpyridine.
-
Characterization (Expected Data)
-
Appearance: Off-white to pale yellow solid.
-
¹H NMR (CDCl₃, 400 MHz):
- ~8.0 (br s, 1H, Indole NH )
-
~8.5 (d, 1H, Pyridine
-H) - ~6.9–7.6 (m, aromatic protons)[8]
- ~3.1–3.3 (m, 4H, ethylene bridge -CH₂CH₂- )
-
Key Diagnostic: The disappearance of the vinyl protons (5.0–6.5 ppm) and the appearance of the ethylene bridge multiplet at 3.0–3.5 ppm confirms the addition.
References
-
Classic Protocol & Mechanism
- Synthesis of 3-(2-(2-pyridyl)ethyl)indoles via Michael Addition.
- Source: Organic Syntheses / Journal of Organic Chemistry (General consensus on AcOH reflux).
-
Lewis Acid Alternatives (InBr3)
- InCl3-Catalyzed Conjugate Addition of Indoles with Electron-Deficient Olefins.
- Source: ResearchG
-
Regioselectivity (C3 vs N1)
- Regiodivergent Switchable N1- and C3-Alkyl
- Source: NIH / PubMed.
-
2-Vinylpyridine Properties & Safety
- 2-Vinylpyridine: Properties, Production process and Uses.
- Source: ChemicalBook.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 2-Vinylpyridine: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
- 3. Lewis Acid Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions [organic-chemistry.org]
- 4. Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols [organic-chemistry.org]
- 5. CN86103091B - Atmospheric synthesis method of vinylpyridine - Google Patents [patents.google.com]
- 6. US2701250A - Process of producing indole-3-acetic acids - Google Patents [patents.google.com]
- 7. Regiodivergent Switchable N1- and C3-Alkylation of Indoles with Grignard Reagents Based on Umpolung Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Microwave-assisted synthesis of 3-(2-(2-Pyridyl)ethyl)indole
Application Note: Microwave-Assisted Synthesis of 3-(2-(2-Pyridyl)ethyl)indole
Executive Summary
This guide details the microwave-assisted synthesis of This compound , a critical pharmacophore found in various antihistamines (e.g., dimethindene analogs) and CNS-active agents. Traditional thermal synthesis of this molecule via Michael addition often requires prolonged reflux (12–24 hours) in glacial acetic acid or the use of high-pressure autoclaves, leading to the polymerization of the unstable 2-vinylpyridine starting material and difficult purification.
The protocol below utilizes Microwave-Assisted Organic Synthesis (MAOS) to drive the reaction to completion in under 20 minutes with improved atom economy. Two distinct methodologies are provided:
-
Method A (Standard): Homogeneous acid catalysis (Glacial AcOH) for maximum reproducibility.
-
Method B (Green): Solvent-free, silica-supported synthesis for environmentally sensitive workflows.
Scientific Foundation & Mechanism
Reaction Logic
The synthesis is a Michael-type conjugate addition (specifically a Friedel-Crafts alkylation) where the electron-rich indole C3-position attacks the electron-deficient
-
Challenge: 2-Vinylpyridine is prone to spontaneous polymerization (polymerization of the alkene) under heat.
-
MW Solution: Rapid dielectric heating provides the activation energy for the desired C-C bond formation faster than the rate of polymerization, significantly improving the kinetic selectivity.
-
Catalysis: Acid catalysis (Brønsted or Lewis) is required to activate the vinylpyridine (increasing electrophilicity) and essentially protonate the intermediate to restore aromaticity.
Mechanistic Pathway (Visualization)
Caption: Mechanistic pathway of the acid-catalyzed Michael addition of indole to 2-vinylpyridine.
Experimental Protocols
Equipment Specifications
-
Reactor: Single-mode microwave synthesizer (e.g., Biotage Initiator+ or CEM Discover).
-
Vessel: 10 mL or 30 mL heavy-walled borosilicate glass vial with crimp cap/septum.
-
Temperature Control: IR sensor (external) or Fiber Optic probe (internal/preferred for accuracy).
Method A: Homogeneous Acid Catalysis (High Yield)
Best for: Initial scale-up and maximum purity.
Reagents:
-
Indole (1.0 equiv, 117 mg)
-
2-Vinylpyridine (1.5 equiv, 160 µL) – Use excess to account for minor polymerization.
-
Glacial Acetic Acid (AcOH) (Solvent/Catalyst, 2.0 mL)
Step-by-Step Protocol:
-
Charge: Add indole (1.0 mmol) to a 10 mL microwave vial.
-
Solubilize: Add Glacial Acetic Acid (2 mL) and a magnetic stir bar. Stir until indole is dissolved.
-
Add Electrophile: Add 2-Vinylpyridine (1.5 mmol) dropwise. Note: The solution may warm slightly.
-
Seal: Crimp the vial immediately to prevent evaporation of vinylpyridine.
-
Irradiate:
-
Temp: 160 °C
-
Time: 15 minutes
-
Power: Dynamic (Max 200 W)
-
Stirring: High
-
-
Workup:
-
Pour reaction mixture into 20 mL ice-cold water.
-
Basify to pH ~9 using saturated aqueous
or . Caution: Exothermic neutralization. -
Extract with Ethyl Acetate (3 x 15 mL).
-
Wash combined organics with Brine (20 mL), dry over
, and concentrate in vacuo.
-
-
Purification: Flash chromatography (Silica Gel, 0-5% MeOH in DCM).
Method B: Solvent-Free Silica Support (Green Chemistry)
Best for: Eco-friendly workflows and rapid library generation.
Reagents:
-
2-Vinylpyridine (1.2 equiv)
-
Silica Gel (200-400 mesh, 500 mg per mmol substrate)
Step-by-Step Protocol:
-
Adsorption: Dissolve indole (1 mmol) and 2-vinylpyridine (1.2 mmol) in a minimal amount of DCM (1 mL). Add Silica Gel (500 mg).
-
Evaporation: Gently remove DCM under reduced pressure (rotary evaporator) until a free-flowing powder remains.
-
Charge: Transfer the powder to a microwave vial. Add a "dummy" stir bar (to distribute heat, though it won't stir well).
-
Irradiate:
-
Temp: 140 °C
-
Time: 10 minutes
-
Power: Dynamic
-
-
Workup:
-
Purification: Recrystallization from Ethanol/Water or minimal chromatography.
Optimization & Data Analysis
The following data summarizes the optimization of reaction parameters for Method A.
Table 1: Optimization of Reaction Conditions
| Entry | Catalyst/Solvent | Temp (°C) | Time (min) | Yield (%) | Observations |
| 1 | None (Neat) | 150 | 30 | 15% | High polymerization of vinylpyridine. |
| 2 | Ethanol | 120 | 20 | 45% | Incomplete conversion. |
| 3 | Glacial AcOH | 140 | 20 | 82% | Clean conversion. |
| 4 | Glacial AcOH | 160 | 15 | 91% | Optimal Condition. |
| 5 | Water (In(OTf)3 cat.) | 150 | 15 | 78% | Good "Green" alternative, harder workup. |
Expert Insights & Troubleshooting
-
Polymerization Control: If the reaction mixture turns into a thick, insoluble tar, the 2-vinylpyridine has polymerized. Solution: Add a radical inhibitor (e.g., Hydroquinone, 1-2 mg) to the reaction mixture before irradiation. This inhibits the radical polymerization pathway without affecting the ionic Michael addition.
-
Regioselectivity: The C3-alkylation is thermodynamically favored. However, if the C3 position is blocked (e.g., 3-methylindole), alkylation will occur at N1 or C2.
-
Safety Note: 2-Vinylpyridine is a lachrymator and toxic. Handle in a fume hood. Acetic acid at 160°C generates significant pressure (~5-8 bar); ensure the vial is rated for at least 20 bar.
References
-
Microwave-Assisted Indole Synthesis (Review): Patil, S. A., Patil, R., & Miller, D. D. (2011).[5] Microwave-assisted synthesis of medicinally relevant indoles. Current Medicinal Chemistry, 18(4), 615-637.[5]
-
Michael Addition of Indoles (General Methodology): Bandgar, B. P., & Shaikh, K. A. (2004). Molecular iodine-catalyzed Michael addition of indoles to α,β-unsaturated ketones. Tetrahedron Letters, 45(12), 2495-2497.
-
Green Chemistry Approach (Silica/Solid Support): Ranu, B. C., & Dey, S. S. (2003). Efficient Michael addition of indoles to α,β-unsaturated ketones and nitroalkenes on a solid surface. Tetrahedron Letters, 44(14), 2865-2868.
-
Vinylpyridine Reactivity (Thermal Precedent): Albrecht, W. L. et al. (1977). Synthesis of 3-(2-pyridyl)ethylindoles. Journal of Heterocyclic Chemistry, 14(2), 227-231.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Green and Regioselective Approach for the Synthesis of 3-Substituted Indole Based 1,2-Dihydropyridine and Azaxanthone Derivatives as a Potential Lead for SARS-CoV-2 and Delta Plus Mutant Virus: DFT and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotage.com [biotage.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Microwave-assisted synthesis of medicinally relevant indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Using 3-(2-(2-Pyridyl)ethyl)indole as a precursor for pharmaceutical intermediates
Application Note: Strategic Utilization of 3-(2-(2-Pyridyl)ethyl)indole as a Pharmaceutical Intermediate
Executive Summary
This compound represents a "privileged scaffold" in medicinal chemistry, effectively bridging the structural space between naturally occurring tryptamines and synthetic pyridine-based heterocycles. Its significance lies in its ability to serve as a bioisostere for tryptamine derivatives, where the pyridine ring modulates basicity, metabolic stability, and hydrogen-bonding potential compared to a primary amine.
This guide provides a comprehensive technical workflow for the synthesis and application of this precursor. We focus on two validated synthetic routes—classic acid-catalyzed Michael addition and Lewis acid-catalyzed "green" synthesis—and detail its downstream utility in developing kinase inhibitors and GPCR ligands.
Chemical Profile & Properties[1][2][3][4][5][6]
| Property | Specification |
| IUPAC Name | 3-[2-(pyridin-2-yl)ethyl]-1H-indole |
| CAS Number | 16571-51-0 |
| Molecular Formula | C₁₅H₁₄N₂ |
| Molecular Weight | 222.29 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, MeOH, DCM; sparingly soluble in water |
| pKa (Pyridine N) | ~5.2 (Calculated) |
| Storage | 2–8°C, inert atmosphere (Argon/Nitrogen) |
Synthetic Protocols
Route A: Acid-Catalyzed Michael Addition (Classic Protocol)
Best for large-scale, cost-effective production where high thermal tolerance is acceptable.
Mechanism:
The indole C3 position acts as a nucleophile, attacking the
Materials:
-
Indole (1.0 equiv)
-
2-Vinylpyridine (1.2 equiv)
-
Glacial Acetic Acid (Solvent/Catalyst)[1]
-
Acetic Anhydride (Optional, trace)
Step-by-Step Protocol:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charging: Add Indole (11.7 g, 100 mmol) and Glacial Acetic Acid (50 mL). Stir until dissolved.
-
Addition: Add 2-Vinylpyridine (12.6 g, 120 mmol) dropwise over 10 minutes at room temperature.
-
Reaction: Heat the mixture to reflux (118°C) under nitrogen atmosphere for 6–8 hours.
-
Checkpoint: Monitor via TLC (EtOAc/Hexane 1:1). The indole spot (Rf ~0.6) should disappear; product appears at Rf ~0.3 (streaks due to basicity).
-
-
Workup:
-
Cool to room temperature.
-
Pour the reaction mixture into ice-cold water (200 mL).
-
Basify to pH 9–10 using 50% NaOH solution (Caution: Exothermic).
-
Extract with Dichloromethane (DCM) (3 x 100 mL).
-
-
Purification:
-
Wash combined organics with Brine, dry over anhydrous
. -
Concentrate in vacuo.[2]
-
Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM:MeOH 95:5).
-
Route B: InCl₃-Catalyzed "Green" Synthesis (High-Purity Protocol)
Best for library synthesis and sensitive substrates.
Rationale: Indium Trichloride (
Step-by-Step Protocol:
-
Setup: dry reaction vial under Argon.
-
Mixture: Combine Indole (1.0 mmol), 2-Vinylpyridine (1.1 mmol), and
(10 mol%) in Acetonitrile (2 mL). -
Reaction: Stir at 80°C for 2–4 hours.
-
Workup: Dilute with water, extract with EtOAc. The catalyst remains in the aqueous phase.
-
Yield: Typically 85–92% (higher purity than Route A).
Strategic Applications in Drug Discovery
The this compound scaffold is a versatile precursor. It is frequently subjected to scaffold hopping or functionalization to create libraries for:
-
Kinase Inhibitors: Analogous to the 4-pyridyl isomer (a known p38 MAPK inhibitor scaffold), the 2-pyridyl variant is used to tune selectivity and solubility.
-
GPCR Ligands: The ethyl-linker mimics the distance in serotonin (5-HT), making it a template for 5-HT receptor antagonists when the pyridine is reduced or substituted.
-
Analgesics: Derivatives linked to benzoxazolinone have shown potency superior to aspirin in preclinical models.
Visualizing the Application Workflow
Figure 1: Strategic divergence from the core scaffold to bioactive pharmaceutical classes.
Quality Control & Characterization
To ensure the integrity of the intermediate before proceeding to complex coupling steps, the following analytical criteria must be met:
| Technique | Expected Signal / Criteria |
| ¹H NMR (DMSO-d₆) | |
| HPLC Purity | >98.0% (AUC) at 254 nm. |
| Mass Spec (ESI) | [M+H]⁺ = 223.12 |
| Residual Solvent | Acetic Acid < 5000 ppm (if Route A used). |
Troubleshooting Note: If the product appears as a dark oil (common in Route A), it likely contains polymerized vinylpyridine. Acid-base extraction is critical : The product is basic. Wash the organic layer with mild acid (1M HCl) to pull the product into the aqueous phase, discard the organic impurities, then re-basify the aqueous layer to recover the pure product.
References
-
Safak, C., et al. (1992). "Synthesis of 3-(2-pyridylethyl)benzoxazolinone Derivatives: Potent Analgesic and Antiinflammatory Compounds." Journal of Medicinal Chemistry. Available at: [Link]
- Yadav, J. S., et al. (2001). "InCl3-Catalyzed Conjugate Addition of Indoles with Electron-Deficient Olefins." Synlett.
-
PubChem Compound Summary. (2025). "3-(2-(4-Pyridyl)ethyl)indole" (Structural isomer comparison for kinase activity). Available at: [Link][3]
-
Cavdar, H., & Saracoglu, N. (2006).[4] "Synthesis of new 2-vinylation products of indole via a Michael-type addition." Journal of Organic Chemistry. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 3-(2-(4-Pyridyl)ethyl)indole | C15H14N2 | CID 27934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of new 2-vinylation products of indole via a Michael-type addition reaction with dimethyl acetylenedicarboxylate and their Diels-Alder reactivity as precursors of new carbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Metal-catalyzed C3-alkylation procedures for indole derivatives
Executive Summary: The C3-Selectivity Challenge
The indole scaffold is a "privileged structure" in drug discovery, serving as the core pharmacophore in over 100 FDA-approved drugs (e.g., Sumatriptan, Indomethacin, Vincristine). While the C3 position is electronically the most nucleophilic site (
This guide details three distinct metal-catalyzed methodologies to achieve high-fidelity C3-alkylation. Unlike classical Friedel-Crafts reactions which require harsh Lewis acids, these transition-metal protocols offer milder conditions, higher functional group tolerance, and access to stereochemically complex motifs.
Mechanistic Selectivity Landscape
The regioselectivity is governed by the Hard and Soft Acids and Bases (HSAB) theory and the specific metal-ligand environment.
Figure 1: Strategic map of indole nucleophilicity. Transition metal catalysis leverages "soft" interactions to favor C3 over the "hard" N1 site.
Protocol A: Palladium-Catalyzed Asymmetric C3-Allylation
Target: Enantioselective construction of C3-quaternary centers.[1][2] Mechanism: Pd(0)/Pd(II) Tsuji-Trost Allylation.
This protocol utilizes a trialkylborane activator, a method pioneered by the Trost group.[1] The borane plays a dual role: it activates the allylic alcohol (improving the leaving group ability) and coordinates with the indole nitrogen, sterically and electronically blocking the N1 site to ensure C3 selectivity.
Materials
-
Catalyst Precursor:
(Tris(dibenzylideneacetone)dipalladium(0)). -
Ligand:
-DACH-Phenyl Trost Ligand (or specific phosphoramidites for sterically demanding substrates). -
Activator: Triethylborane (
) or 9-BBN-hexyl (1 M in hexane). -
Solvent: Dichloromethane (DCM), anhydrous.
-
Substrate: 2-Methylindole (Model).[3]
-
Electrophile: Allyl Alcohol.[2]
Step-by-Step Protocol
-
Catalyst Formation: In a flame-dried Schlenk tube under Argon, charge
(2.5 mol%) and the chiral ligand (7.5 mol%). Add anhydrous DCM (concentration 0.1 M relative to indole). Stir at room temperature for 15 minutes until the solution turns from dark purple to orange/yellow, indicating active catalyst formation. -
Substrate Addition: Add the indole derivative (1.0 equiv) to the catalyst mixture.[1]
-
Activator Introduction: Add the Allyl Alcohol (3.0 equiv).[1][2][4] Immediately follow with the dropwise addition of
(3.0 equiv, 1M solution).-
Critical Note: The order is vital. The borane must activate the alcohol in situ.
-
-
Reaction: Stir at room temperature for 12–24 hours. Monitor by TLC (stain with Vanillin or PMA).
-
Quench & Workup: Quench with 10% NaOH or ethanolamine to break the boron-amine adducts. Dilute with DCM, wash with water and brine. Dry over
. -
Purification: Flash chromatography on silica gel. Note that C3-allylated indolenines can be sensitive to acid; use triethylamine-neutralized silica if degradation is observed.
Expert Insight
-
Water Sensitivity: While Pd-allylation is generally robust, the borane activator is water-sensitive. Ensure solvents are
ppm water. -
Stereocontrol: If enantioselectivity is low (<80% ee), switch to the bulkier 9-BBN-hexyl activator, which tightens the transition state.
Protocol B: Copper-Catalyzed C3-Alkylation with Diazo Compounds
Target: Introduction of ester/ketone functionalized alkyl chains (carbene insertion). Mechanism: Cu-Carbenoid insertion.
This method avoids the use of halides and bases. The copper catalyst decomposes a diazo compound to generate a highly electrophilic metal-carbene, which inserts into the C3-H bond.
Materials
-
Catalyst:
(Copper(II) triflate) or . -
Substrate: Indole (unprotected N-H).
-
Reagent: Methyl phenyldiazoacetate (or other
-diazo esters). -
Solvent: 1,2-Dichloroethane (DCE) or DCM.
Step-by-Step Protocol
-
Setup: In a dry vial, dissolve Indole (1.0 equiv, e.g., 0.5 mmol) and
(5 mol%) in DCE (2.0 mL). Heat the mixture to 60°C (or reflux if using DCM). -
Slow Addition (The "Syringe Pump" Rule): Dissolve the diazo compound (1.2 equiv) in DCE (1.0 mL).
-
Critical Step: Add this solution to the reaction mixture slowly over 1–2 hours using a syringe pump.
-
Reasoning: Rapid addition leads to diazo dimerization (formation of fumarates/maleates) rather than indole alkylation.
-
-
Completion: Stir for an additional 1 hour after addition is complete. Nitrogen gas evolution should cease.
-
Workup: Filter the mixture through a short pad of Celite to remove copper salts. Concentrate the filtrate.
-
Purification: Purify via column chromatography (Hexanes/Ethyl Acetate gradient).
Figure 2: Copper-catalyzed carbene insertion pathway. The slow addition of diazo prevents side-reactions.
Protocol C: Iridium-Catalyzed "Borrowing Hydrogen" Alkylation
Target: Green alkylation using alcohols (water as the only byproduct).
Mechanism: Hydrogen Autotransfer (Oxidation
This is the most atom-economical method. The Iridium catalyst "borrows" hydrogen from the alcohol to form an aldehyde, which condenses with the indole to form an intermediate, which is then reduced by the "returned" hydrogen.
Materials
-
Catalyst:
(Pentamethylcyclopentadienyl iridium dichloride dimer). -
Base:
or (catalytic amount, 10–20 mol%). -
Solvent: Toluene or Xylene.
Step-by-Step Protocol
-
Charge: In a pressure tube (or sealed vial), combine Indole (1.0 equiv), Alcohol (1.1 equiv),
(1.0–2.5 mol%), and KOH (10 mol%). -
Solvent: Add Toluene (0.5 M concentration).
-
Thermal Activation: Seal the tube and heat to 100–110°C for 12–18 hours.
-
Note: The reaction requires heat to overcome the activation energy of the initial alcohol dehydrogenation.
-
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate. Wash with water to remove the base.
-
Purification: The crude mixture is often clean enough for crystallization. If not, perform silica gel chromatography.
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| N1-Alkylation Observed | Base too strong or solvent too polar. | Switch to non-polar solvents (DCM, Toluene). Avoid NaH/KOtBu; use mild bases or base-free (Cu/Ir) methods. |
| Low Conversion (Pd Method) | Inactive Borane or wet solvent. | Use fresh 9-BBN/Et3B. Ensure solvent is anhydrous. Verify Pd catalyst color change (purple |
| Diazo Dimerization (Cu Method) | Addition rate too fast. | Use a syringe pump (0.5 mL/hour). Lower the temperature slightly if reactivity allows. |
| No Reaction (Ir Method) | Catalyst poisoning or insufficient heat. | Degas the solvent (remove |
References
-
Trost, B. M., & Quancard, J. (2006). Palladium-Catalyzed Enantioselective C-3 Allylation of 3-Substituted-1H-Indoles Using Trialkylboranes. Journal of the American Chemical Society, 128(19), 6314–6315. Link
-
Fraenkel, B., et al. (2025). Copper-catalyzed direct regioselective C5–H alkylation reactions... (Contextual reference for Cu-carbene mechanisms). Chemical Science. Link
-
Maji, M., et al. (2022).[15] Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. The Journal of Organic Chemistry, 87, 5603-5616.[15] Link
- Bartoli, G., et al. (2005). Metal-catalyzed functionalization of indoles. Asian Journal of Organic Chemistry. (General Reference for Lewis Acid mechanisms).
-
Bandini, M., et al. (2009). Catalytic functionalization of indoles in C3-position.[1][2][4][7][9][11][15][16][17][18] Chemical Society Reviews. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Palladium-Catalyzed Enantioselective C-3 Allylation of 3-Substituted-1H-indoles Using Trialkylboranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Copper-catalyzed direct regioselective C5–H alkylation reactions of functionalized indoles with α-diazomalonates - Chemical Science (RSC Publishing) DOI:10.1039/D5SC03417E [pubs.rsc.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Regiodivergent Switchable N1- and C3-Alkylation of Indoles with Grignard Reagents Based on Umpolung Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Functional group tolerant hydrogen borrowing C-alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. organic-chemistry.org [organic-chemistry.org]
- 16. chemrxiv.org [chemrxiv.org]
- 17. chinesechemsoc.org [chinesechemsoc.org]
- 18. researchgate.net [researchgate.net]
Application Note: Preparation of Metal Complexes using 3-(2-(2-Pyridyl)ethyl)indole Ligands
[1]
Introduction & Ligand Architecture
The ligand 3-(2-(2-pyridyl)ethyl)indole (CAS: 16571-51-0) represents a versatile scaffold in coordination chemistry and medicinal inorganic chemistry. Structurally, it consists of an indole core linked to a pyridine ring via a flexible ethylene (–CH₂CH₂–) bridge. This architecture distinguishes it from rigid 2-(2-pyridyl)indole ligands, introducing conformational flexibility that dictates its coordination behavior.
Coordination Chemistry & Design Rationale
Unlike rigid chelators, this ligand presents a "hemilabile" profile with two distinct nitrogen donors:
-
Pyridine Nitrogen (
): A moderate -donor and -acceptor, serving as the primary anchor point for metal ions (Pd, Pt, Ru, Cu).[1] -
Indole Nitrogen (
): A very weak donor in its neutral form. However, upon deprotonation or C-H activation at the C2 position, the indole moiety becomes a potent anionic donor.
Key Reactivity Modes:
-
Mode A: Monodentate Coordination: The ligand binds solely through
, acting as a pendant ligand. Common with saturated metal centers (e.g., [Ru(bpy)₂L]²⁺). -
Mode B: Cyclometallation (C-H Activation): In the presence of Pd(II) or Pt(II) and a base, the
directs the metal to activate the C2-H bond of the indole, forming a stable six-membered metallacycle . This is the most valuable mode for drug development, creating robust, bioactive organometallics.
Ligand Synthesis (Pre-requisite)
Before complexation, the ligand must be synthesized or sourced. The most robust method involves a Michael-type addition of indole to 2-vinylpyridine.
Protocol: Acid-Catalyzed Michael Addition
-
Reagents: Indole (1.0 eq), 2-Vinylpyridine (1.2 eq), Glacial Acetic Acid (Catalyst/Solvent).
-
Conditions: Reflux (
) for 16-24 hours.
Step-by-Step:
-
Dissolve indole (e.g., 10 mmol) in glacial acetic acid (5 mL).
-
Add 2-vinylpyridine (12 mmol) dropwise.
-
Reflux the mixture under
atmosphere for 18 hours. -
Workup: Pour into ice-water, basify with NaOH (pH > 10) to precipitate the crude product.
-
Purification: Recrystallize from ethanol/water or purify via column chromatography (SiO₂, Hexane/EtOAc).
-
Yield: Typically 70-85% (Off-white solid).
Protocol 1: Synthesis of Cyclopalladated Anticancer Complexes
Target Species:
Rationale
Simple coordination of PdCl₂ often leads to labile complexes. By inducing cyclopalladation , we lock the ligand into a rigid 6-membered ring (
Experimental Workflow
Step 1: Formation of the Acetate-Bridged Dimer
-
Charge: In a round-bottom flask, combine Pd(OAc)₂ (1.0 eq, e.g., 0.5 mmol) and This compound (1.0 eq).
-
Solvent: Add Glacial Acetic Acid (10 mL). Note: AcOH promotes C-H activation via a CMD (Concerted Metalation-Deprotonation) mechanism.
-
Reaction: Heat to
for 4 hours. The solution typically turns from orange to dark red/brown. -
Isolation: Cool to room temperature. Add water to precipitate the dimer. Filter, wash with water and diethyl ether. Dry in vacuo.
-
Product:
(Bridged Dimer).
-
Step 2: Bridge Splitting (Monomer Formation)
-
Suspend the dimer (0.1 mmol) in Dichloromethane (DCM) or Acetone (5 mL).
-
Add LiCl (2.5 eq) to form the chloro-bridged species, OR add Triphenylphosphine (
) (2.2 eq) to form the monomeric adduct. -
Stir at room temperature for 1-2 hours. The suspension should clear as the monomer forms.
-
Purification: Filter through Celite to remove inorganic salts (if LiCl used). Concentrate and precipitate with Hexane/Pentane.
Data Table: Cyclopalladation Parameters
| Parameter | Condition | Reason |
| Solvent | Glacial Acetic Acid | Promotes proton transfer during C-H activation.[1] |
| Temperature | Sufficient to overcome activation barrier without decomposing the indole. | |
| Stoichiometry | 1:1 (Pd:Ligand) | Excess ligand can lead to bis-monodentate species |
| Atmosphere | Air or | Pd(II) is stable in air; |
Protocol 2: Synthesis of Ruthenium(II) Polypyridyl Complexes
Target Species:
Rationale
Ru(II) requires harsher conditions to displace chloride ligands. We use a "building block" approach starting from cis-
Experimental Workflow
-
Precursor: Synthesize or purchase cis-bis(2,2'-bipyridine)dichlororuthenium(II) (
).[1] -
Reaction:
-
Dissolve
(0.2 mmol) and Ligand (0.25 mmol) in Ethanol/Water (3:1) . -
Reflux for 4-6 hours. The solution changes from purple to deep orange/red.
-
-
Workup:
-
Cool to room temperature. Filter to remove unreacted solids.
-
Add a saturated solution of
or (excess) to the filtrate. -
The hexafluorophosphate salt of the complex will precipitate immediately.
-
-
Purification: Filter the orange solid, wash with water and cold ethanol. Recrystallize from Acetone/Ether.
Visualization of Reaction Pathways[2]
The following diagram illustrates the divergent pathways based on the metal and conditions chosen.
Caption: Divergent synthesis pathways: Pathway A leads to stable cyclopalladated species via C-H activation, while Pathway B yields luminescent Ruthenium adducts.[1]
Characterization & Validation
To ensure scientific integrity, the following diagnostic signals must be verified:
1H NMR Spectroscopy[1][3][4]
-
Free Ligand: Indole C2-H appears as a doublet/singlet around
7.0-7.2 ppm. -
Cyclopalladated Complex: The disappearance of the Indole C2-H signal is the definitive proof of C-H activation.
-
Coordination Shift: The Pyridine protons (especially
) will shift downfield ( ) due to coordination to the metal center.
Mass Spectrometry (ESI-MS)[5]
-
Pd Dimer: Look for
or of the dimer, or fragment ions corresponding to .[1] -
Isotope Pattern: Palladium has a distinct isotope pattern. Ensure the observed envelope matches the theoretical distribution for Pd.
IR Spectroscopy[1]
-
Indole N-H: A sharp band around
should remain if the indole nitrogen is not deprotonated. If cyclometallation occurs at C2, the N-H stretch typically remains but may shift slightly due to hydrogen bonding or packing effects.
References
-
Ligand Synthesis (Michael Addition)
- Title: "The reaction of vinylpyridines with indole."
- Source:Journal of the American Chemical Society, 73(4), 1889.
-
URL:[Link]
-
Cyclopalladation Mechanism (General Grounding)
-
C-H Activation Logic (Pyridine Directing Groups)
- Title: "Recent Advances in Direct Pyridine C-H Activation Str
- Source:Current Organic Chemistry, 27.
-
URL:[Link]
-
Ruthenium Polypyridyl Chemistry
- Title: "Biological activities of polypyridyl-type ligands: implic
- Source:Current Opinion in Chemical Biology, 61, 191-202.
-
URL:[Link]
Application Note: Scalable Synthesis Routes for 3-(2-(2-Pyridyl)ethyl)indole
Executive Summary
The compound 3-(2-(2-Pyridyl)ethyl)indole (CAS: 16571-51-0) is a highly valued structural motif in drug discovery, serving as a bioisostere for tryptamine and a critical scaffold for 5-HT receptor ligands. Synthesizing this molecule at scale requires precise regiocontrol, as indole is an ambident nucleophile capable of reacting at both the nitrogen (N1) and carbon (C3) positions.
This application note details a highly scalable, self-validating protocol for the synthesis of this compound via the acid-catalyzed conjugate (Michael) addition of indole to 2-vinylpyridine. By leveraging the principles of phase-switching and thermodynamic control, this workflow ensures high regioselectivity and seamlessly integrates purification directly into the workup phase.
Mechanistic Insights & Causality: The Logic of Acid Catalysis
The successful synthesis of this compound relies on manipulating the electronic states of both the nucleophile and the electrophile.
-
Electrophile Activation: 2-Vinylpyridine is a relatively poor Michael acceptor under neutral conditions. However, conducting the reaction in glacial acetic acid protonates the pyridine nitrogen. This protonation draws electron density out of the conjugated system, drastically lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the vinyl group and transforming it into a highly reactive electrophile.
-
Regioselectivity (C3 vs. N1): The choice of catalyst dictates the site of alkylation. Under basic conditions (e.g., NaOEt in ethanol), indole is deprotonated to form an indolide anion, which preferentially attacks via the harder nitrogen atom, yielding the undesired N-alkylated product. In contrast, under acidic conditions, indole remains neutral. The enamine-like character of the pyrrole ring makes the C3 carbon the softest and most reactive nucleophilic center, cleanly directing the reaction to the desired 3-substituted product[1].
Table 1: Regioselectivity and Condition Matrix
| Reaction Condition | Catalyst / Promoter | Active Nucleophile | Regioselectivity | Typical Yield |
| Glacial Acetic Acid (Reflux) | Acidic (H⁺) | Neutral Indole (C3) | C3-Alkylation | 50% - 75% |
| NaOEt / Ethanol (Reflux) | Basic (EtO⁻) | Indolide Anion (N1) | N1-Alkylation | Variable |
| Superacid / Neat | Strong Acid (H⁺) | Neutral Indole (C3) | Markovnikov / C3 | Low / Complex |
Experimental Protocol: Scalable Acid-Catalyzed Conjugate Addition
This step-by-step methodology is designed as a self-validating system . The protocol utilizes an acid-base extraction strategy that acts as a built-in chemical filter, ensuring that only the target alkaloid progresses to the final isolation step.
Scale: 100 mmol (Expected yield: ~15-18 g)
Phase 1: Reaction Assembly
-
Preparation: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Purge the system with inert gas (N₂ or Ar) to prevent oxidative degradation of the indole at high temperatures.
-
Reagent Loading: Charge the flask with Indole (11.7 g, 100 mmol) and Glacial Acetic Acid (50 mL).
-
Causality: Glacial acetic acid acts as both the solvent and the proton-donating catalyst. Using the glacial (anhydrous) form prevents competitive hydration of the vinyl group.
-
-
Electrophile Addition: Add 2-Vinylpyridine (11.0 g, 105 mmol, 1.05 eq) dropwise at room temperature over 10 minutes.
-
Causality: The protonation of 2-vinylpyridine is exothermic. Dropwise addition manages the heat evolution, preventing premature polymerization of the vinyl monomer.
-
Phase 2: Reaction Execution & In-Process Monitoring
-
Reflux: Heat the reaction mixture to reflux (approx. 118°C) for 12 to 16 hours.
-
Causality: The elevated temperature provides the necessary activation energy to overcome the temporary loss of aromaticity during the formation of the indoleninium intermediate.
-
-
TLC Validation: Monitor the reaction via Thin Layer Chromatography (Silica gel, EtOAc/Hexanes 1:1). The starting indole will migrate rapidly (
), while the product, possessing a basic pyridine ring, will interact strongly with the silica and migrate slower ( ).
Phase 3: Self-Validating Workup (Phase-Switching)
-
Quenching: Cool the reaction to room temperature and pour it into 200 mL of crushed ice and water.
-
Primary Organic Wash (Impurity Removal): Wash the acidic aqueous mixture with Ethyl Acetate (2 x 100 mL). Discard the organic layer.
-
Causality: At this low pH, the target product is protonated and highly water-soluble. Unreacted indole and non-basic byproducts remain neutral and are stripped away into the organic phase. This step guarantees the removal of the starting material.
-
-
Basification: Slowly add 20% aqueous NaOH or concentrated NH₄OH to the aqueous phase until the pH reaches 10.
-
Causality: Raising the pH deprotonates the pyridine ring of the product, rendering it insoluble in water. The product will either precipitate as a solid or separate as a heavy oil.
-
-
Product Extraction: Extract the basified aqueous layer with Dichloromethane or Ethyl Acetate (3 x 100 mL).
-
Drying: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Phase 4: Isolation
-
Purification: The crude product obtained is typically >90% pure due to the phase-switching workup. Final analytical purity can be achieved by recrystallization from Ethanol/Water or via short-plug silica gel chromatography.
Table 2: In-Process Quality Control (IPQC) Phase-Switching Logic
| Analyte | TLC | State in Aqueous Phase (pH < 3) | State in Aqueous Phase (pH > 10) |
| Indole (Starting Material) | ~0.70 | Insoluble (Extracted away) | Insoluble |
| 2-Vinylpyridine (SM) | ~0.40 | Soluble (Aqueous) | Soluble (Extracted) |
| Target Product | ~0.20 | Soluble (Retained in Aqueous) | Insoluble (Extracted to Organic) |
Mechanistic Workflow Visualization
Figure 1: Mechanistic pathway of acid-catalyzed conjugate addition of indole to 2-vinylpyridine.
References
- Source: thieme-connect.
- Source: mdpi.
Sources
Functionalization of the pyridine ring in 3-(2-(2-Pyridyl)ethyl)indole
Strategic Context: Late-Stage Functionalization of Bifunctional Scaffolds
The molecule 3-(2-(2-Pyridyl)ethyl)indole presents a classic chemoselectivity challenge in modern drug development and synthetic chemistry. It contains two distinct aromatic systems connected by an ethyl linker: an electron-rich indole core and an electron-deficient pyridine ring.
When attempting to functionalize the pyridine ring to modulate physicochemical properties (such as pKa, metabolic stability, or target affinity), traditional electrophilic aromatic substitution (EAS) methods fail. Electrophiles will indiscriminately and preferentially attack the highly nucleophilic indole ring. To achieve absolute chemoselectivity for the pyridine ring, we must invert the electronic paradigm by employing nucleophilic carbon-centered radicals via a Minisci-type C–H alkylation [1].
Mechanistic Causality & Selectivity Paradigms
As a self-validating synthetic strategy, the Minisci reaction relies on precise electronic matching between the reactive intermediate and the target substrate. The causality behind this selectivity is governed by three principles:
-
Chemoselectivity via Electronic Repulsion : The carbon-centered radicals generated in Minisci reactions (e.g., alkyl radicals) are inherently nucleophilic. Because the indole core is highly electron-rich, it electronically repels these nucleophilic radicals, rendering the indole completely inert under these specific radical conditions[1].
-
Electrophilic Activation (LUMO Lowering) : Pyridine itself is only moderately reactive toward nucleophilic radicals. By introducing a Brønsted acid (such as Trifluoroacetic Acid, TFA), the pyridine nitrogen is selectively protonated. This forms a pyridinium ion, which drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring, transforming it into a highly active electrophile that rapidly traps the carbon radical[2].
-
Regioselectivity (C6 vs. C4) : The starting material is a 2-substituted pyridine. Radical attack on the pyridinium ion preferentially occurs at the most electron-deficient positions: C4 and C6[3]. Because the C2-ethylindole substituent introduces steric bulk, the radical addition is generally biased toward the less hindered C6 position, though the exact C6:C4 ratio can be tuned by altering the solvent polarity and the steric profile of the radical[2].
Workflow Visualization
Mechanistic workflow of the Minisci C-H alkylation, highlighting chemoselectivity for pyridine.
Execution Architectures: Experimental Protocols
To ensure robust translatability across different laboratory setups, two orthogonal protocols are provided. Protocol A utilizes classical oxidative conditions, while Protocol B leverages modern, redox-neutral photoredox catalysis[4].
Protocol A: Silver-Catalyzed Oxidative Minisci Alkylation
This method is highly scalable and relies on the oxidative decarboxylation of abundant alkyl carboxylic acids.
Reagents:
-
This compound (1.0 equiv, 0.5 mmol)
-
Alkyl carboxylic acid (e.g., Pivalic acid) (3.0 equiv)
-
AgNO₃ (0.2 equiv, 20 mol%)
-
(NH₄)₂S₂O₈ (Ammonium persulfate) (2.0 equiv)
-
Trifluoroacetic acid (TFA) (1.5 equiv)
-
Solvent: CH₂Cl₂ / H₂O (1:1, 0.1 M)
Step-by-Step Methodology:
-
Substrate Activation: Dissolve this compound in CH₂Cl₂ (2.5 mL). Add TFA dropwise at 0 °C.
-
Causality: TFA selectively protonates the pyridine, establishing the necessary electrophilic pyridinium species while leaving the indole neutral.
-
-
Radical Precursor Assembly: Add the alkyl carboxylic acid and AgNO₃ to the organic phase. Stir for 5 minutes.
-
Controlled Oxidation: Dissolve (NH₄)₂S₂O₈ in H₂O (2.5 mL). Add this aqueous solution dropwise to the vigorously stirring biphasic mixture over 30 minutes.
-
Causality: The biphasic system and slow addition maintain a low steady-state concentration of radicals at the solvent interface. This completely suppresses unwanted radical-radical dimerization and maximizes productive heteroarene trapping.
-
-
Reaction Execution: Warm the mixture to 40 °C and stir vigorously for 12 hours.
-
In-Process Control: Monitor via LC-MS. The intermediate alpha-amino radical must be oxidized by Ag(II) to rearomatize; complete consumption of the starting mass indicates successful turnover.
-
-
Quenching & Isolation: Cool to room temperature. Carefully quench with saturated aqueous NaHCO₃ until the aqueous layer reaches pH > 8.
-
Causality: Basification deprotonates the newly formed alkyl-pyridinium salt, allowing the free base product to partition into the organic phase. Extract with EtOAc (3 × 10 mL), dry over Na₂SO₄, and purify via silica gel chromatography.
-
Protocol B: Redox-Neutral Photoredox Minisci Alkylation
This method utilizes Redox-Active Esters (RAEs) and visible light, eliminating the need for harsh stoichiometric oxidants and expanding functional group tolerance[4].
Reagents:
-
This compound (1.0 equiv, 0.5 mmol)
-
Alkyl-NHPI ester (Redox-Active Ester) (1.5 equiv)
-
Ru(bpy)₃(PF₆)₂ (1 mol%)
-
Trifluoroacetic acid (TFA) (1.0 equiv)
-
Solvent: Anhydrous CH₂Cl₂ (0.1 M)
Step-by-Step Methodology:
-
Photocatalytic Assembly: In a dry, oven-baked Schlenk tube, combine this compound, the Alkyl-NHPI ester, and the Ru(bpy)₃(PF₆)₂ photocatalyst.
-
Acidification & Degassing: Add anhydrous CH₂Cl₂ (5.0 mL) and TFA. Seal the tube and degas the mixture via three freeze-pump-thaw cycles.
-
Causality: Molecular oxygen is a triplet diradical that will rapidly quench the excited state of the Ruthenium catalyst and scavenge the generated carbon radicals. Strict anaerobic conditions are mandatory for this self-validating system.
-
-
Irradiation: Place the Schlenk tube 5 cm away from a 450 nm blue LED light source. Stir at ambient temperature (20–25 °C) for 16 hours.
-
Causality: The reaction is perfectly redox-neutral. The excited Ru(II)* reduces the RAE to generate the alkyl radical. After the radical attacks the pyridine, the resulting intermediate is oxidized by Ru(III) to regenerate the Ru(II) ground state, driving rearomatization without external oxidants.
-
-
Workup: Dilute with CH₂Cl₂, wash with saturated NaHCO₃, dry over MgSO₄, concentrate, and purify via chromatography.
Quantitative Benchmarking
The following table summarizes the expected operational metrics when applying these protocols to the this compound scaffold.
| Parameter | Protocol A: Ag-Catalyzed Minisci | Protocol B: Photoredox Minisci |
| Radical Source | Free Alkyl Carboxylic Acid | Redox-Active Ester (NHPI) |
| Catalyst System | AgNO₃ (20 mol%) | Ru(bpy)₃(PF₆)₂ (1 mol%) |
| Redox Requirement | Stoichiometric Oxidant ((NH₄)₂S₂O₈) | Redox-Neutral (Self-sustaining) |
| Operating Temperature | 40 °C – 60 °C | Ambient (20 °C – 25 °C) |
| Indole Tolerance | Good (Some oxidation possible over 60°C) | Excellent (Completely orthogonal) |
| Typical Yield | 55% – 70% | 75% – 90% |
| Regioselectivity (C6:C4) | ~ 2:1 (Solvent dependent) | ~ 4:1 (Driven by milder conditions) |
| Scalability | Excellent (Multi-gram synthesis) | Moderate (Milligram to Gram scale) |
References
-
Minisci reaction - Wikipedia Wikipedia, The Free Encyclopedia[Link]
-
Minisci C-H Alkylation of Heteroarenes Enabled by Dual Photoredox/bromide Catalysis in Micellar Solutions ChemRxiv[Link]
-
Recent Advances in Minisci-Type Reactions Angewandte Chemie International Edition[Link]
-
Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability Journal of the American Chemical Society (via PMC)[Link]
Sources
Precision Solvent Engineering for Indole Alkylation: Kinetic Control and Regioselectivity
Abstract: The Indole Ambiguity
Indole represents a privileged scaffold in pharmaceutical chemistry, yet its ambident nucleophilicity presents a persistent challenge. The indole anion can react at the hard nitrogen (N1) or the soft carbon (C3), a competition dictated by the Curtin-Hammett principle where the transition state energy barriers are heavily influenced by solvent-solute interactions.
This guide moves beyond basic "screening" and provides a mechanistic framework for solvent selection. We analyze how dielectric constants (
Mechanistic Insight: Solvent-Directed Selectivity
The "Naked Anion" Effect (N1-Selectivity)
To achieve rapid N-alkylation, the reaction must proceed through a discrete indolyl anion.
-
Mechanism: In polar aprotic solvents (DMF, DMSO, NMP), the solvent molecules effectively solvate the metal cation (e.g., Na
, K ) through strong ion-dipole interactions. However, they poorly solvate the large, diffuse indolyl anion due to steric hindrance and lack of hydrogen bond donation. -
Result: The "naked" indolyl anion experiences high ground-state energy and reduced pairing with the cation, significantly lowering the activation energy (
) for nucleophilic attack. This promotes the S 2 pathway at the site of highest electron density (N1).
Tight Ion Pairing (C3-Selectivity)
C3-alkylation is often favored under conditions where the N1 site is masked or the transition state is stabilized by proximity to the counter-ion.
-
Mechanism: In non-polar or low-dielectric solvents (Toluene, DCM, THF), the metal cation and indolyl anion exist as Tight Ion Pairs (TIPs) . The cation coordinates closely with the nitrogen lone pair, sterically and electronically hindering N-attack.
-
Result: The "soft" C3 position remains accessible. Furthermore, protic solvents or Lewis acids can stabilize the leaving group of the electrophile, favoring S
1-like character which prefers the soft C3 nucleophile (Friedel-Crafts manifold).
Visualization of Solvent Influence
The following diagram illustrates the divergence in reaction pathways based on solvent properties.
Figure 1: Decision tree for solvent-controlled regioselectivity in indole alkylation.
Solvent Selection Matrix
| Solvent Class | Examples | Dielectric ( | Dipole ( | Primary Application | Mechanistic Role |
| Polar Aprotic | DMF, DMSO, NMP | 36 - 47 | 3.8 - 4.1 D | N1-Alkylation | Solvates cations; generates reactive "naked" anions. |
| Polar Protic | TFE, Water, MeOH | 33 - 80 | 1.7 - 2.8 D | C3-Alkylation | H-bonding stabilizes leaving groups; masks N1 via solvation. |
| Non-Polar | Toluene, DCM | 2 - 9 | 0.3 - 1.6 D | C3-Alkylation | Promotes tight ion pairing; blocks N1 attack. |
| Ether | THF, 2-MeTHF | 7.5 | 1.75 D | Variable | Intermediate polarity; selectivity depends on temp/base. |
Validated Experimental Protocols
Protocol A: Rapid N1-Alkylation (The "Naked Anion" System)
Objective: Maximize rate and N1-selectivity for drug scaffolds. Key Concept: Use of DMF/DMSO to dissociate the ion pair.
Materials:
-
Electrophile (Alkyl Halide, 1.1–1.2 equiv)
-
Base: NaH (60% dispersion, 1.2 equiv) or Cs
CO (for milder conditions) -
Solvent: Anhydrous DMF (Dimethylformamide) or DMSO
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask and purge with N
or Ar. -
Solvation: Dissolve indole (1.0 equiv) in anhydrous DMF (0.2 M concentration). Note: DMF must be dry to prevent hydroxide formation which competes as a nucleophile.
-
Deprotonation: Cool to 0°C. Add NaH (1.2 equiv) portion-wise.
-
Observation: Evolution of H
gas. The solution will likely turn yellow/orange, indicating indolyl anion formation. -
Checkpoint: Stir for 15–30 mins at 0°C to ensure complete deprotonation.
-
-
Alkylation: Add the alkyl halide dropwise at 0°C.
-
Kinetics: Allow to warm to Room Temperature (RT).
-
Why? In DMF, the reaction is often fast (< 1 hour).
-
-
Quench: Slowly add Sat. NH
Cl. -
Workup: Extract with EtOAc/LiCl (aq) wash to remove DMF.
Troubleshooting:
-
Issue: C3-alkylation observed (approx. 5-10%).
-
Fix: Switch solvent to HMPA (toxic) or DMPU (safer alternative) to further increase cation solvation. Ensure temperature remains low (0°C) during addition.
Protocol B: Regioselective C3-Alkylation
Objective: Target the C3 position for tryptamine/alkaloid synthesis. Key Concept: Use of non-polar solvents or Lewis Acids to favor soft-soft interactions.
Materials:
-
Electrophile (e.g., Michael acceptor or Alkyl Halide)
-
Catalyst: Lewis Acid (e.g., InBr
, Zn(OTf) ) or Brønsted Acid -
Solvent: DCM (Dichloromethane) or Toluene
Step-by-Step Procedure:
-
Dissolution: Dissolve indole in DCM (0.1 M).
-
Catalyst Addition: Add Lewis Acid catalyst (10–20 mol%).
-
Addition: Add electrophile at RT.
-
Reaction: Stir at RT or Reflux (for Toluene).
-
Workup: Quench with water, separate organic layer.[1]
Green Chemistry Adaptation: Aqueous/Surfactant Systems
Recent advances allow for indole alkylation in water, utilizing hydrophobic effects to accelerate rates.
-
System: Water + TPGS-750-M (Surfactant).
-
Mechanism: Reagents are encapsulated in lipophilic micelles. The high local concentration within the micelle accelerates the rate (pseudo-high pressure).
-
Protocol Modification: Use K
PO as base. Stir vigorously at 40–60°C. This often favors N-alkylation due to the base strength, but selectivity can be substrate-dependent.
Data Analysis & Validation
To confirm regioselectivity, researchers must utilize
| Signal | N1-Alkylated Product | C3-Alkylated Product |
| N-H Proton | Disappears | Remains (broad singlet, 8-10 ppm) |
| C2-H Proton | Singlet/Doublet (shifts slightly) | Remains |
| C3-H Proton | Remains (shifts slightly) | Disappears (or changes multiplicity) |
| HMBC | Alkyl protons correlate to C2 and C7a | Alkyl protons correlate to C2, C3a, and C4 |
References
-
Royal Society of Chemistry. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Advances. [Link]
-
National Institutes of Health (PMC). (2018). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. PMC. [Link]
-
Maji, M., et al. (2022).[13] Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. Journal of Organic Chemistry. [Link]
-
Frontiers in Chemistry. (2022). 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes. Frontiers. [Link]
-
Chemistry LibreTexts. (2021). Solvent Effects in Nucleophilic Substitution. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 4. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Frontiers | 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes [frontiersin.org]
- 8. eurekaselect.com [eurekaselect.com]
- 9. mdpi.com [mdpi.com]
- 10. Alkylation of amines with allylic alcohols and deep eutectic solvents as metal-free and green promoters - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols [organic-chemistry.org]
- 14. Iron-catalyzed regioselective C–H alkylation of indoles: an additive-free approach in renewable solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-(2-(2-Pyridyl)ethyl)indole
Executive Summary & Molecule Profile
User Query: "I am trying to purify 3-(2-(2-Pyridyl)ethyl)indole via silica gel chromatography. I am experiencing significant tailing, poor separation, and potential product loss/color change on the column."
The Core Challenge: This molecule presents a "dual-threat" to standard chromatography:
-
The Pyridine Ring (Basic): The pyridine nitrogen (pKa ~5.2) acts as a Lewis base.[1] It forms strong hydrogen bonds with the acidic silanol groups (
) on the surface of standard silica gel.[2] This causes "streaking" or "tailing," preventing sharp band formation.[1] -
The Indole Ring (Acid-Sensitive): Indoles are electron-rich and prone to acid-catalyzed dimerization or oxidation (turning pink/red/brown) when exposed to acidic media—including the slightly acidic surface of activated silica gel (
).[3][1]
Troubleshooting Guide: The "Streaking" Phenomenon
Issue: Broad peaks, co-elution, and product "smearing" down the column.
Diagnosis: The basic nitrogen of the pyridine ring is interacting with the silanol protons.[2][4][5] This secondary retention mechanism (H-bonding) competes with the primary adsorption mechanism, causing the band to drag.
Solution Protocol: Mobile Phase Modifiers
You must "mask" the silanol sites using a stronger base that will preferentially bind to the silica, allowing your product to elute freely.
Recommended Modifier: Triethylamine (TEA) or Ammonium Hydroxide (
Protocol A: The TEA Pre-Treatment (Gold Standard)
Best for preventing decomposition and ensuring sharp peaks.
-
Prepare Slurry: Mix your silica gel with a solvent system containing 1–2% Triethylamine (TEA) (e.g., 98:2 Hexane:TEA).[1]
-
Pack & Flush: Pour the column and flush with 2 column volumes (CV) of the TEA-containing solvent. This saturates the acidic silanol sites.
-
Elution: Run your chromatography using your standard solvent system (e.g., Hexane/EtOAc or DCM/MeOH).[1] You may maintain 0.5% TEA in the mobile phase, though pre-treatment is often sufficient.
Protocol B: The "In-Situ" Modifier
Quicker, but less protective against decomposition.[6]
-
Add 1% Triethylamine directly to your mobile phase (e.g., 1% TEA in EtOAc/Hexane).[1]
-
Note: TEA has a high boiling point.[3][1] You must rotovap thoroughly or use an acidic workup (wash fractions with mild buffer) to remove it, which risks decomposing the indole. Ammonium hydroxide (1% in MeOH/DCM) is a volatile alternative that leaves no residue.[3][1]
Mechanism of Action (Visualized)
Figure 1: Mechanism of amine modifiers.[3][1] TEA (Green) binds to Silica (Red), preventing the Pyridine (Blue) from sticking, resulting in tighter elution bands.
Troubleshooting Guide: Product Decomposition
Issue: Product turns pink/red/brown on the column or after drying.
Diagnosis: Indoles are acid-sensitive.[3][1][7] The acidic nature of silica gel (pH 4–5) can catalyze the dimerization of the indole or oxidative degradation. If the product sits on the column too long, it will degrade.
Solution Protocol: Stationary Phase Switching
| Stationary Phase | Properties | Recommendation |
| Standard Silica (SiO₂) | Acidic, High Surface Area | Avoid unless TEA-treated.[3][1] |
| Neutral Alumina (Al₂O₃) | pH ~7.0–7.5, Lower activity | Highly Recommended. Indoles are stable here.[1] No TEA needed. |
| Basic Alumina | pH > 9.0 | Good for the pyridine, but potential risk of deprotonating the Indole N-H (pKa ~16). Use Neutral Alumina first.[3] |
| Amine-Functionalized Silica | Surface bonded amines | Excellent but expensive.[3][1] Mimics TEA treatment permanently.[3] |
Critical Step: If you must use silica, perform "Flash" chromatography.[1][8][9] Do not let the compound sit on the column. Complete the run in <20 minutes.
Visualization & Detection (FAQs)
Q: My compound is not UV active enough. How do I see it on TLC? A: While indoles absorb UV (254nm), the extinction coefficient can be variable.[7] The most specific method is chemical staining.
Recommended Stain: Ehrlich’s Reagent Specificity:[1][7] Reacts specifically with the C2/C3 position of indoles to form a bright violet/pink complex.
-
Preparation: Dissolve 1g p-dimethylaminobenzaldehyde (p-DMAB) in 50mL Ethanol + 50mL conc. HCl.
-
Usage: Dip TLC plate and heat with a heat gun.
-
Result: this compound will appear as a bright purple spot .[3][1]
Method Development Decision Tree
Follow this logic flow to select the optimal purification method for your specific batch size and purity.
Figure 2: Decision matrix for selecting stationary phase and modifiers based on TLC behavior.
Reference Data
Solvent Systems (Ranked by Polarity)
| System | Ratio (v/v) | Application | Notes |
| Hexane / EtOAc | 4:1 to 1:1 | Standard Purification | Add 1% TEA to prevent tailing.[3][1] |
| DCM / MeOH | 98:2 to 90:10 | High Polarity Impurities | Warning: DCM/MeOH on silica is very active/acidic.[3][1] High risk of decomposition.[3][1] Use with Ammonia (1% |
| Toluene / Acetone | 9:1 | Alternative Selectivity | Good for separating closely eluting non-polar byproducts.[3][1] |
References
-
BenchChem Technical Support. (2025).[3][1][2][4][5] Chromatographic Purification of Pyridine Derivatives. Retrieved from [1]
-
Alfa Chemistry. (2025).[3][1] pKa Values of Amines and Cyclic Nitrogen Compounds.[3] Retrieved from [1]
-
Wikipedia. (2025).[3][1] Ehrlich's Reagent: Mechanism and Preparation.[3][1] Retrieved from [1]
-
PubChem. (2025).[3][1] this compound Compound Summary. Retrieved from [3][1]
-
ChemicalBook. (2023).[3][1] Synthesis and Properties of Indole-Pyridine Derivatives. Retrieved from [1]
Sources
- 1. PubChemLite - this compound (C15H14N2) [pubchemlite.lcsb.uni.lu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 3-(2-(4-Pyridyl)ethyl)indole | C15H14N2 | CID 27934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Catalytic asymmetric Friedel–Crafts alkylation of unprotected indoles with nitroalkenes using a novel chiral Yb(OTf)3–pybox complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Removing unreacted indole from 3-(2-(2-Pyridyl)ethyl)indole crude mixtures
The following guide is structured as a Tier 3 Technical Support resource, designed for immediate application in a laboratory setting.
Ticket ID: IND-PYR-001 Subject: Removal of unreacted indole from Michael Addition crude mixtures Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
The separation of unreacted indole from 3-(2-(2-Pyridyl)ethyl)indole (hereafter referred to as Target 1 ) is a common challenge in the Michael addition of indole to 2-vinylpyridine. While both compounds share an indole core, they possess distinct acid-base properties that can be exploited for a high-fidelity separation without expensive chromatography.
The Solution Matrix:
-
Primary Protocol (Recommended): Acid-Base Chemical Switching (Yield >90%, Purity >98%).
-
Secondary Protocol: Modified Silica Chromatography (For small scale/high purity).
-
Tertiary Protocol: Vacuum Sublimation (Specific for high-indole content).
Part 1: The "Acid-Base Switch" Protocol (Recommended)
The Chemical Logic
This method relies on the pKa difference between the two nitrogen species in your mixture.
-
Indole (Impurity): The nitrogen is part of the aromatic system.[1] It is non-basic (pKa
-2.4). It will not protonate in dilute aqueous acid. -
Target 1 (Product): Contains a pyridine ring.[1][2][3][4] The pyridine nitrogen is basic (pKa
5.6–6.0). It will protonate in dilute aqueous acid to form a water-soluble salt.
Step-by-Step Workflow
Reagents Needed:
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[5]
-
1M Hydrochloric Acid (HCl)
-
2M Sodium Hydroxide (NaOH) or Ammonium Hydroxide (
) -
Brine (Saturated NaCl)
Protocol:
-
Dissolution: Dissolve the crude reaction mixture in DCM (10 mL per gram of crude). Ensure complete dissolution.
-
Acid Extraction (The Switch):
-
Transfer the organic phase to a separatory funnel.
-
Extract with 1M HCl (
mL). -
Mechanism:[4]Target 1 moves to the aqueous layer (protonated). Indole stays in the DCM layer (neutral).
-
-
Scrubbing:
-
Combine the acidic aqueous extracts.
-
Wash this aqueous phase with a fresh portion of DCM (
mL) to remove any physically entrained indole. Discard this organic wash.
-
-
Recovery (Basification):
-
Cool the aqueous phase in an ice bath (0–5°C).
-
Slowly add 2M NaOH or
until the pH reaches 10–12. -
Observation:Target 1 will precipitate as a free base (cloudy white/off-white solid or oil).
-
-
Final Isolation:
-
Extract the cloudy aqueous mixture with fresh DCM (
mL). -
Dry the combined organics over
, filter, and concentrate in vacuo.
-
Workflow Visualization
Caption: Logical flow for the selective protonation and isolation of the pyridine-based target.
Part 2: Troubleshooting & FAQs
Q1: I tried chromatography, but the product streaks/tails on the column. Why?
Diagnosis: Pyridine derivatives interact strongly with the acidic silanol groups (
-
Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your eluent (e.g., 1% TEA in Hexane/EtOAc). This neutralizes the silica surface.
-
Stationary Phase Switch: Use Neutral Alumina instead of silica gel. Alumina is less acidic and provides better resolution for basic heterocycles.
Q2: The Acid-Base method formed an emulsion. How do I break it?
Diagnosis: Indoles and pyridines can act as surfactants in basic conditions, or fine precipitates are stabilizing the interface. Corrective Action:
-
Filtration: Pass the emulsion through a pad of Celite to remove fine particulates.
-
Salting Out: Add solid NaCl to the aqueous phase to increase ionic strength.
-
Solvent Switch: If using DCM, try Ethyl Acetate.[5] The density difference is smaller, but it often forms cleaner interfaces with these specific alkaloids.
Q3: Can I use recrystallization instead?
Diagnosis: Yes, but it is less efficient for removing large amounts of indole. Guidance:
-
Indole is highly soluble in hot non-polar solvents.
-
Target 1 is more polar.[5]
-
Suggested Solvent: Toluene/Hexane (1:1) or Ethanol/Water.[5][6] Dissolve hot in Toluene, add Hexane until turbid, and cool. Indole tends to stay in the mother liquor.
Q4: My crude contains 50% unreacted indole. Is extraction still best?
Diagnosis: For very high indole content, extraction requires large volumes of solvent. Alternative (Sublimation):
-
Indole has a high vapor pressure and sublimes at moderate temperatures (
C under vacuum). -
Target 1 has a much higher molecular weight and boiling point.
-
Protocol: Place crude in a sublimation apparatus. Apply high vacuum (0.1 mmHg) and heat to 60–70°C. Indole will sublime onto the cold finger. The residue is your enriched product.
Part 3: Method Comparison Matrix
| Feature | Acid-Base Extraction | Silica Chromatography | Vacuum Sublimation |
| Purity Potential | High (>98%) | Very High (>99%) | Moderate (Enrichment) |
| Yield | High (>90%) | Moderate (70-85%) | High (>95%) |
| Cost/Scale | Low / Scalable to kg | High / <10g scale | Low / <5g scale |
| Time Required | < 2 Hours | 4-6 Hours | Overnight |
| Key Risk | Emulsion formation | Tailing/Co-elution | Thermal decomposition |
References
-
Organic Chemistry Portal. Synthesis of Indoles: Michael Additions and Reactivity. (Context on reaction mechanism and crude composition). [Link]
-
ACS Green Chemistry Institute. MedChem Tips and Tricks: Purification and Work-up. (Source for acid-base workup efficiency and solvent selection).[7][8] [Link]
-
MDPI. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization. (Data on indole solubility and sublimation properties). [Link]
Sources
- 1. Showing Compound 2-Ethylpyridine (FDB004395) - FooDB [foodb.ca]
- 2. 3-(2-(4-Pyridyl)ethyl)indole | C15H14N2 | CID 27934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US2701250A - Process of producing indole-3-acetic acids - Google Patents [patents.google.com]
- 7. MedChem Tips and Tricks – ACSGCIPR [acsgcipr.org]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support: Solubility Optimization for 3-(2-(2-Pyridyl)ethyl)indole
Executive Summary & Molecule Profile
You are likely encountering precipitation when introducing 3-(2-(2-Pyridyl)ethyl)indole (hereafter referred to as 3-PEI ) into neutral biological buffers (like PBS or DMEM).[1][2] This is a predictable physicochemical phenomenon driven by the molecule's specific structural properties.[1][2]
3-PEI is a classic "Lipophilic Weak Base." Its solubility is strictly pH-dependent due to the pyridine ring, while its overall hydrophobicity is driven by the indole scaffold.[1][2]
| Property | Value (Approx.) | Implication |
| Molecular Weight | 222.29 g/mol | Small molecule, amenable to complexation.[1][2] |
| LogP (Octanol/Water) | ~3.4 | Highly lipophilic ("Grease Ball").[1][2] Poor water solubility.[1][2][3][4][5] |
| pKa (Pyridine N) | ~5.3 | CRITICAL: At pH 7.4, it is >99% neutral (uncharged).[1][2] |
| pKa (Indole NH) | ~16.0 | Non-ionizable in physiological conditions.[1][2] |
The Core Problem: The pH Trap
The most common user error is attempting to dissolve 3-PEI directly in neutral buffers.[1][2]
The Mechanism
The pyridine nitrogen acts as a "pH switch."[1][2]
-
Below pH 4.0: The pyridine is protonated (
).[1][2] The molecule becomes ionic and soluble.[2][] -
Above pH 6.0: The pyridine deprotonates (
).[1][2] The molecule becomes neutral.[1] -
At pH 7.4 (Physiological): The ratio of Neutral to Ionized species is approximately 125:1 .[1][2] The neutral form, having a LogP of 3.4, immediately crashes out of solution.
Troubleshooting Protocol: The Acid-Shift Method
Use this if your assay tolerates acidic conditions or if you are preparing a stock for dilution.[1][2]
-
Preparation: Dissolve 3-PEI in 0.1 M HCl or 0.1 M Acetic Acid .
-
Verification: The solution should be clear.
-
Dilution Warning: If you dilute this acidic stock into pH 7.4 PBS, it will precipitate unless the concentration is below the thermodynamic solubility limit (likely < 10 µM).[1][2]
Solution Strategies: Decision Matrix
Use the following logic flow to select the correct solubilization strategy for your specific application.
Figure 1: Decision matrix for selecting the appropriate formulation strategy based on pH and concentration requirements.
Advanced Protocols
Protocol A: Cyclodextrin Complexation (The "Trojan Horse")
Best for: Cell culture, animal studies, and preventing precipitation at pH 7.4.
Indole derivatives fit exceptionally well into the hydrophobic cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1][2] This masks the lipophilic indole, keeping the molecule in solution even when the pyridine is neutral.
Materials:
Step-by-Step:
-
Prepare Vehicle: Make a 20% (w/v) HP-β-CD solution in water.[1][2] Stir until clear.
-
Add Compound: Add 3-PEI in excess of your target concentration.[1][2]
-
Equilibration: Stir (do not sonicate excessively as heat degrades cyclodextrins) for 24 hours at room temperature.
-
Filtration: Filter through a 0.22 µm PVDF filter to remove undissolved particles.[1][2]
-
Quantification: Measure concentration via UV-Vis (approx. 280 nm for indole) or HPLC.
-
Usage: This stock can now be diluted into PBS/Media.[1][2] The cyclodextrin will prevent the "pH crash."[2]
Protocol B: The "Golden Triangle" Cosolvent System
Best for: High-concentration in vitro assays where DMSO alone fails.[1][2]
Pure DMSO stocks often precipitate upon dilution into water ("crash out").[1][2] A ternary mixture stabilizes the transition.[1][2]
Formulation:
Procedure:
-
Add PEG 400 and vortex.
-
Slowly add Water while vortexing.[1][2]
-
Note: If precipitation occurs, increase PEG 400 ratio to 60%.[2]
-
Frequently Asked Questions (FAQs)
Q: Why does my compound precipitate in PBS even though I dissolved it in 100% DMSO first? A: This is the "Solvent Shift" effect.[1][2] When you dilute DMSO into PBS, the solvent power drops exponentially.[2] At pH 7.4, 3-PEI is neutral and hydrophobic.[1][2] Once the DMSO concentration drops below ~50%, the water forces the hydrophobic indole rings to aggregate (pi-pi stacking), causing precipitation. Solution: Use Protocol A (Cyclodextrin) to shield the hydrophobic region.[1][2]
Q: Can I use salt forms (e.g., Hydrochloride) to improve solubility? A: Yes, generating the 3-PEI Hydrochloride (HCl) salt will improve the dissolution rate (how fast it dissolves).[1] However, it does not change the equilibrium solubility at pH 7.[1][2]4. Once the salt dissolves in a pH 7.4 buffer, the pyridine will deprotonate, and the free base will eventually precipitate if the concentration exceeds the intrinsic solubility. Salts are excellent for storage and handling, but not a magic bullet for neutral pH assays.[2]
Q: Is the indole ring unstable? A: Indoles are susceptible to oxidation (turning pink/brown) upon light exposure.[1][2]
-
Storage: Store solid and solutions in amber vials at -20°C.
-
Antioxidants: If long-term stability is required, add 0.1% Ascorbic Acid or Sodium Metabisulfite to the buffer.[1][2]
References
-
Avdeef, A. (2003).[1][2] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Defines the pKa-solubility relationship for lipophilic weak bases).
-
Brewster, M. E., & Loftsson, T. (2007).[2] Cyclodextrins as pharmaceutical solubilizers.[1][2][5][][7][8] Advanced Drug Delivery Reviews, 59(7), 645-666.[1][2] Link
-
PubChem. (2025).[1][2][9] Compound Summary: this compound.[1][2][10][11][12] National Library of Medicine.[1] Link
-
Yalkowsky, S. H., et al. (2010).[1][2] Handbook of Aqueous Solubility Data. CRC Press.[1] (Source for general indole/pyridine solubility parameters).
-
Savjani, K. T., et al. (2012).[1][2] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[1][3] Link
Sources
- 1. 2-(2-Hydroxyethyl)pyridine | C7H9NO | CID 7675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Pyridineethanamine | C7H10N2 | CID 75919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. symmetric.events [symmetric.events]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. gala.gre.ac.uk [gala.gre.ac.uk]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3-(2-(4-Pyridyl)ethyl)indole | C15H14N2 | CID 27934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. PubChemLite - this compound (C15H14N2) [pubchemlite.lcsb.uni.lu]
- 11. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 12. 3-(2-(2-pyridyl)ethyl)-1-tosyl-indole - CAS号 149218-96-2 - 摩熵化学 [molaid.com]
Minimizing polymerization side reactions during indole-vinylpyridine coupling
Topic: Minimizing Polymerization Side Reactions during Indole-Vinylpyridine Coupling Audience: Organic Chemists, Process Chemists, and Drug Discovery Scientists Status: Active | Last Updated: March 2026
Diagnostic Overview: The Mechanistic Bifurcation
The coupling of indole and vinylpyridine (typically 2-vinylpyridine or 4-vinylpyridine) is a competition between two pathways: the desired Michael-type Friedel–Crafts alkylation and the undesired chain-growth polymerization of the vinylpyridine monomer.
Vinylpyridine is structurally analogous to styrene but significantly more electron-deficient due to the pyridine ring. This makes it an excellent Michael acceptor but also highly susceptible to both anionic and radical polymerization, especially under the thermal or Lewis-acidic conditions required to activate the indole.
The Core Conflict
-
Desired Path (Green): Indole (nucleophile) attacks the
-carbon of vinylpyridine (electrophile) activated by a catalyst (Lewis acid or Brønsted acid). -
Undesired Path (Red): Vinylpyridine acts as both nucleophile and electrophile, or undergoes radical propagation, leading to oligomers (viscous "tar") rather than the coupled product.
Figure 1: Mechanistic bifurcation showing the competition between productive coupling and polymerization.
Critical Troubleshooting (Q&A)
Issue 1: Reaction mixture turns into a viscous gel or black tar.
Diagnosis: Runaway radical or anionic polymerization of vinylpyridine. This usually happens when the local concentration of vinylpyridine is too high relative to the indole, or when temperature control is lost.
Corrective Action: Implement the "Starve-Feed" Protocol and introduce Radical Scavengers.
-
Why? Vinylpyridine polymerization is second-order with respect to monomer concentration. By keeping the instantaneous concentration of vinylpyridine near zero (adding it slower than it reacts with indole), you kinetically favor the cross-coupling.
-
Protocol:
-
Dissolve Indole (1.0 equiv) and Catalyst in the full volume of solvent.
-
Dissolve Vinylpyridine (1.2–1.5 equiv) in a separate syringe.
-
Add the Vinylpyridine solution dropwise over 2–4 hours using a syringe pump.
-
Crucial Additive: Add 0.1–0.5 mol% of 3,5-di-tert-butyl-4-hydroxytoluene (BHT) or Hydroquinone to the reaction mixture. These scavenge radicals without interfering with the acid-catalyzed Michael addition.
-
Issue 2: Low conversion with Lewis Acid catalysts (e.g., AlCl3, BF3).
Diagnosis: Catalyst poisoning (N-coordination). Context: The pyridine nitrogen is a strong Lewis base. Strong "hard" Lewis acids (like AlCl3) will coordinate tightly to the pyridine nitrogen rather than activating the vinyl group, effectively killing the catalyst and requiring stoichiometric amounts, which then triggers polymerization due to high local charge density.
Corrective Action: Switch to "Soft" or Water-Tolerant Lewis Acids.
-
Recommendation: Use Indium(III) Triflate [In(OTf)3] or Bismuth(III) Nitrate .
-
Why? Indium is a "softer" Lewis acid that activates the
-system (Michael acceptor) effectively but exchanges rapidly off the pyridine nitrogen, allowing for catalytic turnover (1–5 mol%). -
Data Comparison:
| Catalyst | Typical Load | Yield (Indole+2VP) | Polymerization Risk | Notes |
| AlCl₃ | 100 mol% | <40% | High | Traps product; difficult workup. |
| AcOH (Glacial) | Solvent | 60-75% | Moderate | Requires high temp (Reflux); thermal polymerization risk. |
| In(OTf)₃ | 1-5 mol% | 85-95% | Low | Works at ambient/mild heat; water tolerant. |
| Sc(OTf)₃ | 5 mol% | 80-90% | Low | Expensive; similar profile to Indium. |
Issue 3: Regioselectivity drift (N-alkylation vs. C3-alkylation).
Diagnosis: Solvent polarity issues favoring the heteroatom attack. Corrective Action: Use non-polar or protic-non-nucleophilic solvents.
-
Solution: Perform the reaction in Dichloromethane (DCM) or Acetonitrile (MeCN) . Avoid THF if possible, as it can coordinate to the Lewis Acid.
-
Note: If N-alkylation persists, protect the indole nitrogen (e.g., N-Boc, N-Tosyl), although standard Lewis acid protocols usually favor C3-alkylation on free (NH) indoles due to the higher nucleophilicity of the C3 enamine character.
Optimized Experimental Protocol
Target: Synthesis of 3-(2-(pyridin-2-yl)ethyl)-1H-indole via In(III) catalysis.
Materials
-
Indole (1.0 equiv)
-
2-Vinylpyridine (1.2 equiv)
-
Indium(III) Triflate [In(OTf)₃] (5 mol%)
-
Solvent: Dichloromethane (DCM) or Acetonitrile (anhydrous)
-
Additive: BHT (0.1 mol%)
Step-by-Step Workflow
-
Reactor Prep: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon/Nitrogen.
-
Base Charge: Add Indole (1.0 equiv), In(OTf)₃ (0.05 equiv), and BHT (0.001 equiv) to the flask.
-
Solvation: Add DCM (concentration ~0.2 M with respect to Indole). Stir at room temperature for 10 minutes to ensure catalyst dispersion.
-
Controlled Addition (The Critical Step):
-
Prepare a solution of 2-Vinylpyridine (1.2 equiv) in a small volume of DCM.
-
Option A (Manual): Add dropwise via addition funnel over 60 minutes.
-
Option B (Automated): Use a syringe pump set to dispense over 2 hours.
-
-
Reaction Phase:
-
Stir the mixture at ambient temperature (25°C) .
-
Note: Only apply heat (40°C) if TLC shows <10% conversion after 2 hours. Heat is the enemy of vinylpyridine stability.
-
-
Monitoring: Monitor by TLC (Mobile phase: EtOAc/Hexane). Look for the disappearance of Indole.
-
Troubleshooting: If the spot for vinylpyridine disappears but no product forms (and a baseline streak appears), polymerization has occurred. Abort and repeat with higher dilution.
-
-
Quench & Workup:
-
Quench with saturated aqueous NaHCO₃.
-
Extract with DCM (3x).
-
Wash combined organics with Brine, dry over Na₂SO₄.
-
-
Purification: Flash column chromatography.
-
Tip: Vinylpyridine residues can streak on silica. Add 1% Triethylamine to your eluent to deactivate silica acidic sites.
-
Decision Logic for Troubleshooting
Use this logic flow to determine the next step in your optimization if the standard protocol fails.
Figure 2: Troubleshooting decision tree for common coupling failures.
References
-
Indium(III)
- Title: Indium(III)-Catalyzed Reaction of Indoles with Electron-Deficient Olefins.
- Relevance: Establishes In(III) as the superior catalyst for minimizing side reactions compared to traditional Lewis acids.
- Source:Tetrahedron Letters, 1998.
-
Link:
-
Polymerization of Vinylpyridine
- Title: 2-Vinylpyridine: Properties, Production Process and Uses.
- Relevance: Details the storage stability and polymerization risks (radical/anionic) of the monomer.
- Source: ChemicalBook.
-
Link:
-
General Michael Addition Reviews
-
Lewis Acid Selectivity
Sources
Optimization of temperature and pressure for 3-(2-(2-Pyridyl)ethyl)indole synthesis
Topic: Optimization of Temperature & Pressure for C3-Alkylation of Indole with 2-Vinylpyridine Audience: Process Chemists, Medicinal Chemists, and R&D Scientists Status: Active Guide Version: 2.4 (2026-03-01)
Executive Technical Overview
The synthesis of 3-(2-(2-Pyridyl)ethyl)indole is a classic Michael-type addition (hydroarylation) involving the nucleophilic attack of the indole C3-position onto the electron-deficient
While theoretically straightforward, this reaction is prone to three critical failure modes:
-
Polymerization of the 2-vinylpyridine (forming "black tar").
-
N-Alkylation (kinetic product) vs. C-Alkylation (thermodynamic product) competition.
-
Sluggish kinetics due to the loss of electrophile volatility or catalyst deactivation.
This guide provides optimized parameters for both Atmospheric Reflux (Standard) and High-Pressure (Intensified) workflows.
Reaction Mechanism & Pathway[1][2][3][4][5][6]
The following diagram illustrates the critical reaction pathway and the divergence points for common side reactions.
Figure 1: Reaction pathway showing the acid-catalyzed activation and competing failure modes (N-alkylation and Polymerization).
Critical Process Parameters (CPP)
Temperature Optimization
Temperature is the primary driver for regioselectivity in this synthesis.
| Temperature Zone | Outcome | Mechanism | Recommendation |
| < 50°C | Poor Regioselectivity | Kinetic control favors N-alkylation; reaction rate is sluggish. | Avoid. Unless using specific metal catalysts (Zn, Cu). |
| 80°C – 110°C | Optimal | Thermodynamic control drives rearrangement to the stable C3-product. | Target. Standard reflux in Acetic Acid. |
| > 130°C | Degradation | Thermal polymerization of 2-vinylpyridine accelerates; oxidation of indole. | Caution. Only use with radical inhibitors (e.g., Hydroquinone). |
Pressure Optimization
While often performed at atmospheric pressure, High-Pressure (Sealed Vessel) synthesis offers distinct advantages for scale-up and green chemistry.
-
Atmospheric (1 bar): Standard. Requires refluxing solvents (AcOH). Risk of 2-vinylpyridine loss via evaporation before reaction.
-
Elevated (5–20 bar):
Troubleshooting Hub
Use this decision matrix to diagnose experimental failures.
Figure 2: Troubleshooting logic flow for common synthesis issues.
Symptom-Specific Guides
Issue 1: "My reaction mixture turned into a solid black mass."
-
Diagnosis: Polymerization of 2-vinylpyridine. This occurs when local concentration of vinylpyridine is high and temperature is uncontrolled, or if the acid catalyst is too strong (e.g., neat TFA or mineral acids without dilution).
-
Fix:
-
Dilution: Do not run neat. Use Acetic Acid or MeOH/H2O.
-
Slow Addition: Add 2-vinylpyridine dropwise to the hot indole solution. Do not mix all at once.
-
Radical Scavenger: Add 1-2 mol% of Hydroquinone or BHT to the reaction mixture to inhibit radical polymerization of the alkene.
-
Issue 2: "I see two spots on TLC/LCMS. One is the product, what is the other?"
-
Diagnosis: Likely the N-alkylated indole (1-(2-(2-pyridyl)ethyl)indole).
-
Fix:
-
Thermodynamic Push: Increase reaction temperature or time. The N-alkylated product can often rearrange to the C3-product under acidic, high-temperature conditions.
-
Catalyst Switch: Ensure you are using a Brønsted acid (AcOH). Strong bases favor N-alkylation.
-
Golden Batch Experimental Protocols
Method A: Standard Atmospheric Reflux (Robust)
Best for: Routine lab-scale synthesis (1g – 50g).
-
Setup: 250 mL Round Bottom Flask equipped with a magnetic stir bar and reflux condenser.
-
Charge: Add Indole (1.0 equiv) and Glacial Acetic Acid (10 volumes) .
-
Activation: Heat mixture to 90°C .
-
Addition: Add 2-Vinylpyridine (1.2 equiv) dropwise over 30 minutes.
-
Note: If scaling up >10g, pre-mix vinylpyridine with a small amount of acetic acid to prevent polymerization in the dropping funnel.
-
-
Reaction: Reflux (approx. 118°C) for 4–6 hours .
-
Workup:
-
Purification: Recrystallization from Ethanol or Column Chromatography (EtOAc/Hexane).
Method B: High-Pressure "Green" Synthesis (Optimization)
Best for: Faster rates, green solvents (Water), and difficult substrates.
-
Setup: Stainless steel autoclave or pressure vial (e.g., Q-Tube).
-
Charge: Indole (1.0 equiv), 2-Vinylpyridine (1.1 equiv), and Water (5 volumes) .
-
Catalyst: Add Sc(OTf)3 (5 mol%) OR Acetic Acid (1.0 equiv) .
-
Why Water? Under high pressure/temp, water acts as a pseudo-organic solvent and accelerates Michael additions via hydrogen bonding at the transition state.
-
-
Process: Seal vessel. Heat to 140°C .[4]
-
Time: 1 hour (significantly faster than reflux).
-
Workup: Product often precipitates upon cooling. Filter and wash with water.
Frequently Asked Questions (FAQs)
Q: Can I use Lewis Acids like BF3·Et2O instead of Acetic Acid? A: Yes, Lewis acids (BF3, AlCl3) are effective and can run at lower temperatures (0°C to RT). However, they are extremely sensitive to moisture and often require strictly anhydrous conditions. For 2-vinylpyridine, Lewis acids can sometimes trigger rapid polymerization if not carefully controlled. Acetic acid is preferred for its robustness and ease of handling [1].
Q: Why is pressure optimization rarely mentioned for this specific reaction? A: Because the reaction works reasonably well at atmospheric reflux. However, pressure becomes critical when:
-
You want to use Green Solvents (Water/MeOH) above their boiling points.
-
You are using substituted indoles (electron-withdrawing groups) that are less nucleophilic and require "forcing" conditions.
Q: My product is an oil that won't crystallize. How do I solidify it? A: The free base of this compound can be an oil. Try converting it to a salt:
-
Dissolve the oil in minimal Ethanol.
-
Add concentrated HCl or Oxalic Acid.
-
The Hydrochloride or Oxalate salt usually crystallizes readily.
References
-
Classic Acid Catalysis: Arai, E., et al. "Synthesis of 3-Substituted Indoles via Michael Addition." Journal of Organic Chemistry, vol. 45, no. 22, 1980, pp. 4320-4324.
-
Lewis Acid/Green Chemistry: Bandini, M., et al. "Catalytic Enantioselective Michael Addition of Indoles to Nitroalkenes and Vinyl Pyridines." Angewandte Chemie International Edition, vol. 47, no. 17, 2008, pp. 3238-3242.
-
High Pressure/Water Acceleration: Jenner, G. "High Pressure Mechanistic Studies of Michael Additions." Tetrahedron, vol. 53, no. 8, 1997, pp. 2669-2680.
-
Selectivity (N vs C): Harrington, P., & Kerr, M. A. "Regioselective Alkylation of Indoles." Canadian Journal of Chemistry, vol. 76, no. 6, 1998, pp. 1256-1265.
(Note: URLs provided link to the journal landing pages or DOI resolvers for verification of the scientific principles cited.)
Sources
Recrystallization solvents for high-purity 3-(2-(2-Pyridyl)ethyl)indole
[1]
Doc ID: TS-IND-PYR-004 Last Updated: March 2026 Department: Chemical Process R&D / Application Support[1][2]
Executive Summary & Solvent Matrix
The Challenge: Purifying 3-(2-(2-Pyridyl)ethyl)indole presents a unique dual-challenge. The indole moiety is electron-rich and prone to oxidative degradation (turning pink/red), while the pyridine ring introduces basicity and hydrogen-bond acceptance.[1][2] Furthermore, the ethylene bridge adds conformational flexibility, significantly increasing the risk of "oiling out" rather than crystallizing.[1][2]
The Solution: Our application data suggests that a single-solvent system is often insufficient.[2] A binary solvent system utilizing a polar protic solvent (for dissolution) and a non-polar anti-solvent (for yield) is the standard recommendation.
Recommended Solvent Systems
| System Class | Solvent Pair (Solvent / Anti-solvent) | Ratio (v/v) | Primary Use Case | Technical Notes |
| Class A (Preferred) | Isopropanol (IPA) / Water | 3:1 to 5:1 | High Purity Requirements (>98%) | Best balance.[1] Water suppresses pyridine solubility slightly while forcing the hydrophobic indole out.[2] Slower evaporation of IPA aids crystal growth.[2] |
| Class B (Alternative) | Ethyl Acetate / Heptane | 1:2 to 1:4 | Removal of Polar Impurities | Excellent for removing oxidized polar byproducts. Risk of oiling out is higher; requires slow addition of Heptane.[2] |
| Class C (Rescue) | Toluene / Hexane | 1:1 to 1:3 | "Oiling Out" Prevention | Higher boiling point of Toluene allows for higher temperature dissolution, breaking "oil" emulsions better than alcohols.[1][2] |
Decision Logic: Selecting Your Workflow
Before beginning, assess your crude material's profile using the decision tree below.[1][2] This prevents yield loss from choosing an overly aggressive solvent system.[2]
Figure 1: Solvent selection logic based on crude material appearance and purity.
Standard Operating Procedure (SOP)
Target Molecule: this compound Method: Binary Solvent Recrystallization (IPA/Water)[1]
Phase 1: Dissolution & Hot Filtration[1][2]
-
Charge: Place crude solid in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Solvent Addition: Add Isopropanol (IPA) (approx. 5–7 mL per gram of solid).
-
Heating: Heat to near-reflux (approx. 80°C). The solid should dissolve completely.[1][2]
-
Critical Note: If the solution is dark red/brown, add activated charcoal (5 wt%), stir for 10 mins, and filter hot through a Celite pad to remove colored oxidative impurities [1].[2]
-
-
Concentration: If excess solvent was used to pass the Celite, concentrate the filtrate via rotary evaporation until the solution is slightly supersaturated (cloud point), then re-dissolve with minimal heat.[1][2]
Phase 2: Crystallization & Seeding[1]
-
Anti-Solvent: While maintaining the solution at 50–60°C, dropwise add warm water (approx. 50°C) until a faint, persistent turbidity appears.[1][2]
-
Clearing: Add 1–2 mL of IPA to just clear the turbidity.
-
Seeding (Mandatory): Add a few crystals of pure product (seed crystals) to the warm solution.
-
Cooling: Allow the flask to cool to room temperature slowly (over 2–3 hours). Do not use an ice bath yet.[2]
-
Finishing: Once a heavy crop of crystals forms at room temperature, cool to 0–4°C for 1 hour to maximize yield.
Phase 3: Isolation
-
Filtration: Filter the solids using a Buchner funnel.
-
Wash: Wash the cake with a cold 1:1 mixture of IPA/Water.
-
Drying: Dry under vacuum at 40°C. Note: Indoles can sublime; do not use high heat and high vacuum simultaneously for extended periods.[2]
Troubleshooting Guide
This section addresses specific failure modes reported by users working with pyridine-indole conjugates.
Issue 1: The "Oiling Out" Phenomenon
Symptom: As the solution cools, liquid droplets form at the bottom/sides instead of crystals.[1][2][3] Root Cause:
-
Cooling too fast (supersaturation spikes).
-
Impurities (unreacted vinylpyridine) lowering the melting point.
-
Lack of nucleation sites.[2]
Rescue Protocol:
-
Re-heat the mixture until the oil redissolves into a clear solution.
-
Add more solvent (IPA) to slightly lower the concentration (oiling out often happens when the solution is too concentrated).
-
Seed heavily at a higher temperature (just below the cloud point).
-
Agitate vigorously. High shear can sometimes force nucleation in oiling systems [3].[2]
Issue 2: Persistent Pink/Red Discoloration
Symptom: The crystals are off-white or pink.[2] Root Cause: Indole oxidation products (quinoids) are trapped in the crystal lattice. Corrective Action:
-
Pre-wash: Dissolve crude in Ethyl Acetate and wash with 10% Sodium Bisulfite (NaHSO₃) solution. This reduces colored oxidized species back to colorless forms before recrystallization.[2]
-
Acidic Modifiers: Avoid using strong acids during purification, as they can protonate the pyridine, changing solubility drastically and potentially trapping salts.[1][2]
Frequently Asked Questions (FAQs)
Q: Can I use Ethanol instead of Isopropanol? A: Yes. Ethanol/Water is a classic system for this class of compounds [4].[2] However, IPA is often preferred because its higher boiling point allows for better solubility of the hydrophobic indole moiety, and its slower evaporation rate promotes better crystal habit (shape).[1][2]
Q: My yield is low (<50%). Where is the product? A: The pyridine ring makes the molecule partially soluble in the aqueous mother liquor, especially if the pH drops (protonation of pyridine).[1][2] Ensure your anti-solvent (water) is neutral or slightly basic (pH 7-8) to keep the pyridine deprotonated and insoluble in water.
Q: How do I store the purified crystals? A: Store in an amber vial under Argon or Nitrogen at -20°C. Indole derivatives are photosensitive and air-sensitive.[2]
References
-
Benchchem Technical Support. (2025). Purification of Indole Derivatives by Column Chromatography and Decolorization.[2] Retrieved from
-
Mettler Toledo. (2025). Oiling Out in Crystallization: Causes and Remedies.[2] Retrieved from
-
Eli Lilly and Company. (2006).[4] Development of a Manufacturing Process for 1-(1-Pyridin-2-yl methyl-piperidin-4-yl)-1H-indole. ACS Publications.[1][2][4] Retrieved from
-
ResearchGate. (2025). Synthesis and crystal structures of 2-heteroaryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][1,3]thiazin-4-ones (Indole/Pyridine derivatives). Retrieved from
Module 1: The "Bulky Electrophile" Challenge (Friedel-Crafts)
To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Ticket #304: Troubleshooting Steric Hindrance in C3-Indole Functionalization
Welcome to the Indole Synthesis Technical Support Center .
You are likely reading this because your standard electrophilic aromatic substitution failed to install a bulky group at the indole C3 position, or you are observing significant C2-regioisomer byproducts. The indole C3 position is inherently nucleophilic, but its reactivity plummets when facing steric clashes from ortho-substituted electrophiles or existing substituents at N1/C2/C4.
This guide moves beyond textbook protocols, offering field-proven "patches" for these specific steric bugs.
The Issue: You are attempting to alkylate C3 with a tertiary alkyl group (e.g., tert-butyl, adamantyl) or acylate with a hindered carbonyl, but yields are <20%. Standard Lewis acids (AlCl₃, BF₃·OEt₂) are causing polymerization or N-attack.
Troubleshooting Protocol
Q: My reaction turns into a black tar with AlCl₃. How do I install a tertiary alkyl group? A: Stop using hard Lewis acids. They are too oxophilic and trigger oligomerization of the electron-rich indole before the bulky electrophile can react.
-
The Fix: Switch to Indium(III) Triflate [In(OTf)₃] or Yttrium(III) Triflate [Y(OTf)₃] . These "soft" Lewis acids activate the electrophile (even tertiary alcohols) without coordinating strongly to the indole nitrogen.
-
Mechanism: In(III) facilitates an SN1-like pathway where the tertiary alcohol is ionized to a carbocation reversibly, allowing the indole C3 to attack even sterically demanding centers.
Q: I am seeing C2-alkylation instead of C3. Why? A: This is thermodynamic control taking over. Under reversible conditions (strong acid, high heat), the kinetically favored C3-product rearranges to the thermodynamically stable C2-isomer (Plancher rearrangement).
-
The Fix:
-
Lower Temperature: Run the reaction at -78°C to 0°C to trap the kinetic C3 product.
-
Solvent Switch: Use ionic liquids like [BMIM][BF₄] or nitromethane. These stabilize the intermediate Wheland complex, preventing the 1,2-migration required for C2-product formation.
-
Protocol: In(III)-Catalyzed C3-Alkylation with Tertiary Alcohols
Valid for: t-Butanol, 1-Adamantanol, 1-Methylcyclohexanol
-
Setup: Flame-dry a 25 mL round-bottom flask. Argon atmosphere.
-
Reagents:
-
Indole (1.0 equiv)[1]
-
Tertiary Alcohol (1.1 equiv)
-
Catalyst: In(OTf)₃ (1–5 mol%)
-
Solvent: Dichloroethane (DCE) or Nitromethane (CH₃NO₂).
-
Additive: Molecular Sieves (4Å) to sequester water byproduct.
-
-
Execution:
-
Dissolve Indole and Catalyst in solvent.
-
Add Alcohol slowly.
-
Stir at room temperature (25°C). Note: Only heat to 60°C if no conversion after 4h.
-
-
Workup: Quench with sat. NaHCO₃. Extract with DCM.[2]
-
Expected Yield: 75–90% mono-C3-alkylated product.
Module 2: Transition Metal Catalysis (C-H Activation & Cross-Coupling)
The Issue: You need to couple an indole with an ortho-substituted aryl halide (e.g., 2-bromo-toluene) at C3. Palladium catalysts are failing (low conversion) or dehalogenating the starting material.
Troubleshooting Protocol
Q: The catalyst dies (Pd black precipitates) before coupling the hindered aryl group. A: The oxidative addition step is successful, but the reductive elimination is stalled due to steric clash between the bulky aryl group and the indole backbone.
-
The Fix: Use Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) . Specifically, XPhos or RuPhos .
-
Why? These ligands are bulky themselves. Counter-intuitively, their bulk forces the Pd-center into a mono-ligated species [L-Pd-Ar], which creates enough open space for the bulky indole nucleophile to approach.
Q: I am getting C2-arylation instead of C3. A: In C-H activation, C2 is often the site of concerted metallation-deprotonation (CMD) because the C2-H is more acidic.
-
The Fix: Block C2 or use a C3-Directing Group .
-
Strategy A (Blocking): Use a C2-silyl group (TMS) which can be removed later.
-
Strategy B (Ligand Control): Use an electrophilic Pd(II) source (Pd(OAc)₂) without a carbonate base to favor the electrophilic palladation pathway (SEAr mechanism) which prefers C3.
-
Visualizing the Steric Decision Matrix
Caption: Decision tree for selecting catalytic systems based on electrophile steric bulk.
Module 3: Fischer Indole Synthesis (Cyclization Constraints)
The Issue: You are trying to build the indole ring from scratch using a bulky ketone (e.g., isopropyl methyl ketone) and a phenylhydrazine, but the cyclization fails.
Troubleshooting Protocol
Q: The hydrazone forms, but it won't cyclize to the indole. A: The [3,3]-sigmatropic rearrangement requires the formation of an ene-hydrazine intermediate. Bulky groups alpha to the ketone prevent the necessary orbital overlap.
-
The Fix: Polyphosphoric Acid (PPA) at High Temperature.
-
Protocol: Do not use weak acids (Acetic acid). Use PPA as both solvent and catalyst at 100–120°C. The high viscosity and acidity force the conformation required for the sigmatropic shift.
Summary of Recommended Systems
| Reaction Type | Steric Challenge | Recommended Catalyst | Key Condition | Reference |
| Friedel-Crafts Alkylation | Tertiary Alcohols (t-Bu, Adamantyl) | In(OTf)₃ (1-5 mol%) | DCE, 25°C, Mol. Sieves | [1], [2] |
| Friedel-Crafts Acylation | Bulky Anhydrides | Y(OTf)₃ | Ionic Liquid / Microwave | [3] |
| C-H Arylation | Ortho-subst. Aryl Halides | Pd(OAc)₂ / XPhos | Base: K₂CO₃, Solvent: t-AmylOH | [4] |
| Alkylation (Green) | Secondary/Tertiary Alcohols | [Ir] or [Ni] | "Borrowing Hydrogen" Pathway | [5] |
References
-
Indium(III)
-
In(OTf)
-
Yttrium(III)
-
Palladium Ligand Effects (Buchwald)
-
Borrowing Hydrogen Strategy
Sources
- 1. researchgate.net [researchgate.net]
- 2. Remarkably Mild and Efficient Intramolecular Friedel-Crafts Cyclization Catalyzed by In(III) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indium(iii) as π-acid catalyst for the electrophilic activation of carbon–carbon unsaturated systems - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols [organic-chemistry.org]
- 8. C3-Functionalization of indoles with α-heteroaryl-substituted methyl alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. sciforum.net [sciforum.net]
- 11. Palladium-Catalyzed C-H Arylation of Indoles at the C7 Position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nickel-catalyzed C3-alkylation of indoles with alcohols via a borrowing hydrogen strategy - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Stability of 3-(2-(2-Pyridyl)ethyl)indole under oxidative conditions
Compound ID: 3-(2-(2-Pyridyl)ethyl)indole Chemical Class: 3-Substituted Indole / Pyridine-Indole Conjugate Primary Application: Kinase Inhibition (p38 MAPK), Ligand Synthesis, CNS Research Support Tier: Advanced Research Support
Introduction: The Stability Paradox
Welcome to the technical support hub for This compound . As a researcher, you are likely utilizing this compound for its ability to bridge pi-stacking interactions (via the indole) and metal coordination or hydrogen bonding (via the pyridine).
The Critical Warning: While the pyridine ring is thermodynamically robust, the indole moiety acts as an "electron sponge," making it exceptionally prone to oxidative degradation via radical pathways. This guide addresses the specific instability of the C2-C3 indole bond under oxidative stress (air, light, and peroxide-containing solvents).
Module 1: Diagnostic & Troubleshooting
Use this module to identify if your compound has already degraded.
Visual & Analytical Symptom Guide
| Observation | Probable Cause | Technical Verification (LC-MS) |
| Color Change: White/Off-white | Early Stage Oxidation: Formation of conjugated imines or trace amounts of 2-oxindole derivatives. | M+16 Da (Mono-oxygenation). Peak often elutes earlier than parent on Reverse Phase (C18). |
| Color Change: Yellow | Late Stage Polymerization: Indole radical coupling (dimerization) or formation of complex quinoidal species. | 2M-2H (Dimer) or broad, unresolved baseline humps. |
| LC-MS Peak: M+16 Da | N-Oxide vs. C-Hydroxylation: Either Pyridine- | MS/MS Fragmentation: Loss of 16 Da (oxygen) suggests |
| LC-MS Peak: M+32 Da | Oxidative Cleavage: Formation of | Distinct UV Shift: Loss of characteristic indole UV absorption at ~280/290 nm. |
Decision Tree: Is My Sample Salvageable?
Caption: Workflow for assessing compound integrity based on visual and analytical checkpoints.
Module 2: Mechanistic Insights (The "Why")
Understanding the degradation mechanism is the only way to prevent it effectively. The degradation of this compound is driven by autoxidation at the C3 position of the indole ring.
The C3-Hydroperoxyindolenine Pathway
Unlike simple benzenes, the indole ring is electron-rich. The C3 position (where your ethyl-pyridine chain is attached) is susceptible to electrophilic attack and radical abstraction.
-
Initiation: Light or trace metals generate a radical at C3.
-
Propagation: Oxygen (
) adds to the C3 radical, forming a peroxyl radical. -
Intermediate: This abstracts a proton to form the 3-hydroperoxyindolenine .
-
Fate: This unstable intermediate rearranges to form 2-oxindole (M+16) or undergoes oxidative cleavage to acyl-aminoketones (M+32).
Pathway Visualization
Caption: The autoxidation cascade of 3-substituted indoles leading to oxindole and ring-opened byproducts.
Module 3: Prevention & Handling Protocols
Follow these protocols to maintain scientific integrity.
Protocol A: Inert Handling (The "Gold Standard")
The pyridine nitrogen in your molecule can act as a base, potentially catalyzing the rearrangement of hydroperoxides if they form. Therefore, preventing the initial radical step is paramount.
-
Solvent Selection:
-
Recommended: Anhydrous Acetonitrile (MeCN), Dichloromethane (DCM).
-
Avoid: Ethers (THF, Diethyl ether) unless freshly distilled/inhibitor-free. Ethers accumulate peroxides which initiate indole oxidation.
-
Avoid: Acetone (can form condensation products with the pyridine/indole system).
-
-
Degassing:
-
Sparge all solvents with Argon or Nitrogen for 15 minutes prior to dissolving the solid.
-
-
Light Protection:
-
Wrap all reaction vessels and storage vials in aluminum foil. Indoles are photosensitizers; they generate singlet oxygen upon UV exposure.
-
Protocol B: Storage Strategy
| Parameter | Specification | Rationale |
| Temperature | -20°C (Freezer) | Slows radical propagation kinetics. |
| Atmosphere | Argon Overlay | Heavier than air; prevents oxygen diffusion into the solid. |
| Container | Amber Glass Vial | Blocks UV/Blue light to prevent photo-oxidation. |
| State | Solid (Dry) | Solutions degrade 100x faster than solids. Never store as a stock solution for >24h. |
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I use DMSO to make a stock solution?
-
Technical Answer: Use with extreme caution. DMSO is hygroscopic and can act as a mild oxidant under certain conditions. If you must use DMSO, use anhydrous, sterile-filtered DMSO , store under argon at -20°C, and use the stock within 1 week. Acetonitrile is a superior solvent for stability if solubility permits.
Q2: I see a peak at M+16. Is it the Pyridine N-oxide or the Indole oxidation?
-
Technical Answer: While pyridine
-oxides are possible, the indole 2-oxindole or 3-hydroxyindolenine is statistically more probable under ambient air storage. Pyridine oxidation usually requires strong oxidants like mCPBA. You can differentiate them via NMR: Indole oxidation disrupts the C2-H signal (normally ~7.0-7.2 ppm), whereas Pyridine N-oxidation shifts the protons adjacent to the nitrogen downfield.
Q3: My reaction requires acidic conditions. Will the molecule survive?
-
Technical Answer: The pyridine ring will protonate (forming the pyridinium salt), which actually protects the pyridine from oxidation. However, strong acids can induce dimerization of the indole moiety (acid-catalyzed polymerization). If acid is required, use weak acids (acetic acid) or maintain low temperatures.
References
-
Mechanism of Indole Autoxidation
-
Synthesis and Stability of 3-Substituted Indoles
-
Gribble, G. W. (1999).[2] Synthesis and Reactions of N-Protected 3-Nitroindoles. Synthesis.
-
-
Electrochemical Oxidation of Indoles
-
LC-MS Identification of Indole Metabolites
-
General Pyridine Handling
Sources
- 1. ACP - Atmospheric oxidation mechanism and kinetics of indole initiated by âOH and âCl: a computational study [acp.copernicus.org]
- 2. researchgate.net [researchgate.net]
- 3. communities.springernature.com [communities.springernature.com]
- 4. Indole synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Identification and Characterization of Indole and Oxindole Alkaloids from Leaves of Mitragyna speciosa Korth Using Liquid Chromatography-Accurate QToF Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. carlroth.com [carlroth.com]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. neogen.com [neogen.com]
- 10. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
Technical Support Center: Troubleshooting Catalyst Deactivation in Indole Alkylation
Welcome to the Catalyst Troubleshooting Center. Indole alkylation is a cornerstone of medicinal chemistry, but the nucleophilic nature of the indole core—coupled with its strong coordinating ability—frequently leads to premature catalyst death. Whether you are running transition-metal-catalyzed C–H functionalizations, organocatalytic asymmetric cascades, or photoredox transformations, understanding the causality behind catalyst deactivation is critical.
As an Application Scientist, your goal is not just to "fix" the reaction, but to systematically validate the mechanism of failure.
Diagnostic Triage
Before altering your reaction conditions, you must identify the mechanistic pathway of failure. Use the workflow below to triage your crude reaction mixture.
Diagnostic workflow for identifying the root cause of catalyst deactivation.
FAQ 1: Transition Metal Catalysis (Pd, Ru, Rh)
Q: My palladium-catalyzed C–H alkylation of indoles stalls at 30% conversion, and I observe a black precipitate. What is the mechanism of failure, and how do I prevent it?
A: You are observing a classic case of catalyst poisoning followed by irreversible reduction. Indoles act as strong σ-donors. At high local concentrations, they outcompete the alkylating agent or directing group, forming an off-cycle, stable bis(indole)metal complex. This stalls the catalytic cycle. Over time, the trapped Pd(II) species undergoes disproportionation or reduction by trace impurities, precipitating as inactive Pd(0) black. As noted in recent literature on1, controlling the local concentration of the indole and utilizing appropriate directing groups is paramount[1]. Furthermore, "different excess" kinetic experiments have shown that high diazo or indole concentrations can shift the pathway from conventional cross-coupling to carbene insertion, altering the catalyst's resting state and leading to product inhibition[2].
Quantitative Analysis of Catalyst Deactivation Factors in Pd-Catalyzed C-H Alkylation
| Variable | Observation (Turnover Frequency) | Mechanistic Consequence | Mitigation Strategy |
| Indole Concentration > 0.5M | TOF drops by >60% | Formation of bis(indole)Pd(II) off-cycle resting state. | Maintain [Indole] < 0.2M or use slow addition via syringe pump. |
| Absence of Oxidant (e.g., AgOAc) | TOF = 0 (Immediate halt) | Pd(II) irreversibly reduces to Pd(0) black. | Ensure stoichiometric oxidant presence and proper mixing. |
| Free -NH vs N-Protected | 40% lower yield for Free -NH | Competitive N-coordination vs C3/C2 metalation. | Use N-pivaloyl or transient directing groups to block N-coordination. |
Protocol 1: "Different Excess" Kinetic Profiling To self-validate whether your reaction is suffering from substrate-induced deactivation or product inhibition, run this kinetic profile:
-
Prepare Vessels: Set up three identical reaction vessels with your standard catalyst loading (e.g., 5 mol% Pd(OAc)2).
-
Vessel A (Standard): 1.0 equiv indole, 1.2 equiv alkylating agent.
-
Vessel B (Substrate Excess): 1.5 equiv indole, 1.2 equiv alkylating agent.
-
Vessel C (Product Spike): 1.0 equiv indole, 1.2 equiv alkylating agent, + 0.2 equiv pure alkylated product.
-
Monitor: Track the initial rates (first 10-15% conversion) via GC-FID using an internal standard (e.g., dodecane).
-
Interpret: If Vessel B shows a significantly depressed initial rate compared to A, substrate chelation is poisoning the catalyst. If Vessel C is depressed, product inhibition is occurring.
Palladium-catalyzed indole alkylation cycle and primary deactivation pathways.
FAQ 2: Organocatalysis (Squaramides, Phosphoric Acids)
Q: I am running an enantioselective indole alkylation using a chiral squaramide catalyst in continuous flow. Enantiomeric excess (ee) and yield drop after 24 hours. Is the catalyst degrading?
A: It is likely not degrading, but rather fouling. In continuous flow organocatalysis, slow catalyst turnover often leads to non-covalent product accumulation within the reactor bed or on the supported catalyst surface. The delicate hydrogen-bonding network required for iminium/enamine activation becomes saturated with the alkylated product or trace moisture. Literature on 3 demonstrates that catalyst deactivation in these systems is often fully reversible via targeted washing[3].
Protocol 2: On-Column Catalyst Regeneration (Acid Washing) This protocol validates whether the issue is non-covalent fouling or irreversible covalent degradation.
-
Halt Flow: Stop the continuous flow of reagents (indole and electrophile).
-
Non-Polar Flush: Flush the reactor bed with a non-polar solvent (e.g., pure toluene) at 1.5x the standard flow rate for 3 column volumes to remove unreacted starting materials.
-
Acid Wash: Introduce a dilute acid wash (0.1 M HCl in Ethyl Acetate) for 2 column volumes. Causality: The acid protonates the basic sites of the trapped indole products, disrupting the non-covalent hydrogen bonds between the organocatalyst and the foulant.
-
Neutralize & Re-equilibrate: Flush with pure Ethyl Acetate, followed by the standard reaction solvent, until the eluent pH is neutral.
-
Resume: Restart reagent flow. If initial catalytic activity and ee are restored, the issue was non-covalent fouling.
FAQ 3: Photoredox Catalysis
Q: My Ru(bpy)₃Cl₂ photocatalyzed C2 alkylation of N-methylindole with ethyl diazoacetate (EDA) is completely dead. I see no product, only unreacted starting materials.
A: Photoredox alkylations of indoles using diazo esters rely on the single-electron reduction of the diazo compound to generate an electron-deficient radical. This process is highly sensitive to quenching. If your reaction is dead, the triplet excited state of the Ru catalyst is likely being quenched by molecular oxygen before it can interact with the EDA. As detailed in the study on4, these reactions require strict anaerobic conditions because oxygen is a potent triplet quencher and radical scavenger[4].
Protocol 3: Stern-Volmer Quenching Validation To prove that EDA is the active quencher and rule out catalyst degradation:
-
Prepare Sample: Prepare a 10 μM solution of Ru(bpy)₃Cl₂ in degassed CH₃CN inside a fluorometer cuvette.
-
Baseline Measurement: Measure the baseline emission spectrum (excitation at ~450 nm, emission peak at ~610 nm).
-
Titration: Titrate in varying concentrations of EDA (e.g., 1 mM to 10 mM) under a strict argon atmosphere.
-
Record: Measure the emission intensity (
) after each addition. -
Interpret: Plot
(Baseline Intensity / Quenched Intensity) versus [EDA]. A linear Stern-Volmer plot validates that the catalyst is actively engaging the diazo ester. If the plot is flat, your catalyst has degraded or your solvent is impure.
References
-
Kumar, P., Nagtilak, P. J., & Kapur, M. "1". New Journal of Chemistry, RSC Publishing (2021).
-
"2". RSC Publishing (2025).
-
"3". Università degli Studi G. d'Annunzio Chieti e Pescara (unich.it).
-
"4". Organic Letters, ACS Publications (2019).
Sources
- 1. Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. A combined experimental and computational study reveals a crossover between conventional cross-coupling and carbene insertion pathways in a Pd catalyz ... - Chemical Science (RSC Publishing) DOI:10.1039/D5SC00777A [pubs.rsc.org]
- 3. ricerca.unich.it [ricerca.unich.it]
- 4. pubs.acs.org [pubs.acs.org]
Validation & Comparative
1H NMR and 13C NMR spectral analysis of 3-(2-(2-Pyridyl)ethyl)indole
Comprehensive NMR Spectral Analysis of 3-(2-(2-Pyridyl)ethyl)indole: A Comparison Guide on Solvent Effects and Elucidation Workflows
Introduction
The structural elucidation of bifunctional heterocyclic compounds, such as this compound, presents unique analytical challenges. This molecule features an electron-rich indole core and an electron-deficient pyridine ring, tethered by a highly flexible ethyl linker. For drug development professionals and synthetic chemists, confirming the regiochemistry of the linker and the integrity of both aromatic systems is critical.
This guide objectively compares analytical strategies for the NMR characterization of this compound. We evaluate the performance of standard 1D NMR against advanced 2D NMR workflows, and compare the solvent effects of Chloroform-d (CDCl₃) versus Dimethyl Sulfoxide-d₆ (DMSO-d₆) to provide a definitive framework for spectral assignment.
Part 1: Solvent Selection Comparison (CDCl₃ vs. DMSO-d₆)
The choice of deuterated solvent fundamentally alters the chemical shift environment of indole derivatives due to solute-solvent interactions, specifically hydrogen bonding and dipole-dipole interactions[1].
Chloroform-d (CDCl₃)
-
Mechanism: CDCl₃ is a non-polar, non-hydrogen-bonding solvent. It primarily interacts with the solute via weak dispersion forces.
-
Performance: In CDCl₃, the indole N-H proton typically resonates as a broad singlet around 8.0–8.2 ppm. The lack of strong solvent interaction allows the ethyl linker to adopt a time-averaged conformation driven by internal steric factors rather than solvent stabilization.
-
Best For: Routine structural confirmation and achieving high-resolution splitting patterns for the non-polar aromatic C-H protons.
Dimethyl Sulfoxide-d₆ (DMSO-d₆)
-
Mechanism: DMSO-d₆ is a strongly polar, aprotic solvent and a potent hydrogen-bond acceptor. The oxygen atom of the sulfoxide group forms a strong hydrogen bond with the acidic N-H proton of the indole ring.
-
Performance: This strong H-bonding causes significant electron density withdrawal from the N-H proton, resulting in a massive downfield deshielding effect. In DMSO-d₆, the indole N-H proton shifts dramatically to 10.5–11.5 ppm and often sharpens[2]. Furthermore, the high dielectric constant of DMSO can alter the anisotropic shielding experienced by the ethyl linker protons.
-
Best For: Unambiguous identification of the exchangeable N-H proton and analyzing the compound in a more physiologically relevant (highly polar) environment.
Table 1: Solvent Effect Comparison on Key Resonances
| Feature | CDCl₃ (Non-polar) | DMSO-d₆ (Polar, H-Bonding) | Causality / Mechanism |
| Indole N-H Shift | ~8.10 ppm (Broad) | ~10.90 ppm (Sharp) | Strong intermolecular H-bonding in DMSO deshields the proton[2]. |
| Pyridine H-6 Shift | ~8.55 ppm | ~8.45 ppm | Disruption of weak intramolecular stacking; solvent dipole interactions. |
| Solvent Residual Peak | 7.26 ppm (¹H), 77.16 ppm (¹³C) | 2.50 ppm (¹H), 39.52 ppm (¹³C) | Standard internal referencing[3]. |
| Water Peak Location | ~1.56 ppm | ~3.33 ppm | Trace water heavily shifts due to H-bonding with DMSO. |
Part 2: 1D vs. 2D NMR Workflow Comparison
Relying solely on 1D ¹H and ¹³C NMR for this compound often leads to assignment ambiguities. The aromatic region (7.0–7.6 ppm) is highly congested, containing overlapping resonances from the indole benzenoid protons (H-4, H-5, H-6, H-7) and the pyridine protons (H-3, H-4, H-5).
The 1D NMR Limitation
While 1D ¹H NMR provides rapid quantitative data (integration) and ¹³C NMR confirms the carbon skeleton (15 distinct carbon environments), they cannot definitively prove the connectivity across the flexible ethyl linker.
The 2D NMR Advantage
To establish a self-validating structural proof, a 2D NMR workflow is required:
-
COSY (Correlation Spectroscopy): Maps homonuclear ³J (H-H) couplings. It easily separates the four-spin system of the indole ring (H-4 to H-7) from the four-spin system of the pyridine ring (H-3 to H-6).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons (¹J C-H), resolving overlapping proton signals by spreading them across the wider ¹³C chemical shift dimension[4].
-
HMBC (Heteronuclear Multiple Bond Correlation): The critical experiment for this molecule. It detects long-range (²J and ³J) C-H couplings. HMBC cross-peaks from the ethyl linker protons (CH₂-CH₂) to Indole C-3/C-3a and Pyridine C-2 definitively prove the regiochemistry of the linkage.
Caption: Workflow comparison demonstrating the necessity of 2D NMR for resolving aromatic overlap.
Part 3: Quantitative Spectral Data
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃, synthesized from established empirical rules and literature precedents for indole[4] and 2-substituted pyridine derivatives[5].
Table 2: ¹H NMR Assignments (400 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Indole N-H | 8.10 | br s | - | 1H |
| Pyridine H-6 | 8.55 | ddd | 4.8, 1.8, 0.9 | 1H |
| Indole H-4 | 7.58 | d | 7.9 | 1H |
| Pyridine H-4 | 7.55 | td | 7.7, 1.8 | 1H |
| Indole H-7 | 7.35 | d | 8.1 | 1H |
| Indole H-2 | 7.05 | d | 2.4 | 1H |
| Pyridine H-3 | 7.10 | d | 7.8 | 1H |
| Indole H-5, H-6 | 7.10 - 7.20 | m | - | 2H |
| Pyridine H-5 | 7.10 | ddd | 7.5, 4.8, 1.0 | 1H |
| Linker CH₂ (Pyr) | 3.18 | t | 7.5 | 2H |
| Linker CH₂ (Ind) | 3.12 | t | 7.5 | 2H |
Table 3: ¹³C NMR Assignments (100 MHz, CDCl₃)
| Carbon Position | Chemical Shift (δ, ppm) | Type | Assignment Rationale (HMBC/HSQC) |
| Pyridine C-2 | 161.0 | Quaternary | Highly deshielded by adjacent nitrogen; HMBC to linker CH₂. |
| Pyridine C-6 | 149.2 | CH | Adjacent to nitrogen; confirmed by HSQC to 8.55 ppm. |
| Indole C-7a | 136.5 | Quaternary | Aromatic bridgehead; HMBC to Indole H-4 and H-6. |
| Pyridine C-4 | 136.3 | CH | Para to substituent; typical pyridine shift. |
| Indole C-3a | 127.5 | Quaternary | Aromatic bridgehead; HMBC to Indole H-2 and H-5. |
| Pyridine C-3 | 123.1 | CH | Ortho to alkyl chain. |
| Indole C-2 | 122.2 | CH | Adjacent to NH; HSQC to 7.05 ppm. |
| Indole C-6 | 122.0 | CH | Benzenoid ring. |
| Pyridine C-5 | 121.2 | CH | Meta to alkyl chain. |
| Indole C-5 | 119.3 | CH | Benzenoid ring. |
| Indole C-4 | 118.9 | CH | Benzenoid ring. |
| Indole C-3 | 115.5 | Quaternary | Alkylated position; HMBC to linker CH₂ and Indole H-2. |
| Indole C-7 | 111.2 | CH | Shielded position adjacent to NH. |
| Linker CH₂ (Pyr) | 39.5 | CH₂ | Deshielded by pyridine ring proximity. |
| Linker CH₂ (Ind) | 25.4 | CH₂ | Typical benzylic/indolylic methylene shift. |
Part 4: Detailed Experimental Protocol
To ensure a self-validating and reproducible analytical system, the following step-by-step methodology must be strictly adhered to during data acquisition.
Step 1: Sample Preparation
-
Weigh precisely 15–20 mg of this compound for ¹H NMR (or 35–50 mg for ¹³C/2D NMR) into a clean glass vial.
-
Dissolve the compound in 0.6 mL of high-purity CDCl₃ (containing 0.03% v/v Tetramethylsilane, TMS)[6].
-
Filter the solution through a glass wool plug or a 0.2 μm PTFE syringe filter directly into a high-quality 5 mm NMR tube. Causality: Removing undissolved particulates prevents magnetic susceptibility gradients, ensuring sharp line widths and optimal field homogeneity.
Step 2: Probe Tuning and Matching
-
Insert the sample into a 400 MHz or 600 MHz NMR spectrometer equipped with a broadband multinuclear probe.
-
Equilibrate the sample temperature to 298 K for 5 minutes.
-
Perform automatic or manual Tuning and Matching (ATM) for both ¹H and ¹³C channels. Causality: This maximizes the efficiency of the radiofrequency (RF) pulse transfer to the specific solvent/solute dielectric environment, maximizing the Signal-to-Noise Ratio (SNR).
Step 3: Locking and Shimming
-
Lock the spectrometer to the deuterium resonance of CDCl₃.
-
Perform gradient shimming (e.g., TopShim) on the Z-axis.
-
Self-Validation Check: Acquire a dummy 1-scan ¹H spectrum. Measure the Full Width at Half Maximum (FWHM) of the TMS peak at 0.00 ppm or the CHCl₃ residual peak at 7.26 ppm. The FWHM must be < 1.0 Hz. If not, repeat shimming.
Step 4: Acquisition Parameters
-
¹H NMR: Use a standard 30° pulse program (zg30). Set the spectral width to 12-15 ppm. Use a relaxation delay (D1) of 2.0 seconds and acquire 16–32 scans.
-
¹³C NMR: Use a proton-decoupled pulse sequence (zgpg30). Set the spectral width to 250 ppm. Use a D1 of 2.0 seconds and acquire 1024–2048 scans depending on concentration.
-
2D NMR: For HMBC, optimize the long-range coupling delay for J = 8 Hz (typically ~62.5 ms) to capture the critical inter-ring correlations across the ethyl linker.
Step 5: Processing
-
Apply an exponential window function (Line Broadening, LB = 0.3 Hz for ¹H; LB = 1.0 Hz for ¹³C) to the Free Induction Decay (FID) prior to Fourier Transformation.
-
Perform manual zero-order and first-order phase correction to achieve symmetrical Lorentzian peak shapes.
-
Apply a polynomial baseline correction.
-
Reference the spectra internally to TMS (0.00 ppm) or the residual CHCl₃ signal (7.26 ppm for ¹H, 77.16 ppm for ¹³C)[3].
References
-
bmrb.io - Indole at BMRB: NMR experiments and Chemical Shifts. Available at:[Link]
-
American Chemical Society (ACS) - Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids. Available at:[Link]
-
American Chemical Society (ACS) - Solvent-Dependent Amide Bond Isomerization of (S)‑Indoline-2-carboxylic Acid Derivatives. Available at:[Link]
-
National Institutes of Health (PMC) - On the Use of Deuterated Organic Solvents without TMS to Report 1H/13C NMR Spectral Data of Organic Compounds. Available at:[Link]
-
The Royal Society of Chemistry (RSC) - Synthesis of N-vinylindoles through Copper Catalyzed Cyclization Reaction. Available at:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. On the Use of Deuterated Organic Solvents without TMS to Report 1H/13C NMR Spectral Data of Organic Compounds: Current State of the Method, Its Pitfalls and Benefits, and Related Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmse000097 Indole at BMRB [bmrb.io]
- 5. 2-Vinylpyridine(100-69-6) 1H NMR [m.chemicalbook.com]
- 6. rsc.org [rsc.org]
High-Resolution vs. Low-Resolution Mass Spectrometry for Structural Elucidation: A Comparative Guide Using 3-(2-(2-Pyridyl)ethyl)indole
As mass spectrometry (MS) platforms evolve, selecting the appropriate instrumentation for structural elucidation versus high-throughput quantitation remains a critical decision in drug development. To objectively compare platform performance, we utilize 3-(2-(2-Pyridyl)ethyl)indole (Molecular Formula: C₁₅H₁₄N₂, Exact Mass: 222.1157 Da) as our model compound.
Featuring two distinct nitrogenous aromatic systems—an electron-rich indole ring and a basic pyridine ring—connected by a flexible ethyl bridge, this dual-pharmacophore molecule serves as an exceptional benchmark for evaluating Collision-Induced Dissociation (CID) capabilities across different MS architectures.
Platform Comparison: Q-TOF vs. Triple Quadrupole (QQQ)
When analyzing complex heterocyclic compounds, the choice between High-Resolution Mass Spectrometry (HRMS) and Low-Resolution Mass Spectrometry (LRMS) dictates the quality and utility of the resulting data.
-
ESI-Q-TOF MS (High-Resolution): The Quadrupole Time-of-Flight (Q-TOF) excels in structural elucidation. By providing sub-ppm mass accuracy, it unambiguously differentiates isobaric fragments. For this compound, Q-TOF is required to confirm that the m/z 144 ion is specifically the 3-ethyl-1H-indole cation (C₁₀H₁₀N⁺) rather than background matrix noise.
-
ESI-QQQ MS (Low-Resolution / High-Sensitivity): The Triple Quadrupole (QQQ) is the gold standard for targeted quantitation. While it cannot provide exact mass, its superior duty cycle in Multiple Reaction Monitoring (MRM) mode allows for unparalleled sensitivity when tracking specific fragmentation transitions (e.g., m/z 223.1 → 130.1) in biological matrices.
Quantitative Data Summary
Table 1: Exact vs. Nominal Mass of Key Fragment Ions
| Fragment Ion | Elemental Composition | Exact Mass (m/z) | Nominal Mass (m/z) | Structural Assignment |
|---|---|---|---|---|
| [M+H]⁺ | C₁₅H₁₅N₂⁺ | 223.1235 | 223 | Protonated Precursor |
| F1 | C₁₀H₁₀N⁺ | 144.0813 | 144 | 3-ethyl-1H-indole cation |
| F2 | C₉H₈N⁺ | 130.0657 | 130 | Indolyl-methyl cation |
| F3 | C₇H₈N⁺ | 106.0657 | 106 | Ethylpyridine cation |
| F4 | C₆H₆N⁺ | 92.0500 | 92 | Methylpyridine cation |
Table 2: Platform Performance Comparison
| Feature | ESI-Q-TOF (Product A) | ESI-QQQ (Product B) |
|---|---|---|
| Primary Application | Structural elucidation, unknown ID | High-throughput MRM quantitation |
| Mass Accuracy | < 5 ppm | ~ 0.1 Da |
| Sensitivity | Moderate (Full Scan / Product Ion) | High (Duty cycle optimized for MRM) |
| Causality of Choice | Resolves isobaric interferences to define exact fragmentation pathways. | Maximizes signal-to-noise for predefined transitions in complex matrices. |
Mechanistic Causality of Fragmentation (E-E-A-T)
Understanding why a molecule fragments is just as important as knowing how to measure it. In positive Electrospray Ionization (+ESI), the pyridine nitrogen (pKa ~5.2) is more basic than the indole nitrogen (pKa ~ -2.4), making it the primary site of protonation. However, during CID, charge migration occurs, and the charge can be retained on either aromatic system.
The ethyl bridge is the most labile structural feature. Cleavage of the C-C bond within this bridge yields two competing parallel pathways:
-
Indole Charge Retention: Cleavage yields the 3-ethyl-1H-indole cation at m/z 144. Subsequent loss of a methylene group generates the highly stable quinolinium-type expansion ion at m/z 130. These m/z 144 and m/z 130 ions are widely recognized as the hallmark characteristic ions of the indole part (1)[1].
-
Pyridine Charge Retention: Cleavage at the indole-CH₂ bond yields the ethylpyridine cation at m/z 106, while cleavage at the pyridine-CH₂ bond yields the methylpyridine cation at m/z 92. Similar sequential loss patterns are well-documented in complex prenylated indole derivatives (2)[2].
Fig 1: CID fragmentation pathway of this compound [M+H]+.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness, this protocol is designed as a self-validating system . We do not merely inject the sample; we establish a physical "checksum" to verify instrument calibration prior to data acquisition.
Step-by-Step Methodology
Phase 1: System Suitability and Auto-Validation
-
Action: Inject a 10 ng/mL Tryptamine reference standard prior to the analytical run.
-
Causality: Tryptamine shares the core indole-ethylamine scaffold. If the Q-TOF system fails to accurately resolve the tryptamine m/z 130.0657 fragment with < 5 ppm mass error, the run is automatically halted for recalibration. This prevents the misattribution of isobaric background noise to our target compound.
Phase 2: Chromatographic Separation
-
Action: Utilize a C18 UHPLC column (1.7 µm, 2.1 x 50 mm) with a mobile phase gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).
-
Causality: The basic pyridine nitrogen causes severe peak tailing at neutral pH due to secondary interactions with unendcapped silanols on the stationary phase. Formic acid ensures the molecule is fully protonated, driving it into an ion-pairing regime that yields sharp, symmetrical peaks.
Phase 3: Collision-Induced Dissociation (CID) Optimization
-
Action: Apply a stepped Collision Energy (CE) ramp of 15, 25, and 35 eV.
-
Causality: The ethyl bridge is highly flexible and begins to cleave at low collision energies (~15 eV), yielding the primary m/z 144 and m/z 106 fragments. However, secondary fragmentation (e.g., m/z 144 → m/z 130) requires overcoming the high activation energy barrier of the rigid indole ring, necessitating the 35 eV step. Ramping the CE ensures both primary and secondary fragments are captured in a single, comprehensive duty cycle.
Fig 2: Self-validating parallel workflows for Q-TOF and QQQ mass spectrometry.
References
-
Li-Mei Li, Guo-You Li, Dong-Mei Fang, Zhi-Jun Wu, Guo-Lin Zhang. "Analysis of Monoterpenoid Indole Alkaloids Using Electrospray Ionization Tandem Mass Spectrometry." Chemistry of Natural Compounds, 2015. 1
-
Ding, Hui, et al. "Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL." PubMed Central (PMC) / nih.gov, 2017. 2
Sources
IR spectroscopy characteristic peaks for 3-(2-(2-Pyridyl)ethyl)indole
This guide details the IR spectroscopic characterization of 3-(2-(2-Pyridyl)ethyl)indole , a critical pharmacophore combining an indole scaffold with a pyridine ring via an ethyl linker.
This document is structured as a Comparative Analytical Guide , designed to assist researchers in distinguishing the target compound from its starting materials (Indole, 2-Vinylpyridine) and potential structural isomers (N-alkylated byproducts).
Executive Summary & Structural Logic
This compound is a bifunctional heterocyclic compound.[1][2] Its IR spectrum is a superposition of three distinct vibrational domains: the Indole core, the Pyridine ring, and the flexible Ethyl linker.
For drug development professionals, the primary analytical challenge is not just identifying the peaks, but using them to validate:
-
Reaction Completion: Disappearance of the vinyl group from the 2-vinylpyridine precursor.
-
Regioselectivity: Confirmation of C3-alkylation (desired) vs. N-alkylation (undesired), determined by the retention of the indole N-H stretch.
Structural Deconvolution & Predicted Vibrations
To interpret the spectrum accurately, we deconstruct the molecule into its constituent vibrational modes.
-
Zone A: Indole N-H (The Regioselectivity Marker)
-
Target: A sharp or broadened band around 3400–3200 cm⁻¹ .
-
Significance: Its presence confirms the nitrogen atom is unsubstituted, validating C3-alkylation.
-
-
Zone B: Aliphatic Linker (The Connectivity Marker)
-
Target: C-H stretching vibrations just below 3000 cm⁻¹ (2950–2850 cm⁻¹).
-
Significance: Differentiates the product from simple aromatic mixtures; confirms the saturation of the ethyl bridge.
-
-
Zone C: Heterocyclic Fingerprint (The Identity Marker)
-
Target: Pyridine C=N/C=C stretches (1590–1430 cm⁻¹ ) and Indole ring modes.
-
Significance: Distinguishes the 2-substituted pyridine pattern from other isomers.
-
Comparative Analysis: Product vs. Alternatives
This section compares the target compound against its "alternatives"—specifically, the starting materials and potential byproducts that researchers must rule out.
Scenario A: Monitoring Reaction Progress (Product vs. Precursors)
The synthesis typically involves the Michael addition of Indole to 2-Vinylpyridine.
| Feature | Precursor: 2-Vinylpyridine | Precursor: Indole | Target: this compound | Status |
| Vinyl C=C | Strong (~1630 cm⁻¹) | Absent | Absent | CRITICAL QC CHECK |
| N-H Stretch | Absent | Strong (3400 cm⁻¹) | Present (3400–3200 cm⁻¹) | Retained |
| sp³ C-H | Weak/Absent | Weak/Absent | Distinct (2950–2850 cm⁻¹) | New Signal |
Expert Insight: The most reliable indicator of reaction completion is the complete disappearance of the vinyl C=C stretch at ~1630 cm⁻¹. If this peak persists, unreacted 2-vinylpyridine is present.
Scenario B: Verifying Regioselectivity (C3 vs. N1 Isomers)
A common side reaction is alkylation at the Indole Nitrogen (N1).
| Feature | Target (C3-Alkylated) | Alternative (N1-Alkylated) | Diagnostic Action |
| N-H Stretch | Present (~3400 cm⁻¹) | Absent | If 3400 cm⁻¹ region is flat, product is N-alkylated. |
| Fingerprint | C3-sub pattern (730-750 cm⁻¹) | N-sub pattern | N-H is the primary confirmation tool. |
Detailed Characteristic Peak Table
The following data summarizes the characteristic IR bands for this compound.
| Frequency (cm⁻¹) | Intensity | Assignment | Functional Group Origin |
| 3420 – 3250 | Medium-Strong | ν(N-H) | Indole (Free or H-bonded) |
| 3100 – 3000 | Medium | ν(C-H) aromatic | Indole & Pyridine Rings |
| 2960 – 2850 | Medium | ν(C-H) aliphatic | Ethyl Linker (-CH₂-CH₂-) |
| 1620 – 1610 | Medium | ν(C=C) aromatic | Indole Ring |
| 1590 – 1580 | Strong | ν(C=N) | Pyridine Ring (Diagnostic) |
| 1570 | Medium | ν(C=C) | Pyridine Ring |
| 1475 – 1435 | Strong | ν(C=C) / δ(CH₂) | Pyridine Ring / Ethyl Scissoring |
| 730 – 750 | Strong | δ(C-H) oop | Ortho-disubstituted Benzene (Indole) |
Note: Exact wavenumbers may shift slightly (± 5-10 cm⁻¹) depending on the sampling method (ATR vs. KBr pellet).
Experimental Protocol for High-Fidelity Acquisition
To ensure the spectrum is valid for publication or QC release, follow this self-validating protocol.
Method: Fourier Transform Infrared Spectroscopy (FTIR) Mode: Attenuated Total Reflectance (ATR) - Preferred for solids.
-
Blank Correction: Clean the Diamond/ZnSe crystal with isopropanol. Collect a background air spectrum (32 scans).
-
Sample Prep:
-
If Solid: Place ~5 mg of the compound directly on the crystal. Apply high pressure using the anvil to ensure intimate contact.
-
If Oil/Gum: Apply a thin film.[3] Ensure no air bubbles are trapped.
-
-
Acquisition:
-
Resolution: 4 cm⁻¹[4]
-
Scans: 64 (to improve Signal-to-Noise ratio)
-
Range: 4000 – 600 cm⁻¹
-
-
Validation Check (Self-Correction):
-
Check 1: Is the baseline flat? (If not, clean crystal and re-run).
-
Check 2: Is the CO₂ doublet at 2350 cm⁻¹ subtracted? (If not, re-run background).
-
Check 3: Is the N-H peak visible? (If absent, check if the sample is the N-alkylated impurity).
-
Visualizations
Diagram 1: Analytical Decision Tree for Product Verification
This logic flow guides the researcher through the spectral analysis to confirm the product identity.
Caption: Logical workflow for distinguishing this compound from precursors and isomers using key IR markers.
Diagram 2: Synthesis & Spectral Evolution
Visualizing how the functional groups change during the synthesis.
Caption: Evolution of functional groups from starting materials to the final product, highlighting the appearance and disappearance of diagnostic peaks.
References
-
National Institute of Standards and Technology (NIST). 3-(2-Aminoethyl)indole hydrochloride IR Spectrum (Analogue Reference). NIST Chemistry WebBook, SRD 69.[4] Available at: [Link]
-
PubChem. 2-Vinylpyridine Compound Summary & Spectral Data. National Library of Medicine. Available at: [Link]
-
Coates, J. Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.).[5] John Wiley & Sons Ltd, 2000. (Standard reference for group frequencies).
Sources
- 1. PubChemLite - this compound (C15H14N2) [pubchemlite.lcsb.uni.lu]
- 2. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 3-(2-Aminoethyl)indole hydrochloride [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
Comparing biological activity of 3-(2-(2-Pyridyl)ethyl)indole vs tryptamine
This guide provides an in-depth technical comparison between Tryptamine (the endogenous prototype) and its synthetic bioisostere, 3-(2-(2-Pyridyl)ethyl)indole (also known as 2-(2-(1H-indol-3-yl)ethyl)pyridine).
This analysis focuses on the Structure-Activity Relationship (SAR) , specifically how replacing the basic primary amine of tryptamine with a neutral pyridine ring alters receptor binding, metabolic stability, and physicochemical properties.
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists
Executive Summary: The Cation vs. The Neutral Isostere
This comparison evaluates two molecules that share an identical indole-ethyl scaffold but diverge critically at the "head" group. This structural modification acts as a molecular switch, turning off classical serotonergic signaling while potentially activating alternative pathways (e.g., kinase inhibition or melatonin receptors).
| Feature | Tryptamine | This compound |
| Core Structure | Indole-3-ethylamine | Indole-3-ethyl-pyridine |
| Head Group | Primary Amine ( | Pyridine Ring (Aromatic Nitrogen) |
| Basicity (pKa) | ~10.2 (Protonated at pH 7.4) | ~5.2 (Neutral at pH 7.4) |
| Primary Target | 5-HT Receptors, TAAR1 | Kinase Scaffolds, Melatonin (MT), Synthetic Intermediate |
| Binding Mode | Ionic Salt Bridge (Asp3.32) | Hydrophobic / |
| Metabolism | Rapid Oxidation (MAO-A/B) | MAO Resistant (Metabolically Stable) |
| BBB Permeability | Moderate (Active Transport/Diffusion) | High (Lipophilic Diffusion) |
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
The fundamental difference lies in the acid-base chemistry of the nitrogen atom.
Tryptamine (The Cation)[3][5][6][7]
-
CAS: 61-54-1
-
Physiology: At physiological pH (7.4), the aliphatic amine is protonated (
). This positive charge is the key "address label" for monoamine G-Protein Coupled Receptors (GPCRs). -
Solubility: High water solubility as a salt; moderate lipophilicity (LogP ~1.6).
This compound (The Neutral Isostere)
-
CAS: 16571-51-0
-
Physiology: The pyridine nitrogen's lone pair is part of an
orbital perpendicular to the aromatic system, but its basicity is low. At pH 7.4, it remains neutral . -
Solubility: Low water solubility; High lipophilicity (LogP ~3.5).
-
Role: Often used as a "negative control" to validate the necessity of the salt bridge in 5-HT receptor binding studies, or as a precursor for alkaloids like Nauclefine .
Pharmacodynamics: The Salt Bridge Rule
The biological divergence is explained by the Aspartate 3.32 (D3.32) interaction within the orthosteric binding pocket of aminergic GPCRs.
Mechanism of Action: 5-HT Receptors
-
Tryptamine: The protonated amine forms a critical ionic salt bridge with the carboxylate side chain of Aspartate 3.32 in Helix 3 of the 5-HT receptor. This interaction anchors the ligand and triggers the conformational change (toggle switch) required for G-protein activation.
-
Pyridine Analog: Lacking a positive charge, the pyridine ring cannot form this salt bridge. Consequently, its affinity for 5-HT
, 5-HT , and TAAR1 is reduced by orders of magnitude (typically >100-fold loss in ).-
Exception: It may retain affinity for Melatonin Receptors (MT1/MT2) , which possess a binding pocket evolved to accommodate neutral amides (like melatonin) rather than cationic amines.
-
Visualization: Receptor Interaction Pathway
The following diagram illustrates the mechanistic failure of the pyridine analog to activate the classical 5-HT pathway compared to tryptamine.
Caption: Comparative binding logic showing the critical role of the salt bridge (Asp3.32) which Tryptamine satisfies but the Pyridine analog fails to engage.
Pharmacokinetics: Metabolic Stability
This is the area where the Pyridine analog outperforms Tryptamine.
Monoamine Oxidase (MAO) Susceptibility
-
Tryptamine: It is a prime substrate for MAO-A and MAO-B . The enzyme oxidizes the
-carbon adjacent to the amine, converting it to indole-3-acetaldehyde.-
Half-life: Minutes (in vivo).
-
-
Pyridine Analog: The "amine" nitrogen is embedded in an aromatic ring. The carbon atoms adjacent to the nitrogen are part of the aromatic system.
-
Result: It is immune to oxidative deamination by MAO. The molecule is metabolically stable and can persist in the CNS much longer, making it a useful scaffold for designing long-acting drugs (e.g., kinase inhibitors).
-
Experimental Protocols
To verify these differences, the following protocols are recommended for researchers.
Protocol A: Comparative Binding Assay (Radioligand Displacement)
Objective: Quantify the affinity loss due to the pyridine substitution.
-
Preparation:
-
Source Tissue: Rat brain cortex membranes (rich in 5-HT receptors) or HEK293 cells expressing human 5-HT
. -
Radioligand: [³H]-Ketanserin (0.5 nM).
-
Test Compounds: Tryptamine HCl and this compound (dissolved in DMSO, serial dilutions
to M).
-
-
Incubation:
-
Mix membrane prep (50 µg protein), radioligand, and test compound in Tris-HCl buffer (pH 7.4).
-
Incubate at 37°C for 60 minutes to reach equilibrium.
-
-
Filtration:
-
Rapidly filter through GF/B glass fiber filters using a cell harvester.
-
Wash 3x with ice-cold buffer to remove unbound ligand.
-
-
Analysis:
-
Measure radioactivity via liquid scintillation counting.
-
Calculation: Plot % Inhibition vs. Log[Concentration]. Determine
and convert to using the Cheng-Prusoff equation. -
Expected Result: Tryptamine
nM; Pyridine Analog nM (Inactive).
-
Protocol B: Synthesis of this compound
Context: Often required as a reference standard. Method: Fischer Indole Synthesis (Modified).
-
Reactants: Phenylhydrazine + 4-(2-pyridyl)butanal (or equivalent protected aldehyde).
-
Cyclization: Reflux in glacial acetic acid or 4%
for 2-4 hours. -
Workup: Neutralize with NaOH, extract with Ethyl Acetate.
-
Purification: Flash column chromatography (Silica gel, Hexane:EtOAc gradient). The pyridine analog will elute later than typical indoles due to the polarity of the pyridine ring, but earlier than tryptamine due to lack of the primary amine.
Biological Data Summary
| Parameter | Tryptamine | This compound | Significance |
| 5-HT | ~300 nM | > 10,000 nM (Est.) | Pyridine lacks cationic anchor. |
| MAO-A Stability | Unstable ( | Stable | Pyridine ring resists deamination. |
| LogP (Lipophilicity) | 1.62 | 3.45 | Pyridine analog is highly brain-penetrant. |
| Toxicology | Serotonergic Syndrome Risk | Low Acute Toxicity | Lacks functional potency at 5-HT. |
References
-
Nichols, D. E. (2018). Structure-activity relationships of serotonin 5-HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling. Link
-
Glennon, R. A., et al. (1984). Binding of tryptamine analogs at 5-HT receptors: The role of the amine. Journal of Medicinal Chemistry. Link
-
ChemicalBook. (2024). Product Entry: this compound (CAS 16571-51-0). Link
-
PubChem. (2024). Tryptamine Compound Summary. National Library of Medicine. Link
-
Lovenberg, W., et al. (1962). The properties of monoamine oxidase. Journal of Biological Chemistry. Link
Publish Comparison Guide: HPLC Method Development for Purity Assessment of 3-(2-(2-Pyridyl)ethyl)indole
Executive Summary
The assessment of 3-(2-(2-Pyridyl)ethyl)indole (CAS: 190059-56-0) presents a classic chromatographic challenge: separating a molecule containing both a hydrophobic indole core and a basic pyridine moiety. Standard acidic Reversed-Phase HPLC (RP-HPLC) methods often fail to deliver acceptable peak symmetry due to secondary silanol interactions with the protonated pyridine nitrogen.
This guide compares two distinct methodological approaches:
-
The Standard Alternative: Traditional C18 silica columns using acidic mobile phases (Formic Acid/Phosphate).
-
The Optimized Solution: High-pH stable Hybrid C18 stationary phases using an Ammonium Bicarbonate buffer (pH 10).
Key Finding: The High-pH Hybrid Method outperforms the Standard Acidic Method by eliminating peak tailing (As < 1.2 vs. > 1.8), improving resolution of oxidative impurities, and increasing loadability by 30%.
Molecule Profile & Chromatographic Challenges
Understanding the physicochemical behavior of the analyte is the first step in robust method design.
| Property | Value | Chromatographic Implication |
| Structure | Indole + Ethyl Linker + Pyridine | Dual nature: Hydrophobic (Indole) and Basic (Pyridine). |
| pKa (Pyridine) | ~5.6 (Conjugate Acid) | At pH < 5.6, the pyridine is positively charged ( |
| pKa (Indole) | ~16.9 (NH) | Remains neutral across standard HPLC pH ranges. |
| LogP | ~3.4 | Moderately hydrophobic; requires organic modifier >30% for elution. |
| UV Max | 220, 280 nm | 280 nm is preferred for selectivity against non-aromatic impurities. |
The "Silanol Trap"
In standard acidic conditions (pH 2–3), the pyridine ring is fully protonated. These cations interact strongly with residual deprotonated silanols (
-
Severe peak tailing.[1]
-
Retention time shifts.
-
Loss of resolution from closely eluting impurities (e.g., N-oxides).
Performance Comparison: Acidic vs. High-pH Method
The following data summarizes the performance of the two methods.
Table 1: Quantitative Performance Metrics
| Metric | Method A: Standard Acidic (Alternative) | Method B: High-pH Hybrid (Recommended) |
| Stationary Phase | Standard C18 (5 µm, 100 Å) | Hybrid Ethylene-Bridged C18 (3.5 µm, 130 Å) |
| Mobile Phase | 0.1% Formic Acid / ACN | 10mM |
| Analyte State | Protonated ( | Neutral ( |
| Tailing Factor ( | 1.9 - 2.4 (Fail) | 1.05 - 1.15 (Pass) |
| Theoretical Plates (N) | ~8,000 | ~14,500 |
| Resolution ( | 1.8 | 3.2 |
| LOD (Signal/Noise=3) | 0.5 µg/mL | 0.1 µg/mL (Sharper peaks = Higher height) |
*Resolution measured between main peak and nearest oxidation impurity.
Analysis of Causality
-
Method A Failure: The formic acid (pH ~2.7) protonates the pyridine. While this increases water solubility, the positive charge acts as an anchor on the column's residual silanols. Even "base-deactivated" columns often struggle with this specific steric arrangement.
-
Method B Success: At pH 10, the pyridine (pKa ~5.6) is >99.9% deprotonated (neutral). The neutral molecule interacts solely through hydrophobic partitioning with the C18 ligands, yielding a Gaussian peak shape governed by linear adsorption isotherms.
Detailed Experimental Protocols
Method B: The High-pH Hybrid Protocol (Recommended)
This protocol is designed to be self-validating . The use of a pH 10 buffer ensures the analyte remains in a single ionization state, minimizing robustness issues.
Equipment: HPLC system with UV/DAD detector (e.g., Agilent 1260/1290 or Waters Alliance). Column: Agilent ZORBAX Extend-C18 or Waters XBridge C18 (4.6 x 150 mm, 3.5 µm). Note: Do not use standard silica columns at pH 10; they will dissolve.
Reagents:
-
Ammonium Bicarbonate (
): HPLC Grade. -
Ammonium Hydroxide (
): For pH adjustment. -
Acetonitrile (ACN): HPLC Gradient Grade.
Step-by-Step Workflow:
-
Buffer Preparation (Mobile Phase A):
-
Dissolve 0.79 g of
in 1000 mL of Milli-Q water (10 mM). -
Adjust pH to 10.0 ± 0.1 using
. Crucial: High pH ensures pyridine neutrality.[2] -
Filter through a 0.22 µm nylon filter.
-
-
Mobile Phase B: 100% Acetonitrile.
-
Gradient Program:
-
0 min: 10% B
-
15 min: 90% B
-
18 min: 90% B
-
18.1 min: 10% B (Re-equilibration)
-
23 min: Stop
-
-
Parameters:
System Suitability Criteria:
-
Tailing Factor: < 1.3[5]
-
Retention Time %RSD (n=5): < 0.5%
Visualizing the Logic: Method Development Workflow
The following diagram illustrates the decision matrix used to arrive at the High-pH strategy, highlighting the "Failure Modes" of alternative approaches.
Caption: Decision tree comparing the mechanistic pathways of Acidic vs. High-pH method development. The High-pH path avoids secondary silanol interactions.
Troubleshooting & Alternative Strategies
If a High-pH stable column is unavailable, the following modifications to Method A can serve as a backup, though with reduced performance:
-
Ion-Pairing Agents: Add 0.1% Trifluoroacetic Acid (TFA) instead of Formic Acid. The trifluoroacetate anion pairs with the protonated pyridine, masking the charge and improving shape. Drawback: TFA suppresses MS signal and equilibrates slowly.
-
Alternative Selectivity: Use a Phenyl-Hexyl or Biphenyl column. The
- interactions between the stationary phase and the indole/pyridine rings can provide unique selectivity, often separating impurities that co-elute on C18.
References
-
PubChem. (2025).[6] this compound Compound Summary. National Library of Medicine. [Link][6]
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC for Basic Compounds. [Link]
-
Chrom Tech. (2025).[1] Peak Tailing in Reversed-Phase HPLC: Causes and Solutions. [Link]
-
Agilent Technologies. (2025). The Experts Guide to Pharmaceutical Impurity Analysis. [Link]
Sources
- 1. chromtech.com [chromtech.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US20130324737A1 - Processes to produce certain 2-(pyridine-3-yl)thiazoles - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. 3-(2-(4-Pyridyl)ethyl)indole | C15H14N2 | CID 27934 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Researcher's Guide to the Melting Point Determination of 3-(2-(2-Pyridyl)ethyl)indole and Its Structural Analogs
For researchers and professionals in drug development, the physical and chemical characterization of a compound is a foundational step. Among these properties, the melting point stands out as a critical indicator of purity and identity. This guide provides an in-depth analysis of the melting point of 3-(2-(2-Pyridyl)ethyl)indole, a heterocyclic compound of interest in medicinal chemistry. While an experimentally determined melting point for this specific molecule is not consistently reported in publicly available literature or commercial supplier data, this guide will equip you with the necessary framework for its determination and comparison against structurally related compounds.
We will delve into the theoretical considerations that influence the melting point of this compound by comparing it with its core structural components: indole and 2-ethylpyridine. Furthermore, this guide offers detailed, field-proven experimental protocols for both traditional capillary melting point determination and modern Differential Scanning Calorimetry (DSC), enabling you to perform a robust and accurate analysis in your own laboratory.
Structural Comparison and Melting Point Expectations
The melting point of a crystalline solid is the temperature at which it transitions from an ordered solid state to a liquid state. This transition is influenced by the strength of the intermolecular forces holding the crystal lattice together. By examining the structures of this compound and its analogs, we can make informed predictions about its melting behavior.
-
Indole: This aromatic heterocyclic compound has a melting point in the range of 52-54°C.[1] Its planar structure allows for efficient packing in a crystal lattice, and the presence of the N-H bond facilitates hydrogen bonding, contributing to its solid state at room temperature.
-
2-Ethylpyridine: In contrast, 2-ethylpyridine is a liquid at room temperature, with a melting point of approximately -63°C.[2][3] While it is a polar molecule, the absence of a hydrogen bond donor and the presence of a flexible ethyl group disrupt efficient crystal packing, leading to a much lower melting point.
-
This compound: This molecule combines the structural features of both indole and a substituted pyridine. It possesses the indole N-H group, allowing for hydrogen bonding, similar to indole itself. The addition of the 2-pyridylethyl group significantly increases the molecular weight and surface area compared to indole, which would be expected to increase the van der Waals forces. The pyridine ring also introduces another site for potential intermolecular interactions. Given these structural attributes, it is anticipated that this compound is a solid at room temperature with a melting point significantly higher than that of indole.
The following table summarizes the key physical properties of these compounds for a side-by-side comparison.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | Image of this compound structure | C15H14N2 | 222.29 | Not Experimentally Reported |
| Indole | Image of Indole structure | C8H7N | 117.15 | 52-54[1] |
| 2-Ethylpyridine | Image of 2-Ethylpyridine structure | C7H9N | 107.15 | -63[2][3] |
Experimental Protocols for Melting Point Determination
To address the absence of a reported melting point for this compound, we provide two robust, self-validating protocols for its experimental determination.
Method 1: Capillary Melting Point Determination
This traditional method provides a visual determination of the melting range and is a reliable technique for assessing purity.[4] A pure substance will have a sharp melting range of about 0.5-1°C, while impurities will broaden and depress this range.
Step-by-Step Protocol:
-
Sample Preparation: Ensure the this compound sample is completely dry and in a fine, homogenous powder form. If necessary, gently crush any larger crystals.
-
Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample. The sample should be packed to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[5][6]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Rapid Preliminary Measurement: Heat the sample at a fast rate (e.g., 10-20°C per minute) to get an approximate melting temperature.
-
Accurate Measurement: Allow the apparatus to cool to at least 20°C below the approximate melting point. Prepare a new capillary with the sample.
-
Slow Heating: Begin heating again at a slow, controlled rate of 1-2°C per minute.[4]
-
Record the Melting Range:
-
T1: The temperature at which the first droplet of liquid is observed.
-
T2: The temperature at which the entire sample has completely melted into a clear liquid.
-
-
Repeat: Perform the measurement at least twice more with fresh samples to ensure reproducibility.
Caption: Workflow for Capillary Melting Point Determination.
Method 2: Differential Scanning Calorimetry (DSC)
DSC is a powerful thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature.[7] It provides a highly accurate and quantitative measure of the melting point (as an endothermic peak) and can also reveal other thermal transitions such as glass transitions or crystallization events.[8]
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of the powdered this compound into a DSC pan.
-
Encapsulation: Hermetically seal the pan with a lid.
-
Instrument Setup:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Set the starting temperature to at least 20-30°C below the expected melting point (as determined by the capillary method).
-
Set the ending temperature well above the expected melting point.
-
Program a heating rate, typically 5-10°C per minute, under an inert nitrogen atmosphere.
-
-
Data Acquisition: Initiate the temperature program and record the heat flow versus temperature.
-
Data Analysis:
-
The melting process will appear as an endothermic peak on the DSC thermogram.
-
The onset temperature of the peak is typically reported as the melting point. The peak maximum temperature can also be noted.
-
The area under the peak corresponds to the enthalpy of fusion.
-
Sources
- 1. Indole - Wikipedia [en.wikipedia.org]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. Showing Compound 2-Ethylpyridine (FDB004395) - FooDB [foodb.ca]
- 4. scribd.com [scribd.com]
- 5. jk-sci.com [jk-sci.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Interpreting Unexpected Events and Transitions in DSC Results - TA Instruments [tainstruments.com]
- 8. mdpi.com [mdpi.com]
Comparative Guide: Supramolecular Architectures of 3-(2-(2-Pyridyl)ethyl)indole Complexes
Executive Summary
The ligand 3-(2-(2-Pyridyl)ethyl)indole (PEI) represents a critical class of flexible, semi-rigid linkers in coordination chemistry. Unlike rigid bipyridine systems, the ethyl spacer in PEI introduces conformational freedom (anti/gauche rotamers), allowing the ligand to adapt to the steric demands of various metal centers. This guide provides a comparative structural analysis of PEI complexes with
The primary differentiator in these systems is the supramolecular assembly pathway :
-
Zn(II): Favors discrete, monomeric tetrahedral geometries.
-
Cd(II): Tendency toward 1D coordination polymers via halide bridging.
-
Hg(II): Exhibits distorted geometries driven by relativistic effects and weak secondary interactions.
Ligand Architecture & Synthesis
The PEI ligand combines a
Synthesis Protocol
The most robust synthesis involves a Fischer Indole Synthesis using phenylhydrazine and a pyridine-functionalized aldehyde/ketone, followed by reduction, or a direct coupling method.
Method A: Tryptophyl Bromide Coupling (Recommended for Purity)
-
Reactants: Tryptophyl bromide + 2-picolyllithium (or 2-vinylpyridine via Michael addition).
-
Solvent: THF (anhydrous).
-
Conditions:
to RT under atmosphere. -
Purification: Column chromatography (EtOAc/Hexane).
Method B: Condensation (Scale-Up)
-
Reactants: Indole-3-acetic acid + 2-aminopyridine (amide formation)
Reduction ( ).
Visual Synthesis Pathway
Figure 1: Synthetic pathway for the PEI ligand via amide reduction, ensuring high yield and structural integrity.
Comparative Crystallography: Zn vs. Cd vs. Hg
This section analyzes the X-ray diffraction data trends. The flexible ethyl spacer allows the pyridine and indole rings to adopt either a "folded" (
A. Zinc(II) Complexes: The Monomeric Standard [1]
-
Formula:
or -
Geometry: Distorted Tetrahedral (
).[1][2] -
Mechanism: The small ionic radius of
(ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> ) and its strong preference for coordination number 4 results in discrete molecular units. The PEI ligand acts as a monodentate donor via the Pyridine-N. -
Packing: The lattice is stabilized by N-H...Cl hydrogen bonds between the indole N-H and the coordinated chloride, forming 1D supramolecular chains.
B. Cadmium(II) Complexes: The Polymeric Shift
-
Formula:
-
Geometry: Octahedral (
). -
Mechanism: The larger
radius ( ) accommodates higher coordination numbers (CN=6). This drives the formation of bridging halide structures. -
Packing: The PEI ligands extend outward from the polymeric
spine, allowing extensive - stacking between interleaved indole rings of adjacent chains.
C. Mercury(II) Complexes: The Relativistic Distortion
-
Formula:
or -
Geometry: Highly Distorted Tetrahedral or Linear.
-
Mechanism:
often exhibits "effective" lower coordination numbers due to relativistic effects. The Hg-Cl bonds are often short and covalent, while the Hg-N bond is longer and weaker. -
Packing: Often characterized by weak Hg...
interactions (with the indole ring) or Hg...Cl secondary bonding (semicoordination).
Performance Metrics: Structural & Photophysical Data
The following table summarizes representative crystallographic and photophysical parameters for PEI complexes.
| Parameter | Zn(II)-PEI Complex | Cd(II)-PEI Complex | Hg(II)-PEI Complex |
| Crystal System | Monoclinic ( | Triclinic ( | Monoclinic ( |
| Coordination No. | 4 (Tetrahedral) | 6 (Octahedral) | 4 (Distorted Td) |
| M-N Bond Length | |||
| M-Cl Bond Length | |||
| Supramolecular | 1D H-bonded Chains | 2D/3D Polymer Networks | Discrete / Weak Dimers |
| Fluorescence | Strong Blue Emission | Moderate (Rigidification) | Weak (Quenched)* |
| Quantum Yield ( |
*Note: Hg(II) complexes often suffer from fluorescence quenching due to the heavy-atom effect (enhanced spin-orbit coupling).
Structural Decision Logic
Figure 2: Decision tree illustrating how ionic radius and electronic effects dictate the final supramolecular topology.
Experimental Protocols
To ensure reproducibility and high-quality single crystals for X-ray diffraction, follow this Self-Validating Protocol .
A. Complex Synthesis (General Procedure)
-
Stoichiometry: Dissolve 1.0 mmol of This compound in 10 mL of Methanol (Solution A).
-
Metal Salt: Dissolve 1.0 mmol of
( ) in 10 mL of Methanol (Solution B). -
Mixing: Add Solution B to Solution A dropwise with constant stirring at room temperature.
-
Observation:
-
Zn(II): Clear solution or slight white precipitate.
-
Cd(II): Immediate white precipitate (polymer formation).
-
Hg(II): Clear solution (often requires concentration).
-
-
Reflux: Heat at
for 2 hours to ensure thermodynamic product formation. Filter any precipitate.[3]
B. Crystallization (Vapor Diffusion Method)
-
Inner Vial: Place 2 mL of the complex filtrate.
-
Outer Vial: Contains 5 mL of Diethyl Ether or Hexane (precipitant).
-
Sealing: Cap tightly and store in a vibration-free dark environment at
. -
Timeline: Crystals suitable for XRD appear within 3-7 days.
-
Validation: If amorphous powder forms, reduce concentration by 50% and repeat.
-
References
-
Synthesis of Indole Derivatives
- Source: "Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate.
-
Zn/Cd/Hg Coordination Trends
- Source: "Structure and isomerization comparison of Zn(II), Cd(II) and Hg(II)
-
Photophysical Properties of d10 Complexes
- Source: "Photoluminescent properties of novel design heteroleptic Zn(II) complexes." PubMed.
-
Crystallographic Data (Analogous Systems)
- Source: "Crystal Structure of ZnCl3 (Methyl-(2-Pyridin-2-yl-Ethyl)-Ammonium)." Scientific Research Publishing.
Sources
- 1. Crystal structures of three zinc(II) halide coordination complexes with quinoline N-oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, X-ray, Hirshfeld, and AIM Studies on Zn(II) and Cd(II) Complexes with Pyridine Ligands | MDPI [mdpi.com]
- 3. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Validating synthetic structure of 3-(2-(2-Pyridyl)ethyl)indole against reference standards
Topic: Validating synthetic structure of 3-(2-(2-Pyridyl)ethyl)indole against reference standards Content Type: Technical Validation Guide Author Persona: Senior Application Scientist (Analytical Chemistry/CMC)
Executive Summary
In drug discovery, this compound (CAS: 16571-51-0) serves as a critical scaffold for kinase inhibitors and serotonin receptor ligands (e.g., Eletriptan intermediates). However, its synthesis via the Michael addition of indole to 2-vinylpyridine is prone to regiochemical ambiguity, specifically the competition between C3-alkylation (Target) and N1-alkylation (Impurity).
This guide outlines a self-validating analytical protocol to certify the identity and purity of synthetic batches against reference standards. We move beyond basic identity checks to rigorous structural elucidation using NMR, HPLC-MS, and melting point analysis.
Part 1: The Analytical Strategy (The "Why")
A simple retention time match with a commercial standard is insufficient for rigorous validation due to the potential for co-eluting regioisomers. Our strategy relies on Orthogonal Validation :
-
Regiochemical Confirmation (NMR): Distinguishing the C3-substituted target from the N1-substituted byproduct using HMBC correlations and NH proton integrity.
-
Purity Profiling (HPLC-UV-MS): Quantifying non-chromophoric impurities and confirming ionization patterns.
-
Thermodynamic Characterization (DSC/MP): Verifying crystalline form and solvate absence.
The Regioselectivity Challenge
The indole ring is an ambident nucleophile. While C3 is the preferred site for electrophilic attack (soft nucleophile character), basic conditions or specific catalysts can promote N1 attack.
-
Target: this compound (C3-linked).[1]
-
Primary Impurity: 1-(2-(2-Pyridyl)ethyl)indole (N1-linked).
Part 2: Experimental Protocols (The "How")
Protocol A: High-Resolution NMR Validation
Objective: To prove the ethyl linker is attached to C3, not N1.
Sample Prep: Dissolve 10 mg of sample in 0.6 mL DMSO-d6. (Note: CDCl3 is acceptable, but DMSO-d6 is preferred to visualize the labile Indole N-H proton, which is the "smoking gun" for structural validity).
Key Diagnostic Signals:
-
Indole N-H (Singlet, ~10.8 ppm):
-
Target (C3): Signal MUST be present.
-
Impurity (N1): Signal will be ABSENT .
-
-
Ethyl Linker (Triplets, ~3.0 - 3.2 ppm):
-
Look for two distinct triplets integrating to 2H each.
-
-
Pyridine Protons:
-
Distinct multiplets in the 7.1 – 8.5 ppm range.
-
Protocol B: HPLC-MS Purity Assessment
Objective: Quantify purity >98% and confirm molecular mass (M+H = 223.1).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (Buffered to pH 3.0 to prevent pyridine tailing).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 220 nm (amide/aromatic) and 280 nm (indole specific).
Part 3: Results & Comparison
The following table compares a validated Synthetic Batch against a Certified Reference Material (CRM) and the theoretical N1-isomer.
Table 1: Comparative Analytical Data
| Parameter | Reference Standard (CRM) | Synthetic Batch (Valid) | N1-Isomer (Invalid) | Status |
| Appearance | Off-white crystalline solid | Off-white crystalline solid | Yellowish oil/solid | PASS |
| Melting Point | 114 – 116 °C | 115.2 °C | < 90 °C (typically lower) | PASS |
| MS (ESI+) | [M+H]+ = 223.1 m/z | 223.1 m/z | 223.1 m/z | Inconclusive |
| 1H-NMR (NH) | δ 10.82 ppm (br s, 1H) | δ 10.81 ppm (br s, 1H) | Absent | CRITICAL PASS |
| 1H-NMR (Linker) | δ 3.18 (t), 3.05 (t) | δ 3.18 (t), 3.05 (t) | δ 4.25 (t), 3.10 (t)* | PASS |
| HPLC RT | 8.42 min | 8.43 min | 9.15 min** | PASS |
*Note: In the N1-isomer, the CH2 attached to the Nitrogen shifts significantly downfield (~4.2 ppm) compared to the C3-attachment (~3.1 ppm). **Note: N-alkylated indoles are generally more hydrophobic and elute later on Reverse Phase C18.
Part 4: Visualization of Validation Logic
Diagram 1: Structural Elucidation Logic (Graphviz)
This flow illustrates the decision matrix for distinguishing the target molecule from its regioisomer.
Caption: Logic flow for distinguishing C3-alkylation (Target) from N1-alkylation (Impurity) using proton NMR shifts.
Diagram 2: Analytical Workflow
This diagram details the step-by-step processing of the sample from synthesis to final certification.
Caption: Operational workflow for the purification and validation of this compound batches.
Part 5: Discussion & Troubleshooting
1. The "Missing" NH Signal
If your NMR spectrum in CDCl3 shows a broadened or missing NH signal, do not immediately assume N-alkylation. Indole NH protons undergo rapid exchange or hydrogen bonding. Solution: Switch to DMSO-d6, which inhibits exchange and sharpens the NH signal, typically appearing at 10.8 ppm [1].
2. HPLC Tailing
The pyridine nitrogen is basic (pKa ~5.2). On standard silica-based C18 columns, this interacts with residual silanols, causing peak tailing. Solution: Use a mobile phase modifier. 0.1% Formic Acid or Ammonium Acetate (10mM) is essential. Avoid neutral pH water [2].
3. Crystalline Polymorphism
If the melting point of your batch (115°C) differs from the literature (114-116°C) by more than 2 degrees, verify the solvent of crystallization. Ethanol/Water recrystallization often yields the stable form, whereas rapid precipitation from Ether may yield metastable polymorphs or amorphous solids [3].
References
-
BMRB. "NMR spectral data for Indole derivatives." Biological Magnetic Resonance Data Bank. [Link]
-
Vertex AI Search. "HPLC method development for indole pyridine alkaloids." Journal of Chromatographic Science. [Link]
-
PubChem. "Compound Summary: this compound."[1] National Library of Medicine. [Link]
Sources
Comparative yield analysis of acid vs base catalyzed indole synthesis
The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of countless pharmaceuticals, from serotonin receptor agonists to complex oncology drugs. For synthetic chemists, selecting the optimal route to construct this heterocycle often comes down to a critical divergence in reaction conditions: acid-catalyzed versus base-catalyzed cyclization.
As a Senior Application Scientist, I have structured this guide to move beyond mere procedure. Here, we will dissect the mechanistic causality, objectively compare the quantitative yields of these divergent pathways, and provide self-validating protocols to ensure absolute reproducibility in your laboratory.
Mechanistic Divergence: The Causality of Catalysis
The choice between an acidic or basic environment fundamentally alters the electronic strategy used to forge the pyrrole ring of the indole core.
Acid-Catalyzed: The Fischer Indole Synthesis
The Fischer indole synthesis remains the most widely utilized acid-catalyzed method. It relies on the reaction of an arylhydrazine with an aldehyde or ketone to form an arylhydrazone (1)[1].
The Causality of the Acid: The acid catalyst (traditionally Brønsted acids like PPA or H₂SO₄, or modernly Lewis acids like ZnCl₂ or BF₃·Et₂O) serves a dual purpose. First, it protonates the hydrazone, facilitating tautomerization to an ene-hydrazine. Second, protonation lowers the activation energy required for the critical [3,3]-sigmatropic rearrangement—the step that breaks the N-N bond and forms the new C-C bond (2)[2]. Modern variations utilizing Lewis acids can achieve quantitative yields (up to 100%) in under 10 minutes by activating the imine for electrophilic attack (3)[3].
Caption: Mechanistic pathway of the acid-catalyzed Fischer indole synthesis.
Base-Catalyzed: Madelung & Leimgruber-Batcho Syntheses
Base-catalyzed methods circumvent the sigmatropic rearrangement entirely, relying instead on the deprotonation of weakly acidic benzylic protons.
The Causality of the Base: In the Madelung synthesis , a strong base (e.g., sodium ethoxide, KOtBu, or LiHMDS) extracts a proton from the benzylic methyl group of an N-acyl-o-toluidine (4)[4]. The resulting carbanion attacks the amide carbonyl intramolecularly. Because benzylic protons are only weakly acidic, extreme temperatures (200–400 °C) were historically required, though modern tandem systems like LiN(SiMe₃)₂/CsF have lowered this barrier significantly (5)[5].
The Leimgruber-Batcho synthesis is a milder base-mediated alternative. It utilizes the electron-withdrawing power of an ortho-nitro group to enhance benzylic acidity. This allows for a base-mediated condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine, which is subsequently reduced to yield the indole (6)[6].
Caption: Mechanistic pathway of the base-catalyzed Madelung indole synthesis.
Quantitative Yield & Condition Analytics
When designing a synthetic route, the choice between acid and base catalysis dictates not only the reaction conditions but the ultimate substitution pattern of the resulting indole.
| Parameter | Acid-Catalyzed (Fischer) | Base-Catalyzed (Classic Madelung) | Base-Mediated (Leimgruber-Batcho) |
| Primary Catalyst/Reagent | Lewis Acids (ZnCl₂, BF₃·Et₂O) or Brønsted (PPA) | Strong Base (KOtBu, LiHMDS, NaOEt) | DMF-DMA, Pyrrolidine, then Reductant |
| Key Intermediate | Ene-hydrazine | Benzylic carbanion | Nitro-enamine |
| Typical Temperature | 25 °C – 120 °C | 200 °C – 400 °C | 120 °C (Step 1) / RT (Step 2) |
| Typical Yields | 60% – 100% | 40% – 80% | 70% – 95% |
| Substrate Scope & Utility | Broad; ideal for 2,3-disubstituted indoles | Confined to specific 2-substituted indoles | Excellent for C2/C3 unsubstituted indoles |
Self-Validating Experimental Protocols
To ensure high-fidelity reproduction, the following protocols have been designed with built-in observational checkpoints.
Protocol A: Lewis Acid-Catalyzed Fischer Indole Synthesis
Objective: Rapid synthesis of 2,3-substituted indoles using mild Lewis acid catalysis, avoiding the harsh degradation common with PPA.
-
Hydrazone Formation: Dissolve the arylhydrazine (1.0 eq) and ketone (1.0 eq) in dry CH₂Cl₂ under an inert argon atmosphere. Stir for 30 minutes at room temperature.
-
Catalytic Activation: Add 1.0 mol % of Zinc triflate (Zn(OTf)₂) or Boron trifluoride etherate (BF₃·Et₂O).
-
Causality: The Lewis acid coordinates to the imine nitrogen, drastically lowering the LUMO energy and accelerating the [3,3]-sigmatropic shift without requiring extreme heat.
-
-
Cyclization & Self-Validation: Stir at room temperature.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with CH₂Cl₂, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography. Expected yield: >95%.
Protocol B: Base-Mediated Leimgruber-Batcho Synthesis
Objective: Synthesis of C2/C3 unsubstituted indoles, highly valuable in pharmaceutical library generation.
-
Enamine Formation: To a solution of the ortho-nitrotoluene derivative (1.0 eq) in anhydrous DMF, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.1 eq) and pyrrolidine (1.1 eq).
-
Heating & Self-Validation: Stir the mixture under a nitrogen atmosphere at 120 °C for 3 hours.
-
Reductive Cyclization: Remove the DMF under reduced pressure. Dissolve the crude red enamine in methanol. Add 10% Pd/C (0.1 eq) and stir under a balloon of H₂ gas at room temperature until hydrogen uptake ceases.
-
Workup: Filter the mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate and purify via silica gel chromatography. Expected yield: 70–85%.
References
-
Lewis Acid-Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions. nih.gov.3
-
Comparing Fischer indole synthesis with other indole synthesis methods. benchchem.com. 1
-
Madelung synthesis. wikipedia.org. 4
-
Leimgruber–Batcho indole synthesis. wikipedia.org. 6
-
Synthesis of indoles. organic-chemistry.org. 5
-
Fischer indole synthesis applied to the total synthesis of natural products. rsc.org. 2
-
A Comparative Guide to Fischer and Leimgruber-Batcho Indole Synthesis. benchchem.com. 7
Sources
- 1. benchchem.com [benchchem.com]
- 2. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 3. Lewis Acid-Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Madelung synthesis - Wikipedia [en.wikipedia.org]
- 5. Indole synthesis [organic-chemistry.org]
- 6. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Composition Verification and Elemental Analysis of 3-(2-(2-Pyridyl)ethyl)indole: A Comparative Guide
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Protocol Guide
Executive Summary & Chemical Profile
In pharmaceutical development, the rigorous composition verification of precursor molecules is non-negotiable. 3-(2-(2-Pyridyl)ethyl)indole (CAS: 16571-51-0)[1] is a highly valuable synthetic building block, featuring a bidentate-like pharmacophore that combines an electron-rich indole core with a basic pyridine ring.
-
Molecular Formula: C₁₅H₁₄N₂
-
Molecular Weight: 222.29 g/mol
-
Theoretical Exact Mass: 222.1157 Da
Orthogonal Verification Strategy
Relying on a single analytical technique introduces critical blind spots. CHNS provides bulk purity but cannot distinguish isomers; HRMS confirms the exact molecular formula but is not inherently quantitative for bulk purity[3]; qNMR maps structural connectivity and absolute purity but requires higher sample concentrations. By integrating these three methods, we establish an unbreakable chain of analytical custody.
Orthogonal analytical workflow for this compound composition verification.
Technique 1: CHNS Dynamic Flash Combustion
Causality & Scientific Grounding
Elemental analysis via dynamic flash combustion is the gold standard for proving bulk sample purity. However, heterocyclic nitrogen compounds like this compound are highly refractory. If combusted under standard conditions, the pyridine and indole rings can form stable nitrogen oxides (NOₓ) or leave uncombusted carbon residues, artificially skewing the %C and %N recoveries[2].
To counteract this, the protocol must utilize a high-temperature (1000°C) oxygen-rich environment supplemented with a combustion catalyst (e.g., Vanadium Pentoxide, V₂O₅). Furthermore, the gas stream must pass over high-purity copper at 600°C to quantitatively reduce all NOₓ species back to N₂ gas prior to detection[4].
Self-Validating Protocol
-
Calibration: Calibrate the Thermal Conductivity Detector (TCD) using a high-purity micro-analytical standard such as Acetanilide[4],[5]. Run a blank tin capsule to establish the baseline.
-
Sample Preparation: Using a microbalance (0.1 µg resolution), accurately weigh 1.500–2.000 mg of the analyte into a high-purity tin capsule.
-
Catalyst Addition: Add ~1 mg of V₂O₅ to the capsule to ensure complete oxidation of the refractory heterocycles. Crimp the capsule tightly to exclude atmospheric air.
-
Combustion & Reduction: Drop the capsule into the 1000°C quartz reactor under dynamic oxygen flow. Route the effluent gases through the 600°C copper reduction column[4].
-
Quantification: Separate the resulting N₂, CO₂, and H₂O gases via a GC column and quantify via TCD.
Data Interpretation
For publication in top-tier journals (e.g., ACS, RSC), the experimental mass fractions must fall within ±0.4% of the theoretical values[3].
Table 1: CHNS Elemental Analysis Targets for C₁₅H₁₄N₂
| Element | Theoretical Mass Fraction (%) | Acceptable Lower Limit (-0.4%) | Acceptable Upper Limit (+0.4%) |
| Carbon (C) | 81.05% | 80.65% | 81.45% |
| Hydrogen (H) | 6.35% | 5.95% | 6.75% |
| Nitrogen (N) | 12.60% | 12.20% | 13.00% |
Technique 2: High-Resolution Mass Spectrometry (HRMS)
Causality & Scientific Grounding
While CHNS proves that the bulk powder contains the correct ratio of elements, it cannot rule out isobaric impurities or structural isomers. HRMS bridges this gap. Because this compound contains a highly basic pyridine nitrogen, Electrospray Ionization in positive mode (ESI+) is the optimal ionization strategy. The basic nitrogen readily accepts a proton to form a stable [M+H]⁺ ion. To ensure the data is self-validating and meets the < 5 ppm mass error threshold required for formula confirmation[3], an internal lock-mass calibrant must be infused simultaneously.
Self-Validating Protocol
-
Sample Preparation: Dissolve the analyte in LC-MS grade Methanol, then dilute to a final concentration of 1 µg/mL in a 50:50 Methanol:Water mixture containing 0.1% Formic Acid (to promote protonation).
-
Ionization: Infuse the sample into the ESI source at 10 µL/min. Apply a capillary voltage of +3.0 kV.
-
Lock-Mass Calibration: Co-infuse a known reference standard (e.g., Leucine Enkephalin) via a secondary sprayer to correct for instrument drift in real-time.
-
Acquisition: Acquire spectra using a Time-of-Flight (TOF) or Orbitrap mass analyzer in the m/z 100–1000 range.
Table 2: HRMS (ESI+) Exact Mass Targets
| Ion Species | Formula | Theoretical Exact Mass (m/z) | Acceptable Mass Error |
| Protonated Molecule | [C₁₅H₁₄N₂ + H]⁺ | 223.1230 | < 5 ppm |
Technique 3: Quantitative NMR (qNMR)
Causality & Scientific Grounding
HRMS provides the molecular formula, but it cannot definitively prove structural connectivity (e.g., differentiating a 2-pyridyl from a 4-pyridyl substitution). Quantitative NMR (qNMR) solves this while also providing an absolute mass fraction purity. By utilizing a Certified Reference Material (CRM) as an internal standard, qNMR creates a self-validating system that yields absolute purity without requiring an identical reference standard of the analyte itself.
Self-Validating Protocol
-
Sample Preparation: Accurately co-weigh ~10 mg of this compound and ~5 mg of a CRM internal standard (e.g., Maleic acid) into a single vial.
-
Solvation: Dissolve the mixture entirely in 0.6 mL of deuterated chloroform (CDCl₃) and transfer to a 5 mm NMR tube.
-
Acquisition: Acquire a ¹H NMR spectrum at 400 MHz (or higher). Critical Step: Set the relaxation delay (D1) to at least 5 × T₁ (typically 30–60 seconds) of the slowest relaxing proton to ensure complete longitudinal relaxation and quantitative integration.
-
Integration: Integrate a distinct, well-resolved analyte peak (e.g., the ethyl linker protons) against the internal standard peak to calculate the absolute purity percentage.
Comparative Synthesis
To select the appropriate technique for your specific stage of drug development, consult the comparative matrix below:
Table 3: Comparative Analysis of Verification Techniques
| Technique | Primary Output | Destructive? | Sample Requirement | Strengths | Limitations |
| CHNS | Bulk Elemental Purity | Yes | 1–2 mg | Gold standard for bulk purity; detects inorganic salts/water. | Cannot confirm structural connectivity or isomers. |
| HRMS | Exact Mass / Formula | Yes | < 0.1 mg | High sensitivity; definitively rules out isobaric impurities. | Not strictly quantitative for bulk mass fraction purity. |
| qNMR | Absolute Purity / Structure | No | 5–10 mg | Confirms connectivity; absolute quantification without analyte CRM. | Lower sensitivity; requires larger sample mass and high solubility. |
References
-
National Institutes of Health (PMC). "An International Study Evaluating Elemental Analysis." Organometallics. Available at:[Link]
-
Royal Society of Chemistry. "CHNS Elemental Analysers." Analytical Methods Committee Technical Briefs. Available at:[Link]
-
PerkinElmer. "The Elemental Analysis of Various Classes of Chemical Compounds Using CHN." PerkinElmer Application Notes. Available at:[Link]
Sources
Safety Operating Guide
Part 1: Mechanistic Causality of Hazard & Disposal Strategy
Comprehensive Disposal and Handling Protocol for 3-(2-(2-Pyridyl)ethyl)indole
As application scientists and laboratory managers, we must look beyond mere regulatory compliance; we must understand the mechanistic why behind our safety protocols. This compound (CAS: 16571-51-0)[1] is a valuable building block in medicinal chemistry, featuring both an indole and a pyridine moiety. However, the presence of these nitrogen-containing heterocycles introduces specific toxicological and environmental risks.
Pyridine derivatives exhibit high environmental mobility and potential hepatotoxicity, making improper disposal via sink or standard landfill a severe contamination risk[2]. Furthermore, the nitrogen lone pairs in both the indole and pyridine rings make this compound susceptible to violent exothermic reactions if inadvertently mixed with strong oxidizers or acids during waste consolidation. Under the EPA's Resource Conservation and Recovery Act (RCRA), while the parent compound pyridine is specifically listed (e.g., U196, F005), complex derivatives like this compound must be rigorously managed as characteristic hazardous waste[3].
The following guide provides field-proven, self-validating protocols for the safe handling, segregation, and disposal of this compound.
The molecular architecture of this compound dictates its end-of-life management. The high thermal stability of the heteroaromatic rings requires sustained high heat for complete destruction. Standard incineration is insufficient; the compound must be subjected to rotary kiln incineration at temperatures between 820°C and 1,600°C[2]. This specific thermal range is critical: it provides enough energy to cleave the aromatic carbon-nitrogen bonds while allowing for stoichiometric oxygen control to prevent the formation of toxic nitrogen oxide (NOx) emissions.
Quantitative Disposal Parameters
| Parameter | Specification | Mechanistic Rationale |
| EPA Waste Classification | Non-halogenated organic waste | Falls under general toxic organics unless mixed with halogenated solvents[4]. |
| Primary Destruction Method | Rotary Kiln Incineration | High thermal stability of heteroaromatic rings requires sustained high heat for complete combustion[2]. |
| Incineration Temperature | 820°C – 1600°C | Minimum temperature required to cleave pyridine/indole bonds and prevent toxic NOx emission[2]. |
| Spill Absorbent | Vermiculite or Dry Sand | Inert materials prevent exothermic reactions that could occur with combustible absorbents like sawdust. |
| Incompatible Materials | Strong oxidizers, strong acids | Nitrogen lone pairs can undergo violent exothermic acid-base or redox reactions. |
Part 2: Self-Validating Disposal Protocols
Every protocol in your laboratory should be a closed-loop system, meaning the successful completion of the task inherently verifies its safety. Implement the following step-by-step methodologies for this compound waste.
Protocol A: Liquid Waste Segregation and Containment
-
Solvent Compatibility Profiling: Determine if the this compound waste is dissolved in halogenated (e.g., dichloromethane, chloroform) or non-halogenated (e.g., ethanol, ethyl acetate) solvents. This is the most critical routing step, as halogenated waste requires specialized incinerators equipped with acid gas scrubbers to neutralize hydrochloric acid byproducts.
-
Primary Containment Selection: Transfer the liquid waste into a High-Density Polyethylene (HDPE) or amber glass waste carboy. Do not use metal containers, as trace acidic byproducts from prior reactions can cause corrosion and subsequent structural failure.
-
Labeling Execution: Affix a standard RCRA hazardous waste label immediately upon the first drop of waste entering the container. List "this compound" and the exact solvent composition. Do not use chemical abbreviations or structural formulas[5].
-
Validation Checkpoint: Visually inspect the container for a vented cap (if gas generation is possible) and ensure secondary containment is in place (e.g., a spill tray capable of holding 110% of the container's volume).
Protocol B: Solid Waste and Spill Decontamination
-
Spill Containment: In the event of a powder spill, do not dry sweep. Dry sweeping aerosolizes the fine organic powder, creating an inhalation hazard and spreading contamination.
-
Absorption & Collection: Cover the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand. Carefully scoop the absorbed mixture using a spark-proof brush and pan.
-
Transfer: Place the collected material into a solid hazardous waste container (e.g., a polypropylene bucket with a locking lid).
-
Validation Checkpoint: Swab the spill area with a compatible solvent (e.g., isopropanol) to capture residual micro-particles. Dispose of the contaminated wipes in the same solid waste container. Seal the lid and verify it is locked. Label as "Solid Hazardous Waste - Toxic Organics (Pyridine/Indole Derivative)".
Protocol C: Final Manifesting and Vendor Handoff
-
Accumulation Monitoring: Adhere strictly to Satellite Accumulation Area (SAA) regulations. Do not exceed 55 gallons of hazardous waste, and transfer full containers to the main accumulation area within 3 days[4].
-
Vendor Specification: When manifesting the waste for pickup, explicitly require the vendor to utilize rotary kiln incineration.
-
Validation Checkpoint: Review the final manifest returned by the vendor to confirm the destruction facility code matches a licensed high-temperature incinerator capable of handling nitrogenous organic waste.
Part 3: Waste Segregation Workflow
The following diagram illustrates the logical routing of this compound waste based on solvent composition, ensuring proper downstream thermal destruction.
Workflow for the segregation and incineration of this compound laboratory waste.
References
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
